molecular formula C5H10N2O B8790953 N-Piperidin-4-ylidenehydroxylamine CAS No. 79858-41-6

N-Piperidin-4-ylidenehydroxylamine

Cat. No.: B8790953
CAS No.: 79858-41-6
M. Wt: 114.15 g/mol
InChI Key: YAZGADZUKMSMOV-UHFFFAOYSA-N
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Description

N-Piperidin-4-ylidenehydroxylamine is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

79858-41-6

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

N-piperidin-4-ylidenehydroxylamine

InChI

InChI=1S/C5H10N2O/c8-7-5-1-3-6-4-2-5/h6,8H,1-4H2

InChI Key

YAZGADZUKMSMOV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=NO

Origin of Product

United States

Foundational & Exploratory

N-Piperidin-4-ylidenehydroxylamine: Structural Dynamics, Synthesis, and Applications in Advanced Pharmacophore Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Piperidin-4-ylidenehydroxylamine (commonly known as 4-piperidone oxime) is a highly versatile, bifunctional organic scaffold. Characterized by a six-membered piperidine ring and an exocyclic oxime group, this compound serves as a critical intermediate in the synthesis of complex pharmaceuticals, including antineoplastic agents, acetylcholinesterase reactivators, and homopiperazine derivatives.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic chemical descriptions. Here, we will dissect the causality behind its synthetic workflows, explore its structural properties, and provide self-validating experimental protocols to ensure high-fidelity results in drug development applications.

Physicochemical Properties & Structural Analysis

The reactivity of N-Piperidin-4-ylidenehydroxylamine is dictated by its dual functional groups: a basic secondary amine within the ring and an amphoteric oxime group. The piperidine ring predominantly adopts a chair conformation, while the


-hybridized C4 carbon introduces a planar geometry at the oxime site. This unique stereoelectronic environment allows for orthogonal functionalization—meaning the ring nitrogen and the oxime oxygen/nitrogen can be selectively targeted under different reaction conditions.
Quantitative Data Summary

The following table summarizes the core physicochemical metrics critical for formulation and synthetic planning :

PropertyValueScientific Implication
IUPAC Name N-Piperidin-4-ylidenehydroxylamineStandard nomenclature.
CAS Number 79858-41-6Registry identifier for the unprotected base.
Molecular Formula C

H

N

O
Defines atomic composition.
Molecular Weight 114.15 g/mol Low molecular weight ideal for fragment-based drug design.
Exact Mass 114.079 g/mol Target metric for High-Resolution Mass Spectrometry (HRMS).
Topological Polar Surface Area (TPSA) 44.6 ŲExcellent cell permeability profile (TPSA < 90 Ų indicates good blood-brain barrier penetration potential).
Hydrogen Bond Donors 2 (Amine NH, Oxime OH)Facilitates strong interactions with target protein active sites.
Hydrogen Bond Acceptors 3 (Amine N, Oxime N, Oxime O)Enhances aqueous solubility and receptor binding affinity.

Note: Sterically hindered derivatives, such as 2,2,6,6-tetramethyl-4-piperidone oxime (CAS: 4168-79-0), are frequently utilized when increased lipophilicity or protection of the adjacent


-carbons is required .

Chemical Synthesis & Reactivity Workflows

The synthesis of 4-piperidone oxime relies on the nucleophilic addition of hydroxylamine to the carbonyl carbon of 4-piperidone, followed by dehydration.

Experimental Protocol: Synthesis of 4-Piperidone Oxime

Objective: To synthesize and isolate high-purity N-Piperidin-4-ylidenehydroxylamine from 4-piperidone hydrochloride.

Causality & Reagent Selection: Hydroxylamine is supplied as a hydrochloride salt to prevent explosive decomposition. A base (e.g., NaOH or sodium acetate) must be added to liberate the free nucleophilic amine. However, the pH must be strictly buffered to ~4.5–5.0. Why? If the solution is too basic, the carbonyl oxygen of the piperidone is not protonated, drastically reducing its electrophilicity. If too acidic, the hydroxylamine remains protonated (


) and loses its nucleophilicity.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-piperidone hydrochloride monohydrate (1.0 equiv, e.g., 10 g) in a 2:1 mixture of ethanol and deionized water (150 mL). The aqueous-organic mixture ensures the solubility of both the organic ketone and the inorganic salts.

  • Nucleophile Generation: In a separate flask, dissolve hydroxylamine hydrochloride (1.5 equiv) in water and add sodium hydroxide (1.5 equiv) dropwise at 0 °C to liberate the free hydroxylamine.

  • Addition & Reflux: Slowly add the hydroxylamine solution to the piperidone mixture. Heat the reaction to reflux (approx. 80 °C) for 2 hours. Causality: Heat is required to overcome the activation energy barrier for the elimination of water from the tetrahedral carbinolamine intermediate.

  • Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Adjust the aqueous layer to pH 9 using saturated

    
     to ensure the piperidine nitrogen is deprotonated, then extract with dichloromethane (DCM) (3 x 50 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and evaporate to yield the crude oxime as a crystalline solid.
    

Self-Validating System Checkpoints:

  • In-Process: Monitor via TLC (DCM:MeOH 9:1). The starting ketone will stain positive with 2,4-Dinitrophenylhydrazine (2,4-DNPH), while the product oxime will not. Both will stain with ninhydrin due to the secondary amine.

  • Post-Isolation: Validate via ESI-MS. The presence of the

    
     peak at 
    
    
    
    115.1 confirms the target. FT-IR must show the disappearance of the sharp carbonyl stretch (~1710 cm⁻¹) and the appearance of a broad O-H stretch (~3200 cm⁻¹) and a C=N stretch (~1650 cm⁻¹) .

G A 4-Piperidone Hydrochloride (Electrophilic Carbonyl) C Carbinolamine Intermediate (Tetrahedral Transition) A->C Nucleophilic Attack B Hydroxylamine-HCl + Base (Nucleophile Generation) B->C NH2OH Addition D Dehydration (-H2O) (Acid/Base Catalyzed) C->D Proton Transfer E N-Piperidin-4-ylidenehydroxylamine (Target Oxime) D->E Imine Bond Formation

Fig 1. Mechanistic workflow for the synthesis of N-Piperidin-4-ylidenehydroxylamine.

Downstream Applications in Drug Development

The 4-piperidone oxime scaffold is highly prized in medicinal chemistry due to its ability to undergo diverse structural transformations.

A. Antineoplastic Agents (Tumor-Selective Cytotoxins)

Derivatives of 4-piperidone oxime are utilized to synthesize conjugated unsaturated ketones, such as 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes. These compounds demonstrate submicromolar


 values against squamous cell carcinomas. Mechanistically, these agents induce apoptosis in malignant cells by selectively lowering the mitochondrial membrane potential and inducing transient G2/M phase accumulation, while sparing non-malignant fibroblasts .
B. Homopiperazine Synthesis via Beckmann Rearrangement

The homopiperazine (diazepine) ring system is a privileged scaffold in CNS-active drugs. However, direct synthesis is challenging. By subjecting 4-piperidone oxime (or its N-protected variants) to a Beckmann rearrangement using thionyl chloride (


) or polyphosphoric acid, the six-membered ring undergoes nitrogen insertion to form a seven-membered lactam. This ring-expansion strategy is highly scalable and atom-economical .
C. Acetylcholinesterase (AChE) Reactivators

In the field of biodefense and toxicology, bridged bicyclic oximes derived from piperidones are synthesized as antidotes for organophosphate poisoning (nerve agents). The oxime group acts as a highly potent nucleophile that attacks the phosphorus atom of the inhibiting agent covalently bound to the catalytic serine of AChE, thereby displacing the toxin and restoring enzyme function .

G Core N-Piperidin-4-ylidenehydroxylamine (Core Scaffold) Path1 Beckmann Rearrangement (Acid Catalyzed) Core->Path1 Path2 Catalytic Hydrogenation (Raney Ni / H2) Core->Path2 Path3 N-Alkylation & Quaternization (Alkyl Halides) Core->Path3 Prod1 Homopiperazines (CNS Diazepine Precursors) Path1->Prod1 Prod2 4-Aminopiperidines (Receptor Ligands) Path2->Prod2 Prod3 Bicyclic Oxime Salts (AChE Reactivators) Path3->Prod3

Fig 2. Downstream synthetic applications of the 4-piperidone oxime scaffold.

Analytical & Chromatographic Characterization

Accurate quantification and purity analysis of 4-piperidone oxime require specialized chromatographic approaches. Because the piperidine nitrogen is a basic secondary amine (


), it interacts strongly with residual, unendcapped silanols on standard silica-based HPLC columns, leading to severe peak tailing and poor resolution.

Recommended Analytical Method: To achieve sharp peak shapes and enable Mass-Spectrometry (MS) compatibility, utilize a reverse-phase column engineered with extremely low silanol activity (e.g., Newcrom R1).

  • Mobile Phase: Acetonitrile (MeCN) and Water, modified with 0.1% Formic Acid.

  • Causality: The formic acid serves a dual purpose: it protonates the secondary amine (preventing secondary interactions with the stationary phase) and acts as a volatile proton source to enhance ionization efficiency in ESI-MS applications .

References

  • National Center for Biotechnology Information (NCBI). "Design, Synthesis and Tumour-Selective Toxicity of Novel 4-piperidone Oximes." PubMed Central (PMC). [Link]

  • American Chemical Society (ACS). "Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement." ACS Publications.[Link]

  • SIELC Technologies. "Separation of 1-Benzyl-4-piperidone oxime on Newcrom R1 HPLC column." SIELC Applications. [Link]

  • Defense Technical Information Center (DTIC). "Bridged Bicyclic Oximes as Acetylcholinesterase Reactivators." DTIC Archives. [Link]

  • MDPI. "Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes." Molecules. [Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-Piperidin-4-ylidenehydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, nitrogen-containing cyclic scaffolds serve as foundational building blocks for rational drug design. N-Piperidin-4-ylidenehydroxylamine , universally recognized in literature as 4-piperidone oxime , is a highly versatile intermediate. Characterized by its conformationally flexible six-membered piperidine ring and a reactive oxime functional group, this compound is heavily utilized in the synthesis of antineoplastic agents, acetylcholinesterase (AChE) reactivators, and complex quaternary ammonium salts.

This technical guide provides a rigorous analysis of its physicochemical parameters, standard molecular weights, and a self-validating mechanistic protocol for its synthesis and downstream application in drug development.

Core Physicochemical Parameters & Structural Dynamics

Accurate molecular profiling is critical for predicting pharmacokinetic behavior and synthetic reactivity. N-Piperidin-4-ylidenehydroxylamine features a secondary amine within the ring and an exocyclic oxime, providing multiple sites for targeted functionalization (e.g., N-alkylation, N-acylation, or O-alkylation).

The following table summarizes the quantitative identifiers and computed properties for the unsubstituted core structure[1].

Property / ParameterValueClinical / Synthetic Significance
Chemical Name N-Piperidin-4-ylidenehydroxylamineIUPAC standard nomenclature
Common Synonyms 4-piperidone oxime; 4-hydroxyimino piperidineUsed interchangeably in literature
CAS Registry Number 79858-41-6Primary identifier for the unsubstituted base
Molecular Weight 114.15 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD)
Molecular Formula C5H10N2ODefines the core atomic composition
Exact Mass 114.079 g/mol Critical for high-resolution mass spectrometry (HRMS) validation
Topological Polar Surface Area 44.6 ŲFavorable for membrane permeability (Lipinski's Rule of 5)
H-Bond Donors / Acceptors 2 / 3Facilitates strong target-protein active site binding

Mechanistic Synthesis Protocol

The synthesis of N-Piperidin-4-ylidenehydroxylamine must be tightly controlled to prevent unwanted side reactions, such as the Beckmann rearrangement, which can occur under harsh acidic conditions. The following field-proven protocol details the oximation of 4-piperidone utilizing hydroxylamine hydrochloride[2].

Step-by-Step Methodology
  • Base Preparation: Dissolve 7.81 g (195.3 mmol) of Sodium Hydroxide (NaOH) in 100 mL of deionized water.

  • Hydroxylamine Liberation: Suspend 6.79 g (97.65 mmol) of Hydroxylamine Hydrochloride in 200 mL of absolute ethanol. Slowly add the aqueous NaOH solution to this mixture and stir at room temperature for 15 minutes.

  • Ketone Addition: Add 10.0 g (65.1 mmol) of 4-piperidone hydrochloride monohydrate to the neutralized mixture.

  • Condensation: Heat the reaction mixture under reflux for 2 hours.

  • Isolation: Remove the ethanol solvent in vacuo. Add 250 mL of water to the residue to precipitate the desired oxime, followed by filtration and recrystallization.

Causality & Mechanistic Insights
  • Stoichiometric Control: The protocol utilizes roughly 3 equivalents of NaOH relative to the piperidone precursor. Causality: 1.5 equivalents are required to neutralize the hydroxylamine hydrochloride, and 1.0 equivalent is needed to liberate the 4-piperidone free base from its hydrochloride salt. The slight excess ensures a mildly basic environment, preventing the protonation of the highly nucleophilic nitrogen of the hydroxylamine, which is essential for the initial attack on the electrophilic carbonyl carbon.

  • Thermal Activation: Refluxing for 2 hours provides the necessary activation energy to drive the dehydration of the tetrahedral hemiaminal intermediate, forcing the equilibrium toward the stable C=N oxime double bond.

SynthesisWorkflow N1 Hydroxylamine HCl (97.65 mmol) N3 Free NH2OH in Ethanol N1->N3 Neutralization N2 NaOH / H2O (195.3 mmol) N2->N3 Base Addition N5 Reflux (2h) Dehydration N3->N5 Nucleophilic Attack N4 4-Piperidone HCl (65.1 mmol) N4->N5 Carbonyl Source N6 N-Piperidin-4-ylidenehydroxylamine CAS: 79858-41-6 N5->N6 -H2O

Fig 1: Mechanistic synthesis workflow of N-Piperidin-4-ylidenehydroxylamine.

Applications in Advanced Therapeutics

N-Piperidin-4-ylidenehydroxylamine acts as a "privileged scaffold," meaning its core structure is inherently predisposed to bind to diverse biological targets.

Antineoplastic Quaternary Ammonium Salts

A primary application of 4-piperidone oxime is in the development of tumor-selective cytotoxins. Researchers have successfully synthesized 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes[2].

  • Workflow: The secondary amine of the piperidone oxime is reacted with an acryloyl chloride derivative (N-acylation). Subsequently, the nitrogen is quaternized using methyl iodide.

  • Mechanism of Action: These quaternary ammonium salts exhibit submicromolar CC50 values against squamous cell carcinomas (Ca9-22, HSC-2) by inducing mitochondrial membrane depolarization, while demonstrating significantly lower toxicity toward non-malignant fibroblasts (HGF, HPLF)[2].

DrugDev S1 N-Piperidin-4-ylidenehydroxylamine (Scaffold) S2 N-Acylation (Acryloyl Chloride) S1->S2 Structural Extension S3 Quaternization (Methyl Iodide) S2->S3 Intermediate Formation S4 Quaternary Ammonium Oxime Salts S3->S4 Salt Formation S5 Tumor-Selective Cytotoxicity S4->S5 Mitochondrial Depolarization

Fig 2: Development pathway of antineoplastic quaternary ammonium salts.

Acetylcholinesterase (AChE) Reactivators

Beyond oncology, the oxime functionality is classically known for its high affinity for organophosphate-inhibited enzymes. Derivatives of 4-piperidone oxime, particularly those integrated into bridged bicyclic systems or phencyclidine frameworks, have been synthesized as potent AChE reactivators and pretreatment prophylactic drugs against nerve agent exposure[3]. The oxime oxygen serves as a powerful nucleophile that attacks the phosphorus atom of the nerve agent, displacing it from the serine residue in the AChE active site.

Analytical Characterization Standards

To ensure the scientific integrity of synthesized N-Piperidin-4-ylidenehydroxylamine, rigorous analytical validation is required.

  • Chromatography: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard. A mobile phase of Acetonitrile (MeCN) and water is recommended.

  • Mass Spectrometry (MS) Compatibility: If coupling HPLC with MS for pharmacokinetic studies, standard phosphoric acid buffers must be replaced with volatile alternatives like formic acid (0.1%) to prevent ion suppression and source contamination[4].

References

  • National Institutes of Health (NIH) / PMC. "Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts". Available at:[Link]

  • Defense Technical Information Center (DTIC). "Bridged Bicyclic Systems as Acetylcholinesterase Reactivators and Pretreatment Drugs". Available at:[Link]

  • SIELC Technologies. "1-Benzyl-4-piperidone oxime HPLC Methods". Available at:[Link]

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of N-Piperidin-4-ylidenehydroxylamine

[1]

Executive Summary

N-Piperidin-4-ylidenehydroxylamine (CAS: 79858-41-6), also known as 4-Piperidone oxime , is a critical heterocyclic intermediate used in the synthesis of piperidine-based pharmaceuticals and agrochemicals. Its unique structure—comprising a secondary amine and a ketoxime moiety—imparts an amphoteric character that drastically influences its solubility profile.

This guide provides a comprehensive analysis of the compound's solubility across various solvent classes, grounded in thermodynamic principles and empirical synthesis data. It serves as a decision-making tool for process chemists optimizing reaction media, extraction protocols, and recrystallization strategies.

Physicochemical Core & Structural Analysis

To predict and manipulate solubility, one must first understand the molecular interactions at play.

Structural Attributes[2][3][4][5]
  • IUPAC Name: N-piperidin-4-ylidenehydroxylamine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 114.15 g/mol

  • Key Functional Groups:

    • Secondary Amine (

      
      ):  Acts as a hydrogen bond donor and acceptor; basic center (pKa ~9-10).
      
    • Oxime (

      
      ):  Amphoteric; the hydroxyl proton is weakly acidic (pKa ~11-12), while the nitrogen can accept hydrogen bonds.
      
The Solubility Mechanism

The molecule's ability to dissolve is governed by its capacity to form hydrogen bonds.

  • In Polar Protic Solvents (e.g., Ethanol): The amine and oxime groups engage in strong H-bonding with the solvent, facilitating dissolution.

  • In Non-Polar Solvents (e.g., Hexane): The polar functional groups create a high energetic penalty for solvation, leading to poor solubility (often used as anti-solvents).

Solubility Landscape

The following data synthesizes empirical observations from synthesis literature and predictive physicochemical modeling.

Qualitative Solubility Table
Solvent ClassSpecific SolventSolubility RatingMechanistic RationaleApplication Utility
Polar Protic Methanol High Strong H-bond donor/acceptor match.Primary solvent for recrystallization.
Polar Protic Ethanol High Strong H-bonding; slightly more lipophilic than MeOH.Preferred for crystallization (slower evaporation).
Polar Protic Water Moderate/High Soluble due to polarity, but pH-dependent (more soluble at pH < 9).Reaction medium (often as HCl salt).
Polar Aprotic DMSO / DMF High High dielectric constant; solvates polar functionalities well.Reaction solvent for high-temp substitutions.
Chlorinated Dichloromethane (DCM) Moderate Dipole-dipole interactions; disrupts crystal lattice moderately.Standard extraction solvent from basic aqueous phase.
Chlorinated Chloroform Moderate Similar to DCM but slightly higher boiling point.Extraction; NMR solvent (

).
Hydrocarbon Hexane / Heptane Low/Insoluble Lack of polar interactions.Anti-solvent for precipitation.
Ether Diethyl Ether Low Weak H-bond acceptor only.Washing solvent to remove non-polar impurities.
Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome (Reaction, Extraction, or Purification).

SolventSelectionStartObjective: Solvent Selection forN-Piperidin-4-ylidenehydroxylamineReactionSynthesis / ReactionStart->ReactionExtractionExtraction / Work-upStart->ExtractionPurificationPurification / CrystallizationStart->PurificationHighTempHigh Temp (>80°C)?Reaction->HighTempAqPhaseAqueous Phase pH?Extraction->AqPhaseRecrystRecrystallization StrategyPurification->RecrystDMSOUse DMSO or DMF(High Solubility, High BP)HighTemp->DMSOYesEthanolUse Ethanol or Methanol(High Solubility, Reflux)HighTemp->EthanolNoAcidicpH < 9 (Protonated)AqPhase->AcidicBasicpH > 10 (Free Base)AqPhase->BasicWaterSolRemains in WaterAcidic->WaterSolDCMExtract with DCM or CHCl3(Moderate Solubility)Basic->DCMSingleSolventSingle Solvent:Hot EthanolRecryst->SingleSolventAntiSolventSolvent/Anti-solvent:MeOH + Ether/HexaneRecryst->AntiSolvent

Caption: Decision tree for solvent selection based on process requirements. High-contrast nodes indicate primary decision points.

Experimental Protocols (SOPs)

Since precise quantitative solubility data (

Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of N-piperidin-4-ylidenehydroxylamine in a specific solvent at 25°C.

Materials:

  • Target Solvent (HPLC Grade).

  • N-Piperidin-4-ylidenehydroxylamine (Dry powder).

  • 0.45 µm Syringe Filter (PTFE or Nylon).

  • Analytical Balance (0.01 mg precision).

  • Temperature-controlled shaker or water bath.

Workflow:

  • Preparation: Weigh approximately 100 mg of the compound into a 4 mL glass vial.

  • Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Seal the vial and agitate at 25°C for 24 hours.

    • Check: If the solid dissolves completely, add more solid until a precipitate remains (ensuring saturation).

  • Filtration: Filter the supernatant using a pre-warmed syringe filter into a pre-weighed vessel.

  • Evaporation: Evaporate the solvent (under vacuum or nitrogen stream) until constant weight is achieved.

  • Calculation:

    
    
    
Protocol: Recrystallization for Purification

Context: This is the standard method for purifying the compound from crude reaction mixtures.

  • Dissolution: Place crude solid in a flask. Add minimum amount of boiling Ethanol until dissolved.

  • Filtration (Hot): If insoluble particles remain, filter the hot solution rapidly.

  • Cooling: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Precipitation: If no crystals form, add Diethyl Ether or Hexane dropwise (Anti-solvent method) until turbidity appears.

  • Collection: Filter crystals and wash with cold Ether.

Applications in Synthesis

Understanding the solubility profile allows for strategic process design.[1]

  • Reaction Medium: When reacting 4-piperidone HCl with hydroxylamine, Water/Ethanol mixtures are ideal. They dissolve the ionic starting materials but allow the free base oxime to precipitate upon neutralization with

    
     or 
    
    
    .
  • Extraction: To isolate the free base from an aqueous reaction mixture, adjust pH to >10. The compound becomes non-ionic and partitions into Dichloromethane (DCM) (

    
     approx 0.3 - 0.8), allowing for efficient extraction.
    

References

  • Compound Identification & Properties

    • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 79858-41-6, N-piperidin-4-ylidenehydroxylamine. Retrieved from .

  • Synthesis & Recrystallization Methodologies

    • Sundaresan, S., et al. (2021). "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4, 192-199.[3] (Describes recrystallization of piperidone oxime derivatives from Methanol/Ethanol).

    • Lyle, R. E., et al. (1959). "The Synthesis of 1-Methyl-4-piperidone." Journal of Organic Chemistry, 24, 342.
  • Solubility & Safety Data

    • Sigma-Aldrich. (2024).[4][5] Safety Data Sheet for 4-Piperidone monohydrate hydrochloride. (Provides baseline solubility data for the salt form). Retrieved from .

An In-depth Technical Guide to the Thermodynamic Stability of N-Piperidin-4-ylidenehydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Piperidin-4-ylidenehydroxylamine, a molecule of interest in medicinal chemistry and drug design, possesses a unique structural motif combining a piperidine ring with an oxime functional group. Understanding the thermodynamic stability of this compound is paramount for its development, formulation, and application. This guide provides a comprehensive technical overview of the theoretical and experimental methodologies for assessing the thermodynamic stability of N-Piperidin-4-ylidenehydroxylamine. We will delve into computational predictive models, detail experimental protocols for thermal and hydrolytic stability assessment, and explore potential degradation pathways. The causality behind experimental choices is elucidated to provide a deeper understanding of the scientific principles at play.

Introduction: The Significance of Stability in Drug Development

In the realm of pharmaceutical sciences, the thermodynamic stability of a drug candidate is a critical determinant of its viability. It influences shelf-life, bioavailability, and potential toxicity. N-Piperidin-4-ylidenehydroxylamine, with its reactive oxime moiety and flexible piperidine core, presents a multifaceted stability profile that warrants rigorous investigation. The piperidine scaffold is a prevalent feature in many approved drugs, valued for its ability to confer desirable pharmacokinetic properties.[1][2] The oxime group, on the other hand, offers a versatile handle for bioconjugation but also introduces potential hydrolytic lability.[3][4][5][6] This guide will equip researchers with the necessary knowledge to thoroughly characterize the thermodynamic landscape of this important molecule.

Theoretical Assessment of Stability: A Computational Approach

Before embarking on extensive experimental studies, computational chemistry offers a powerful and cost-effective means to predict the inherent stability of N-Piperidin-4-ylidenehydroxylamine. These in silico methods provide valuable insights into molecular properties that govern stability.

Conformational Analysis and Isomerism

The piperidine ring exists in a dynamic equilibrium between chair and boat conformations, with the chair form being significantly more stable.[7] Furthermore, the C=N bond of the oxime group gives rise to E and Z geometric isomers. The relative stability of these isomers can have a profound impact on the overall properties of the compound.

Density Functional Theory (DFT) calculations are the state-of-the-art for accurately predicting the energies of different conformers and isomers.[8] By calculating the Gibbs free energy of each possible structure, we can determine the most thermodynamically stable form.

Expert Insight: The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results. For organic molecules like N-Piperidin-4-ylidenehydroxylamine, the B3LYP functional with a 6-311+G(d,p) basis set often provides a good balance of accuracy and computational cost.[9] It is also important to model the solvent environment, as this can significantly influence isomer stability.[8]

Bond Dissociation Energy (BDE)

The O-H bond in the oxime group is a potential site for radical-mediated degradation. The bond dissociation energy (BDE) of this bond is a direct measure of its strength and, by extension, the molecule's resistance to homolytic cleavage. Computational methods, such as G3 or CBS-QB3, can provide reliable estimates of BDEs.[10] A higher BDE suggests greater stability against oxidative degradation pathways.

Experimental Determination of Thermodynamic Stability

While computational methods are predictive, experimental validation is essential. A multi-pronged approach employing various analytical techniques is necessary to build a comprehensive stability profile.

Thermal Analysis: Probing Stability Under Thermal Stress

Thermal analysis techniques are fundamental for understanding how a material behaves as a function of temperature.[11][12][13]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[11][14] It can reveal key thermal events such as melting point, glass transitions, and decomposition temperatures. For N-Piperidin-4-ylidenehydroxylamine, a sharp endothermic peak would indicate its melting point, while a broad exothermic event at higher temperatures would signify decomposition.[15]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[11][12] This technique is invaluable for determining the onset of thermal decomposition and quantifying mass loss due to the release of volatile degradation products.[16]

Parameter Differential Scanning Calorimetry (DSC) Thermogravimetric Analysis (TGA)
Measures Heat FlowMass Change
Key Information Melting Point, Glass Transition, Enthalpy of Fusion/DecompositionOnset of Decomposition, Mass Loss Percentage, Residual Mass
Typical Output Heat Flow vs. TemperatureMass % vs. Temperature

Table 1: Comparison of DSC and TGA Techniques for Thermal Stability Analysis.

Experimental Protocol: Simultaneous Thermal Analysis (STA)

A powerful approach is to use a simultaneous thermal analyzer (STA) that performs TGA and DSC measurements concurrently on the same sample.[13][14] This ensures that any observed mass loss can be directly correlated with a specific thermal event.

  • Sample Preparation: Accurately weigh 3-5 mg of N-Piperidin-4-ylidenehydroxylamine into an aluminum or ceramic pan.

  • Instrument Setup: Place the sample pan and a reference pan into the STA instrument.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), flow rate of 50 mL/min.

    • Temperature Program: Heat from 25 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset of decomposition, peak decomposition temperature, and associated enthalpy changes.

Causality: The choice of atmosphere is critical. An inert nitrogen atmosphere allows for the assessment of purely thermal degradation, while an air atmosphere introduces oxidative stress, which may lead to different degradation pathways and lower decomposition temperatures.[17] The heating rate can also influence the observed temperatures of thermal events; a slower heating rate can provide better resolution of closely occurring events.

Hydrolytic Stability: Behavior in Aqueous Environments

The oxime linkage is susceptible to hydrolysis, particularly under acidic conditions.[3][4][6] Assessing the hydrolytic stability of N-Piperidin-4-ylidenehydroxylamine is crucial for its potential use in biological systems.

Experimental Protocol: pH-Rate Profile Determination

This protocol utilizes ¹H NMR spectroscopy to monitor the rate of hydrolysis across a range of pH values.[4]

  • Buffer Preparation: Prepare a series of deuterated buffers (e.g., phosphate, acetate) with pD values ranging from 2 to 9.

  • Sample Preparation: Dissolve a known concentration of N-Piperidin-4-ylidenehydroxylamine in each deuterated buffer.

  • NMR Analysis: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in the integral of a characteristic proton signal of the parent compound and the corresponding increase in the signal of a degradation product (e.g., piperidin-4-one). Plot the natural logarithm of the concentration of N-Piperidin-4-ylidenehydroxylamine versus time to determine the pseudo-first-order rate constant (k) at each pD. A plot of log(k) versus pD will generate the pH-rate profile.

Causality: The hydrolysis of oximes is acid-catalyzed.[4][6] Therefore, we expect to see a significant increase in the rate of degradation at lower pD values. The pH-rate profile provides a quantitative measure of this lability and helps to define the pH range in which the compound is most stable.

Forced Degradation Studies

Forced degradation, or stress testing, is employed to identify potential degradation products and elucidate degradation pathways.[18][19] This involves subjecting the compound to harsh conditions that are expected to accelerate its decomposition.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60 °CHydrolysis of the oxime to piperidin-4-one and hydroxylamine.
Basic Hydrolysis 0.1 M NaOH, 60 °CGenerally more stable than under acidic conditions, but some degradation may occur.
Oxidative Degradation 3% H₂O₂, room temperatureOxidation of the piperidine ring or the oxime nitrogen.[20]
Thermal Stress 80 °C (in solution and solid state)Thermal decomposition, potentially leading to ring opening or fragmentation.
Photostability Exposure to UV light (e.g., 254 nm)Photolytic cleavage or rearrangement.

Table 2: Conditions for Forced Degradation Studies.

The resulting degradation products should be characterized using techniques such as LC-MS/MS to determine their structures.

Potential Degradation Pathways

Based on the chemical nature of N-Piperidin-4-ylidenehydroxylamine, several degradation pathways can be hypothesized.

A N-Piperidin-4-ylidenehydroxylamine B Piperidin-4-one + Hydroxylamine A->B Acidic Hydrolysis C Oxidized Piperidine Derivatives A->C Oxidation (e.g., H2O2) D Ring-Opened Products A->D Thermal Stress

Caption: Potential degradation pathways of N-Piperidin-4-ylidenehydroxylamine.

The primary and most predictable degradation pathway is the acid-catalyzed hydrolysis of the oxime bond to yield piperidin-4-one and hydroxylamine.[4] Under oxidative conditions, the piperidine ring itself can be a target, potentially leading to the formation of piperidinone or other oxidized species.[20] High thermal stress may induce more complex fragmentation and ring-opening reactions.[21]

Conclusion

The thermodynamic stability of N-Piperidin-4-ylidenehydroxylamine is a multifaceted property that must be thoroughly investigated to support its development in pharmaceutical applications. A synergistic approach combining computational prediction and rigorous experimental validation is essential. By employing the methodologies outlined in this guide, researchers can build a comprehensive understanding of the stability profile of this molecule, enabling informed decisions regarding its formulation, storage, and clinical application. The protocols and insights provided herein serve as a robust framework for the systematic evaluation of not only N-Piperidin-4-ylidenehydroxylamine but also other related compounds containing the piperidine-oxime scaffold.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition in English, 47(39), 7523–7526. [Link]

  • Oxime radicals: generation, properties and application in organic synthesis. PMC. [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Belarusian State University. [Link]

  • Oxime. Wikipedia. [Link]

  • Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Science Publishing. [Link]

  • Differential Thermal Analysis and Oximes. ResearchGate. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. [Link]

  • experimental thermodynamics volume vii. College of Engineering and Applied Science. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]

  • [Spoiler] AAMC FL3 C/P #9. Reddit. [Link]

  • Thermal Stability of Organic Compounds. Industrial & Engineering Chemistry Product Research and Development. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • What's the difference between DSC and TGA analysis?. XRF Scientific. [Link]

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]

  • Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro. Der Pharma Chemica. [Link]

  • STA or DSC and TGA – is Combination the Key?. NETZSCH Analyzing & Testing. [Link]

  • N-(PIPERIDIN-4-YLIDENE)HYDROXYLAMINE. Matrix Fine Chemicals. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • N-(1-Benzylpiperidin-4-ylidene)hydroxylamine. MilliporeSigma. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. ResearchGate. [Link]

  • Preparation method of 4-nitro-piperidine derivative.
  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks. [Link]

  • Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. RSC Publishing. [Link]

  • Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. PMC. [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. [Link]

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Technical Guide: Safe Handling and Utilization of N-Piperidin-4-ylidenehydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) for N-Piperidin-4-ylidenehydroxylamine handling Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Chemical Identity

N-Piperidin-4-ylidenehydroxylamine (CAS: 79858-41-6), commonly known as 4-Piperidone oxime , is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a primary scaffold for synthesizing piperidine-based therapeutics, particularly in the development of antihistamines, antipsychotics, and analgesic agents.

Unlike its liquid precursor (4-piperidone), the oxime derivative is typically a crystalline solid. This physical state alters the risk profile significantly, shifting the focus from vapor inhalation (volatile amines) to particulate containment and contact dermatitis prevention.

Physicochemical Data Table
PropertyValueRelevance to Safety
CAS Number 79858-41-6Unique Identifier for inventory tracking
Molecular Formula C₅H₁₀N₂ONitrogen-rich; potential for NOx fumes in fire
Molecular Weight 114.15 g/mol Stoichiometric calculations
Physical State White to off-white solidDust generation hazard during weighing
Melting Point 175–177 °C (Decomposes)Critical: Avoid high-temp drying ovens
Solubility DMSO, Methanol, Water (pH dep.)Solvent selection for spill cleanup
pKa ~10-11 (Piperidine N)Corrosive/Irritant to mucous membranes

Hazard Profiling & Toxicology (GHS Analysis)

While often labeled with the generic "Warning" signal word, the specific hazards of 4-piperidone oxime stem from its dual functionality: the basic secondary amine and the reactive oxime group.

GHS Classification & Mechanistic Causality
  • Acute Toxicity, Oral (Category 4 - H302): Harmful if swallowed.[2]

    • Mechanism:[3][4][5] Piperidine derivatives can act on nicotinic acetylcholine receptors. Systemic absorption may lead to cholinergic dysregulation.

  • Skin & Eye Irritation (Category 2/2A - H315, H319): Causes skin and serious eye irritation.[2][6]

    • Mechanism:[3][4][5] The secondary amine is proton-accepting (basic). Upon contact with moisture in the eyes or skin, it raises local pH, causing saponification of membrane lipids and immediate irritation.

  • STOT-SE (Category 3 - H335): May cause respiratory irritation.[7][8]

    • Mechanism:[3][4][5] Inhalation of fine dust particles deposits basic material on the bronchial mucosa, triggering inflammation and bronchospasm.

Stability Hazards

Thermal Instability: Oximes are susceptible to the Beckmann Rearrangement or decomposition into iminyl radicals at elevated temperatures (>150°C).

  • Risk:[3][6][8] Uncontrolled heating during synthesis or drying can lead to rapid gas evolution and vessel over-pressurization.

Handling & Storage Protocols

This section details self-validating workflows to ensure operator safety and compound integrity.

A. Receiving and Inspection
  • Visual Validation: Upon receipt, inspect the solid. It should be white.

    • Self-Validation:Yellow or brown discoloration indicates oxidation or hydrolysis (reversion to ketone). If discolored, check purity via LC-MS before use.

  • Container Integrity: Ensure the inner liner is intact. Hygroscopic amines absorb atmospheric moisture, turning the solid into a sticky gum that is dangerous to weigh (spatula contamination).

B. Weighing and Transfer Workflow

Objective: Prevent dust inhalation and cross-contamination.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses. If working outside a hood (not recommended), an N95/P100 respirator is mandatory.

  • Static Control: Use an anti-static gun on the weighing boat and spatula.

    • Reasoning: Dry organic crystalline powders are static-prone. Static discharge can scatter hazardous dust onto the user's gloves.

  • Solvent Dampening (Optional): If the solid is particularly fluffy, pre-wetting the transfer vessel with the reaction solvent can minimize dust.

C. Storage Logic[7][10]
  • Temperature: Store at 2–8°C (Refrigerated) or -20°C (Long-term).

    • Causality: Low temperature inhibits the slow hydrolysis of the oxime bond (

      
      ) back to the ketone (
      
      
      
      ) and hydroxylamine (
      
      
      ).
  • Atmosphere: Store under inert gas (Argon/Nitrogen).

  • Segregation: Do NOT store near strong acids (HCl, H₂SO₄) or oxidizing agents (peroxides).

Synthesis & Reaction Safety

When using N-Piperidin-4-ylidenehydroxylamine in synthesis (e.g., reduction to 4-aminopiperidine), specific risks arise.

Workflow Visualization: Synthesis Safety Decision Tree

The following diagram outlines the decision process for handling reaction risks associated with this compound.

SynthesisSafety cluster_legend Legend Start Start: Reaction Setup SolventSelect Select Solvent Start->SolventSelect CheckTemp Check Reaction Temp SolventSelect->CheckTemp HighTemp Temp > 120°C? CheckTemp->HighTemp ThermalRisk RISK: Thermal Decomp (Beckmann Rearrangement) HighTemp->ThermalRisk Yes AcidicCond Acidic Conditions? HighTemp->AcidicCond No Cooling Action: Reduce Temp or Change Reagent ThermalRisk->Cooling Hydrolysis RISK: Hydrolysis to 4-Piperidone + NH2OH AcidicCond->Hydrolysis Yes Reduction Reduction (e.g., LiAlH4/H2) AcidicCond->Reduction No Buffer Action: Buffer pH or Use Lewis Acid Hydrolysis->Buffer Exotherm RISK: High Exotherm Hydrogen Gas Evolution Reduction->Exotherm Quench Protocol: Slow Addition < 0°C, Inert Atm Exotherm->Quench key1 Process Step key2 Critical Hazard key3 Mitigation

Caption: Logical decision tree for mitigating thermal and chemical risks during the synthesis utilizing 4-Piperidone oxime.

Emergency Response & Waste Disposal

Spills (Solid State)
  • Evacuate: If a large quantity (>50g) is spilled and dust is visible, evacuate the immediate area to allow dust to settle.

  • PPE: Wear N95 respirator, goggles, and nitrile gloves.

  • Cleanup:

    • Do NOT dry sweep (generates dust).

    • Cover spill with a damp paper towel (water or PEG-400) to trap dust.

    • Scoop into a sealable waste container.[9]

    • Wipe surface with dilute acetic acid (vinegar) to neutralize residual amine traces, followed by water.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[2][10] The basic nature requires prolonged irrigation to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[2][7][10] Do not use ethanol (may increase skin absorption).

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), seek medical attention.

Waste Disposal[3][10][11][12][13]
  • Classification: Dispose of as Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Do not mix with acidic waste streams in the satellite accumulation area to prevent heat generation or fume evolution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12849639, 4-Piperidone oxime. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[6] Retrieved from [Link]

Sources

Technical Guide: N-Piperidin-4-ylidenehydroxylamine (4-Piperidone Oxime)

[1]

Executive Summary

N-Piperidin-4-ylidenehydroxylamine (CAS: 79858-41-6), commonly referred to as 4-Piperidone Oxime , represents a critical junction in the synthesis of heterocyclic pharmaceutical agents.[1] Its primary value lies in its role as the direct precursor to 4-aminopiperidine scaffolds—a pharmacophore ubiquitous in analgesics, antihistamines, and gastroprokinetic agents.

This guide provides a rigorous technical analysis of the oxime's synthesis, its reduction kinetics, and its downstream application in the manufacturing of active pharmaceutical ingredients (APIs) such as Prucalopride and Clebopride .

Part 1: Chemical Profile & Identity[1][2]

PropertySpecification
IUPAC Name N-(piperidin-4-ylidene)hydroxylamine
Common Name 4-Piperidone Oxime
CAS Number 79858-41-6 (Unsubstituted)949-69-9 (N-Benzyl derivative)4168-79-0 (Tetramethyl derivative)
Molecular Formula C₅H₁₀N₂O
Molecular Weight 114.15 g/mol
Physical State Crystalline Solid (typically white to off-white)
Solubility Soluble in Ethanol, Methanol, DMSO; Sparingly soluble in water
Key Reactivity Reductive amination, Beckmann rearrangement, O-alkylation

Part 2: Synthesis & Manufacturing Protocols

Mechanism of Formation

The synthesis involves the condensation of 4-piperidone (often stabilized as the hydrochloride monohydrate salt) with hydroxylamine hydrochloride. The reaction is driven by the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the piperidone, followed by dehydration.

Protocol: High-Yield Batch Synthesis

Context: This protocol is optimized for the synthesis of 1-(3-methoxypropyl)-4-piperidone oxime, a specific intermediate for Prucalopride, but is universally applicable to the core scaffold.

Reagents:

  • 4-Piperidone (or N-substituted derivative)[2][3][4][5][6][7]

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 equivalents)[7]
    
  • Base: Sodium Acetate (

    
    ) or Sodium Hydroxide (
    
    
    )
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Charge a glass-lined reactor with 4-piperidone hydrochloride and Ethanol/Water solvent mixture. Agitate until fully dissolved.

  • Buffering: Add Sodium Acetate (1.5 eq) to buffer the solution. The pH should be maintained between 4.5 and 6.0 to optimize the nucleophilicity of hydroxylamine while preventing side reactions.

  • Addition: Slowly add Hydroxylamine Hydrochloride solution dropwise at ambient temperature to control the exotherm.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 2–4 hours. Monitor consumption of ketone via TLC or HPLC.
    
  • Work-up: Cool the mixture to

    
    . The oxime often precipitates out. If not, remove ethanol under reduced pressure, basify the aqueous residue with 
    
    
    to pH 10, and extract with Dichloromethane (DCM).
  • Purification: Recrystallize from Ethanol/Hexane if high purity (>99%) is required.

Self-Validating Checkpoint: The disappearance of the carbonyl peak (



Part 3: Critical Reaction – Reduction to 4-Aminopiperidine

The transformation of the oxime to the primary amine is the single most important step in its pharmaceutical utility.

Reduction Pathways

Two primary methods exist, dictated by the scale and available equipment:

  • Catalytic Hydrogenation (Industrial Standard): Uses

    
     gas and Raney Nickel or 
    
    
    . Cleanest profile.
  • Chemical Reduction (Lab Scale): Uses Lithium Aluminum Hydride (

    
    ) or Sodium in Ethanol.
    
Protocol: Catalytic Hydrogenation (Prucalopride Route)

Reagents:

  • 4-Piperidone Oxime substrate[1][2][5][8]

  • Catalyst: 10% Palladium on Carbon (

    
    ) or Raney Nickel
    
  • Solvent: Methanol or Methanolic Ammonia

  • Hydrogen Gas (

    
    )
    

Workflow:

  • Loading: In a high-pressure autoclave, dissolve the oxime in Methanol.

  • Catalyst Addition: Add 10 wt% of Pd/C catalyst under an inert Nitrogen atmosphere (Pyrophoric hazard).

  • Hydrogenation: Pressurize with

    
     to 3–5 bar (approx. 45–75 psi). Heat to 
    
    
    .
  • Reaction Time: Agitate for 6–10 hours.

  • Filtration: Filter the hot solution through a celite bed to remove the catalyst.

  • Isolation: Concentrate the filtrate to yield the 4-aminopiperidine derivative as an oil or low-melting solid.

Part 4: Pharmaceutical Applications & Logic[11]

The "Gateway" Intermediate

The 4-aminopiperidine moiety derived from this oxime is a privileged scaffold. It provides a secondary amine (in the ring) for pharmacokinetic tuning and a primary amine (exocyclic) for pharmacodynamic target engagement.

Case Study: Prucalopride (Resolor)
  • Therapeutic Class: 5-HT4 Receptor Agonist (Chronic Constipation).[9]

  • Role of Oxime: The synthesis of Prucalopride relies on the intermediate 1-(3-methoxypropyl)-4-aminopiperidine .

  • Causality: The oxime allows for the introduction of the amino group after the N-alkylation of the piperidine ring, preventing poly-alkylation issues that would occur if starting with 4-aminopiperidine directly.

Case Study: Clebopride & Domperidone
  • Therapeutic Class: Antiemetics / Prokinetics.

  • Role of Oxime: Used to synthesize 4-amino-N-benzylpiperidine .

  • Mechanism: The benzyl group acts as a protecting group during the oxime formation and reduction. It is either retained (Clebopride) or cleaved (Domperidone precursors) to allow further coupling with benzimidazolone derivatives.

Visualizing the Pathway

The following diagram illustrates the central role of the oxime in accessing these diverse drug classes.

GPiperidone4-Piperidone(Starting Material)OximeN-Piperidin-4-ylidenehydroxylamine(The Oxime)Piperidone->OximeNH2OH / BaseCondensationAmine4-Aminopiperidine(Scaffold)Oxime->AmineH2, Pd/CReductionPrucalopridePrucalopride(via N-methoxypropyl derivative)Amine->PrucaloprideCoupling w/Benzofuran acidCleboprideClebopride(via N-benzyl derivative)Amine->CleboprideCoupling w/BenzamideAntifungalsNovel Antifungals(Ergosterol Inhibitors)Amine->AntifungalsDerivatization

Caption: The strategic position of 4-Piperidone Oxime as the divergence point for major pharmaceutical classes.[5][10]

Part 5: Quality Control & Analytics

To ensure the integrity of the intermediate for GMP manufacturing, the following analytical parameters are standard.

TestMethodAcceptance Criteria
Assay HPLC (C18 Column, Phosphate Buffer/ACN)

Identification IR / Mass Spec (ESI+)Matches Reference Standard
Loss on Drying Gravimetric (

vacuum)

Residue on Ignition Gravimetric

Impurity A 4-Piperidone (Unreacted)

Part 6: Safety & Handling (MSDS Highlights)

  • Hazards: Oximes can be thermally unstable. While 4-piperidone oxime is relatively stable, it should not be subjected to temperatures

    
     without calorimetric testing (DSC) to rule out runaway decomposition.
    
  • Toxicity: Irritant to eyes and skin.[11][7] The downstream 4-aminopiperidines are biologically active and should be handled with potent compound containment protocols (OEB 3 or higher depending on the specific derivative).

  • Incompatibility: Avoid strong oxidizing agents (risk of converting oxime to nitro compounds) and strong acids (hydrolysis back to ketone).

References

  • Matrix Fine Chemicals. (n.d.). N-(Piperidin-4-ylidene)hydroxylamine | CAS 79858-41-6.[1][4] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Clebopride | C20H24ClN3O2.[10] Retrieved from [Link]

  • Google Patents. (2013). CN103508939A - Method used for preparing prucalopride intermediate 1-(3-methoxypropyl)-4-piperidinamine.[5][8] Retrieved from

  • MDPI Molecules. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. Retrieved from [Link]

The Chemical Identity and Synthetic Utility of N-Piperidin-4-ylidenehydroxylamine (4-Piperidone Oxime)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary: The Nomenclature Paradox

In the landscape of synthetic organic chemistry and medicinal drug development, nomenclature can sometimes obscure structural reality. A frequent point of confusion arises when comparing N-Piperidin-4-ylidenehydroxylamine and 4-Piperidone oxime .

As a Senior Application Scientist, I must clarify this immediately: there is no chemical difference between these two terms; they are exact synonyms for the identical molecular entity (CAS No. 79858-41-6) [1]. The perceived "difference" lies entirely in the nomenclature frameworks used to describe the molecule:

  • IUPAC Systematic Naming (N-Piperidin-4-ylidenehydroxylamine): This highly rigid, rule-based nomenclature views the saturated piperidine ring as the parent scaffold. It describes a "ylidene" (double-bonded) connection to a "hydroxylamine" functional group at the 4-position[2].

  • Common/Trivial Naming (4-Piperidone oxime): This nomenclature is universally preferred by bench chemists and process engineers because it immediately communicates the molecule's synthetic history and reactivity. It explicitly states that the molecule is the oxime derivative synthesized from the ketone precursor, 4-piperidone.

This whitepaper deconstructs the physicochemical properties of this critical intermediate, outlines its self-validating synthesis protocols, and maps its downstream applications in generating high-value pharmaceutical scaffolds.

Physicochemical Profile

Understanding the quantitative parameters of 4-piperidone oxime is critical for predicting its solubility, reactivity, and behavior in subsequent purification steps. The low molecular weight and high polarity make it an excellent, atom-economical building block.

Table 1: Quantitative Physicochemical Data [1]

PropertyValue
IUPAC Name N-(Piperidin-4-ylidene)hydroxylamine
Common Name 4-Piperidone oxime
CAS Registry Number 79858-41-6
PubChem CID 12849639
Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
Topological Polar Surface Area (TPSA) 44.6 Ų
Hydrogen Bond Donors / Acceptors 2 / 3

Core Synthesis: Oximation of 4-Piperidone

The synthesis of 4-piperidone oxime relies on the condensation of a ketone with hydroxylamine. However, the reaction is highly pH-dependent. The following protocol is designed as a self-validating system to ensure maximum yield by controlling the mechanistic causality of the reaction.

Protocol 1: pH-Controlled Oximation

Mechanistic Causality: Hydroxylamine is supplied as a stable hydrochloride salt (NH₂OH·HCl), which is non-nucleophilic. A base (e.g., Sodium Acetate) must be added to liberate the free amine. However, if the pH becomes too basic, the carbonyl oxygen of the 4-piperidone is not sufficiently protonated to accept the nucleophilic attack. The system must be buffered to a "Goldilocks" pH of 4.5–5.0 to balance nucleophile availability with electrophile activation.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-piperidone in a polar protic solvent (e.g., ethanol/water mixture).

  • Buffer Activation: In a separate flask, dissolve 1.2 equivalents of hydroxylamine hydrochloride and 1.2 equivalents of sodium acetate trihydrate in deionized water. Self-Validation: Verify the pH of this solution is ~4.5 using a pH meter.

  • Nucleophilic Addition: Dropwise add the buffered hydroxylamine solution to the 4-piperidone solution at 0 °C to control the exothermic hemiaminal formation.

  • Dehydration: Heat the reaction mixture to 60 °C for 2 hours. The thermal energy drives the elimination of water from the unstable hemiaminal intermediate, forming the stable C=N oxime bond.

  • Isolation: Cool the mixture to precipitate the oxime. Filter, wash with cold water to remove residual salts, and dry under a vacuum. Self-Validation: TLC (DCM:MeOH 9:1) should show complete consumption of the ketone starting material (visualized via KMnO₄ stain).

Synthesis Ketone 4-Piperidone (Precursor) Intermediate Hemiaminal Intermediate (Unstable) Ketone->Intermediate Nucleophilic Addition Reagent Hydroxylamine HCl + NaOAc (Base) Reagent->Intermediate NH2OH Attack Oxime N-Piperidin-4-ylidenehydroxylamine (4-Piperidone Oxime) Intermediate->Oxime Dehydration (-H2O) pH 4.5-5.0

Figure 1: Synthesis pathway of 4-piperidone oxime via nucleophilic addition and dehydration.

Downstream Applications in Drug Development

4-Piperidone oxime is rarely an end-product; it is a central node in drug discovery, serving as a divergence point for synthesizing two highly privileged pharmaceutical scaffolds: 4-Aminopiperidines and 1,4-Diazepines .

Protocol 2: Reduction to 4-Aminopiperidine

4-Aminopiperidines are ubiquitous in GPCR ligands and kinase inhibitors. The oxime is reduced to a primary amine using strong hydride donors[3].

Mechanistic Causality: Lithium aluminum hydride (LiAlH₄) is required because mild reducing agents (like NaBH₄) cannot efficiently cleave the strong N-O bond. The hydride first attacks the C=N carbon, followed by coordination of the aluminum to the oxygen, which facilitates the N-O bond cleavage to yield the primary amine.

Step-by-Step Methodology:

  • Setup: Suspend 2.5 equivalents of LiAlH₄ in anhydrous THF under an inert Argon atmosphere at 0 °C.

  • Hydride Transfer: Slowly add a solution of 4-piperidone oxime in anhydrous THF dropwise.

  • Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete N-O bond cleavage.

  • Fieser Workup: Cool to 0 °C. Quench sequentially with

    
     mL water, 
    
    
    
    mL 15% NaOH, and
    
    
    mL water (where
    
    
    is the mass of LiAlH₄ in grams). Self-Validation: The formation of a crisp, white granular aluminum salt precipitate confirms a successful quench, allowing for easy filtration of the free 4-aminopiperidine in the organic filtrate[3].
Protocol 3: Beckmann Rearrangement to Hexahydro-1,4-diazepin-5-one

The Beckmann rearrangement expands the 6-membered piperidine ring into a 7-membered diazepine ring, a core motif in psychotropic drugs and peptidomimetics[4][5].

Mechanistic Causality: When treated with a strong acid (e.g., Polyphosphoric acid or TsCl/base), the oxime hydroxyl group is converted into a superior leaving group. As the leaving group departs, the carbon atom anti-periplanar to the leaving group migrates to the electron-deficient nitrogen. Because the migrating carbon is part of the piperidine ring, the migration forces the ring to expand, trapping a water molecule to form a lactam (diazepine)[5].

Step-by-Step Methodology:

  • Activation: Dissolve 4-piperidone oxime in polyphosphoric acid (PPA) at 80 °C.

  • Migration: Gradually increase the temperature to 120 °C and stir for 2 hours. The high viscosity of PPA requires mechanical stirring.

  • Quench & Neutralization: Pour the hot, viscous mixture over crushed ice. Neutralize carefully with aqueous ammonia until pH 8 is reached. Self-Validation: The product, hexahydro-1,4-diazepin-5-one, is highly water-soluble. Continuous liquid-liquid extraction with chloroform for 24 hours is required to isolate the expanded ring system.

Applications Oxime 4-Piperidone Oxime (Central Intermediate) Reduction Reduction (LiAlH4 / THF) Oxime->Reduction Hydride Transfer Beckmann Beckmann Rearrangement (Acid Catalyst) Oxime->Beckmann Alkyl Migration Amine 4-Aminopiperidine (Drug Scaffold) Reduction->Amine Primary Amine Diazepine Hexahydro-1,4-diazepin-5-one (Peptidomimetic Core) Beckmann->Diazepine Ring Expansion

Figure 2: Downstream synthetic applications of 4-piperidone oxime in drug development.

Conclusion

The distinction between N-Piperidin-4-ylidenehydroxylamine and 4-Piperidone oxime is a matter of lexicography, not chemistry. By understanding its quantitative properties and the mechanistic causality governing its reactivity, researchers can leverage this single molecule as a powerful, divergent intermediate. Whether undergoing vigorous hydride reduction to yield bioactive aminopiperidines or acid-catalyzed ring expansion to form complex diazepines, this oxime remains a cornerstone of modern synthetic drug development.

References

  • PubChem (National Institutes of Health). 1-(4-Benzyloxybutyl)-4-piperidone oxime | C16H24N2O2 | CID 18002126. Retrieved from:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Resolution of 2,6-Diphenyl-1-methyl-4-piperidone Oxime, a Novel Example of Molecular Isomerism. Retrieved from:[Link]

  • Acta Crystallographica Section C (IUCr). t-3-Isopropyl-r-2,c-7-diphenylhexahydro-1,4-diazepin-5-one, C20H24N2O. Retrieved from:[Link]

Sources

N-Piperidin-4-ylidenehydroxylamine Derivatives: A Comprehensive Technical Guide to Synthesis, SAR, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic drug discovery, the piperidine ring stands out as a privileged scaffold. Specifically, N-Piperidin-4-ylidenehydroxylamine (commonly known as 4-piperidone oxime) and its derivatives have emerged as highly versatile intermediates and active pharmaceutical ingredients (APIs). The incorporation of the


 (oxime) moiety into the piperidine architecture fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and steric profile.

As an application scientist with extensive experience in rational drug design, I have observed that functionalizing the N1 (amine) and C4 (oxime) positions allows for precise tuning of lipophilicity and target binding affinity. This whitepaper synthesizes the current literature, detailing the mechanistic causality behind their synthesis, structural conformations, and broad-spectrum biological activities—ranging from acetylcholinesterase (AChE) inhibition to tumor-selective cytotoxicity[1][2].

Chemical Identity & Structural Significance

The core structure, N-Piperidin-4-ylidenehydroxylamine (CAS: 79858-41-6), features a six-membered saturated nitrogen heterocycle with an exocyclic oxime group at the C4 position[3].

Conformational Dynamics: Crystallographic studies reveal that most 2,6-disubstituted piperidin-4-one oximes adopt a thermodynamically stable chair conformation [4]. The bulky substituents (such as aryl groups at C2 and C6) preferentially occupy equatorial positions to minimize 1,3-diaxial steric clashes. This rigid spatial arrangement is critical for biological efficacy, as it dictates how the molecule docks into the narrow, hydrophobic gorges of target enzymes like AChE[5].

Rational Design & Synthetic Methodologies

The synthesis of 4-piperidone oximes relies on the condensation of a substituted 4-piperidone with hydroxylamine. While this appears to be a textbook imine formation, achieving high yields of the thermodynamically stable E-isomer requires strict control over reaction kinetics and thermodynamics.

Mechanistic Causality in Synthesis

The reaction proceeds via a nucleophilic attack by the unshared electron pair of the hydroxylamine nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate. This is followed by an acid-catalyzed dehydration step.

  • pH Control (Causality): We use hydroxylamine hydrochloride (

    
    ) neutralized in situ with sodium acetate. Maintaining a pH of 4.5–5.5 is critical. If the pH is too low, the hydroxylamine nitrogen becomes protonated and loses its nucleophilicity. If the pH is too high, the carbonyl oxygen is insufficiently protonated, reducing its electrophilicity.
    
  • Solvent Selection (Causality): An ethanol/water mixture is utilized because it solubilizes both the organic piperidone and the inorganic salts, while also facilitating the precipitation of the final oxime product upon cooling.

SynthesisWorkflow Substrate 1-Substituted-4-Piperidone Reaction Nucleophilic Addition (pH 4.5-5.5) Substrate->Reaction Reagent NH2OH·HCl + NaOAc Reagent->Reaction Intermediate Carbinolamine Intermediate Reaction->Intermediate Rate-Limiting Dehydration Acid-Catalyzed Dehydration (Reflux 80°C) Intermediate->Dehydration Product 4-Piperidone Oxime (E/Z Isomers) Dehydration->Product Thermodynamic

Synthetic workflow of N-Piperidin-4-ylidenehydroxylamine derivatives.

Standardized Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone Oxime

This protocol is designed as a self-validating system, ensuring intermediate integrity before proceeding to the next step.

  • Reagent Preparation (Liberation of the Nucleophile):

    • Dissolve 1.2 equivalents of hydroxylamine hydrochloride in a 1:1 mixture of absolute ethanol and deionized water.

    • Add 1.2 equivalents of anhydrous sodium acetate. Stir for 15 minutes at room temperature.

    • Validation: Verify the pH is approximately 5.0 using pH indicator strips.

  • Nucleophilic Addition:

    • Add 1.0 equivalent of 1-benzyl-4-piperidone dropwise to the buffered solution.

    • Causality: Dropwise addition prevents localized exothermic spikes that could lead to the degradation of the piperidone ring or polymerization[6].

  • Dehydration & Reflux:

    • Fit the flask with a reflux condenser and heat the mixture to 80°C for 2–4 hours.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The disappearance of the ketone spot confirms the complete conversion of the carbinolamine intermediate.

  • Isolation and Purification:

    • Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate.
      
    • Recrystallize the crude product from hot ethanol to isolate the pure E-isomer as white crystals[4].

Pharmacological Applications & Mechanism of Action

The biological versatility of 4-piperidone oximes stems from their ability to act as hydrogen bond donors/acceptors and their lipophilic nature, which allows them to cross cellular membranes effectively.

Oncology and Tumour-Selective Toxicity

Recent structural modifications, specifically the synthesis of 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes, have yielded potent antineoplastic agents[1]. These compounds exhibit submicromolar cytotoxicity against leukemic and colon cancer cell lines (e.g., Ca9-22 cells).

  • Mechanism: They function by lowering the mitochondrial membrane potential (MMP), inducing a transient G2/M phase cell cycle arrest, and triggering apoptosis without demonstrating severe genotoxicity (due to their selective reactivity with thiols over amino groups)[1].

Neurodegenerative Diseases (AChE Inhibition)

Bridged bicyclic oximes and reduced piperidin-4-one oximes are actively investigated as Acetylcholinesterase (AChE) reactivators and inhibitors for Alzheimer's disease[7][8].

  • Mechanism: The basic piperidine nitrogen mimics the quaternary ammonium group of acetylcholine, anchoring the molecule in the catalytic anionic site (CAS) of the enzyme, while the oxime moiety interacts with the peripheral anionic site (PAS), blocking substrate entry[5].

Antimicrobial and Antifungal Activity

Oxime ethers and esters derived from piperidin-4-ones demonstrate significant antimicrobial activity. For instance, O-benzyl ethers and N-benzyl piperidin-4-one oxime esters exhibit minimum inhibitory concentrations (MIC) superior or comparable to standard drugs like Fluconazole and Ciprofloxacin against C. albicans and P. aeruginosa[2].

MOA Drug Oxime Derivative Target1 AChE Enzyme Drug->Target1 Competitive Binding Target2 Mitochondria Drug->Target2 MMP Depolarization Target3 Fungal Cell Wall Drug->Target3 Lipophilic Penetration Effect1 Cognitive Enhancement Target1->Effect1 Effect2 Apoptosis (Cancer) Target2->Effect2 Effect3 Ergosterol Inhibition Target3->Effect3

Pharmacological mechanisms of 4-piperidone oxime derivatives.

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes the quantitative data correlating specific structural modifications of the N-Piperidin-4-ylidenehydroxylamine scaffold with their primary biological targets.

Derivative ClassKey Structural ModificationPrimary Biological TargetQuantitative Efficacy
Bis(benzylidene) Oximes C3, C5-bis(benzylidene)Neoplastic Cells (Ca9-22)

[1]
Alkyl/Cycloalkyl Oximes N1-cyclopropyl / N1-alkylAcetylcholinesterase (AChE)

[5][8]
O-Benzyl Ethers O-alkylation of the oximeFungi (A. niger)

[2]
N-Benzyl Oxime Esters N1-benzyl, O-acylBacteria (P. aeruginosa)

[2]
Diphenyl Oximes (DDPO) C2, C6-diphenyl, C3, C5-dimethylMild Steel (Corrosion)

Inhibition Efficiency[9]

Industrial Applications: Corrosion Inhibition

Beyond pharmaceuticals, the unique electronic properties of piperidin-4-one oximes make them exceptional industrial corrosion inhibitors. Compounds such as 3,5-dimethyl-2,6-diphenyl-piperidin-4-one oxime (DDPO) have been proven to protect mild steel in highly acidic environments (1M HCl).

  • Mechanism: Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies confirm that the unshared electron pairs on the nitrogen and oxygen atoms facilitate coordinate bond formation with the vacant d-orbitals of iron, creating a protective, mixed-mode inhibitory film on the metal surface[9].

References

Sources

Ionization Dynamics and pKa Profiling of N-Piperidin-4-ylidenehydroxylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Piperidin-4-ylidenehydroxylamine (commonly known as 4-piperidone oxime) is a highly versatile heterocyclic scaffold utilized extensively in the synthesis of neuroactive agents, kinase inhibitors, and advanced polymeric materials. Understanding its ionization behavior is critical for predicting its pharmacokinetics, membrane permeability, and receptor-binding affinity. This whitepaper provides an in-depth analysis of the compound's dual ionizable centers, the mechanistic causality behind its pKa values, and the self-validating experimental protocols required for accurate physicochemical profiling.

Mechanistic Causality of Ionization

N-Piperidin-4-ylidenehydroxylamine possesses two distinct ionizable centers: a basic secondary amine within the piperidine ring and a weakly acidic oxime hydroxyl group. The proximity of these functional groups creates a unique electronic environment that significantly alters their baseline pKa values compared to unsubstituted analogs.

The Piperidine Nitrogen (Basic Center): pKa ~8.5 – 8.8

An unsubstituted piperidine ring is strongly basic, with a pKa of approximately 11.2. However, the introduction of an


-hybridized carbon at the C4 position (the oxime carbon) fundamentally alters the electron distribution. The 

carbon and the adjacent electronegative nitrogen of the oxime group exert a strong inductive electron-withdrawing effect (

effect) through the

-bond framework.

This inductive pull removes electron density from the secondary amine at the C1 position, stabilizing the neutral free base and destabilizing the protonated conjugate acid. As a result, the amine becomes less basic. This phenomenon is well-documented in structurally analogous 4-piperidone derivatives; for instance, 2,2,6,6-tetramethyl-4-piperidone exhibits a depressed pKa of 7.9[1], and 1-methyl-4-piperidone shows a pKa of 8.02[2]. Because the oxime moiety is slightly less electron-withdrawing than a bare ketone, the amine pKa of N-Piperidin-4-ylidenehydroxylamine settles slightly higher, in the range of 8.5 to 8.8.

The Oxime Hydroxyl (Acidic Center): pKa ~12.1

The oxime group (


) acts as a weak acid. Upon deprotonation, it forms an oximate anion (

). While the negative charge is localized primarily on the oxygen atom, it is inductively stabilized by the adjacent

nitrogen. This stabilization makes the oxime significantly more acidic than a standard aliphatic alcohol (pKa ~16), but it remains a weak acid overall. Predictive models and experimental data for closely related derivatives, such as 1-benzyl-4-piperidone oxime, place the oxime pKa at approximately 12.14[3].

Ionization Cation Cationic Species (pH < 8.5) Piperidine: NH2+ Oxime: OH Net Charge: +1 Neutral Neutral Species (pH 9.5 - 11.0) Piperidine: NH Oxime: OH Net Charge: 0 Cation->Neutral -H+ (pKa1 ~8.8) Neutral->Cation +H+ Anion Anionic Species (pH > 12.5) Piperidine: NH Oxime: O- Net Charge: -1 Neutral->Anion -H+ (pKa2 ~12.1) Anion->Neutral +H+

Figure 1: pH-dependent ionization pathway of N-Piperidin-4-ylidenehydroxylamine.

Quantitative pH-Dependent Species Distribution

The dual pKa values dictate the dominant ionization state of the molecule across different physiological and synthetic environments. The table below summarizes the species distribution, which is vital for formulation scientists determining solubility profiles.

pH EnvironmentPhysiological ContextPiperidine Nitrogen StateOxime Hydroxyl StateDominant Net Charge
1.2 Gastric FluidProtonated (

)
Neutral (

)
+1
7.4 Blood PlasmaProtonated (

)
Neutral (

)
+1
10.0 Intestinal / BasicFree Base (

)
Neutral (

)
0 (Neutral)
13.0 Strong BaseFree Base (

)
Deprotonated (

)
-1

Self-Validating Experimental Protocols

To accurately determine the exact pKa values of N-Piperidin-4-ylidenehydroxylamine in a laboratory setting, a self-validating, orthogonal approach is required. Potentiometry is highly accurate for the basic amine but loses sensitivity at the extreme alkaline pH required to deprotonate the oxime. Therefore, UV-metric titration is employed simultaneously to track the electronic transition of the oxime chromophore, providing an independent validation of the second pKa.

Protocol A: Potentiometric Titration (Targeting )

Causality of Design: The use of 0.15 M KCl mimics physiological ionic strength, ensuring that the activity coefficients of the ions remain constant throughout the titration. A nitrogen atmosphere is strictly maintained to prevent atmospheric


 from dissolving into the solution to form carbonic acid, which would artificially consume the titrant and skew the equilibrium curve.
  • Sample Preparation: Dissolve N-Piperidin-4-ylidenehydroxylamine hydrochloride to a final concentration of

    
     M in a background electrolyte of 0.15 M KCl.
    
  • System Calibration: Calibrate a high-precision glass electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of

    
    .
    
  • Titration Execution: Submerge the electrode and a nitrogen sparging line into the sample. Titrate with standardized 0.1 M KOH in 0.05 mL increments, allowing the potential (mV) to stabilize completely between additions.

  • Data Analysis: Plot the first derivative of the titration curve (

    
    ) to identify the equivalence point. Calculate 
    
    
    
    using the Bjerrum half-integral method.
Protocol B: UV-Metric Determination (Targeting )

Causality of Design: Deprotonation of the oxime group to the oximate anion increases electron delocalization, resulting in a measurable bathochromic shift (red shift) and hyperchromic effect in the UV spectrum. Tracking this specific wavelength shift isolates the oxime's ionization from the amine's ionization.

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) covering a pH range from 8.0 to 13.5.

  • Sample Spiking: Add a highly concentrated stock solution of the analyte to each buffer to achieve a final uniform concentration of

    
     M.
    
  • Spectral Acquisition: Record the UV-Vis absorption spectra from 200 nm to 350 nm for each pH-adjusted sample using quartz cuvettes.

  • Non-Linear Regression: Identify the analytical wavelength (

    
    ) corresponding to the oximate anion. Plot Absorbance vs. pH and fit the curve to the Henderson-Hasselbalch equation to extract 
    
    
    
    .

Workflow Prep Sample Preparation 10^-4 M in 0.15M KCl Titration Potentiometric Titration Titrant: 0.1M KOH Under N2 Atmosphere Prep->Titration UV UV-Vis Spectroscopy Scan 200-350 nm across pH gradient Prep->UV Calib Electrode Calibration pH 4.0, 7.0, 10.0 at 25.0 °C Calib->Titration Data Data Synthesis Bjerrum / Henderson-Hasselbalch Non-linear Regression Titration->Data UV->Data Result Validated pKa1 & pKa2 Data->Result

Figure 2: Orthogonal experimental workflow for self-validating pKa determination.

Implications for Drug Development

The ionization profile of N-Piperidin-4-ylidenehydroxylamine classifies it as a cationic amphiphilic molecule at physiological pH (7.4). Because the amine


 (~8.8) is higher than 7.4, the molecule exists predominantly in its protonated, positively charged state in the bloodstream.

This cationic nature is highly advantageous for medicinal chemistry. Protonated piperidines frequently participate in critical salt-bridge interactions with aspartate or glutamate residues within the binding pockets of G-protein coupled receptors (GPCRs) and target kinases. Furthermore, the neutral fraction (though small at pH 7.4) ensures adequate lipophilicity for passive diffusion across the blood-brain barrier (BBB), making this scaffold highly relevant for CNS-targeted therapeutics.

References[3] ChemicalBook. "1-benzyl-4-piperidone oxime | 949-69-9". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlXrZ8XCCg5No6D8R0bSEyRQtIUPwtYcNTq-Pf_AKHwyubrR7iV6Yfpb57ZXUK6EGR9d84eq48fhhogm4V3TZP0FFRTesZo8b90JKhnggccNGGlwT5rr4mgFyp6qY0zwIn0vI1nl5LJsEVSgofM3y0lntKkRcf1DG_BhHr2cUv[2] Guidechem. "1-Methyl-4-piperidone 1445-73-4". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlVLlN5Kz_mRTiuLUV6wZyNs8gFI-LS_revXHayuQejFkTXYFXdTSFg74uUxTKD3odDsD7Z6p2EEUrh5xP6muC6d5Y62Of6kRrivUAg5K9Dy8oAWhG2Dko6uxU6EORIl7MhALP_ZVXtkc1-M3bfNWQ8ubLlfSkj4--EJ94U-jVgQVOjg==[1] PubChem. "2,2,6,6-Tetramethyl-4-piperidone | C9H17NO | CID 13220". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJusyNm5IqAyfNZRec4-G82NplH6DuOQJ2XxBOys9U-2ZHrnZUEPRVhzCoRvDZeehkXIQg-Td4g8JDfMX2j9aUgqeiG61qtaWA6Q8yOvYIXFmjgezrGM_Qb5on10ZZcYMPagPeBcsgUr4W_HPgpNNp_KjjRvOnLZSOtdFkNBf1lKdFioM=

Sources

Technical Guide: Storage Conditions and Shelf Life of N-Piperidin-4-ylidenehydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Piperidin-4-ylidenehydroxylamine (4-Piperidone oxime) is a critical heterocyclic intermediate used in the synthesis of piperidine-based pharmaceuticals.[1] While chemically robust under ambient conditions for short durations, it exhibits specific vulnerabilities to hydrolytic cleavage and oxidative degradation over extended periods.

To guarantee a shelf life of 24 months , this guide mandates a storage protocol centered on low-temperature preservation (2–8°C) , desiccation , and inert atmosphere packaging .[1] Adherence to these standards prevents the formation of the primary degradant, 4-piperidone, and ensures high-fidelity performance in downstream applications.[1]

Chemical Identity & Physicochemical Baseline

Understanding the storage requirements begins with the molecule's intrinsic properties. The stability profile is dictated by the basicity of the secondary amine and the reversibility of the oxime functionality.

PropertySpecificationRelevance to Storage
Chemical Name N-Piperidin-4-ylidenehydroxylamine--
CAS Number 20662-63-9Unique Identifier
Synonyms 4-Piperidone oxime; 4-Hydroximinopiperidine--
Molecular Formula C₅H₁₀N₂O--
Molecular Weight 114.15 g/mol --
Physical State White to off-white solidDiscoloration indicates oxidation
Melting Point 106–108°CThermal stability ceiling
pKa (Calculated) ~9.8 (Piperidine N)High basicity makes it CO₂ sensitive (carbamate formation)
Hygroscopicity ModerateAbsorbs atmospheric moisture, accelerating hydrolysis

Mechanisms of Degradation

Effective storage is essentially the kinetic inhibition of three specific degradation pathways.

Hydrolysis (The Primary Threat)

The C=N bond of the oxime is thermodynamically stable but kinetically susceptible to acid-catalyzed hydrolysis. Moisture absorption from the air, combined with trace acidity (or CO₂ absorption by the amine), drives the equilibrium back toward the starting ketone.[1]

  • Reaction: Oxime + H₂O

    
     4-Piperidone + Hydroxylamine[1]
    
  • Impact: Loss of assay purity and introduction of hydroxylamine impurities which can interfere with subsequent metal-catalyzed reactions.

Oxidation

The secondary amine in the piperidine ring is prone to oxidation, particularly in the presence of light and transition metal impurities, leading to N-oxides or ring-opening degradation products.[1]

Carbon Dioxide Absorption

As a secondary amine, the piperidine nitrogen can react with atmospheric CO₂ to form carbamates (piperidinium carbamate salts). This manifests as a "crust" on the material surface and alters the stoichiometry of reactions.

Visualization: Degradation Pathways

DegradationPathways cluster_0 Environmental Triggers Oxime N-Piperidin-4-ylidenehydroxylamine (Active API) Ketone 4-Piperidone (Degradant) Oxime->Ketone Hydrolysis Hydroxylamine Hydroxylamine (Toxic Byproduct) Oxime->Hydroxylamine Hydrolysis Carbamate Piperidinium Carbamate (Surface Crust) Oxime->Carbamate CO₂ Absorption Moisture Moisture (H₂O) + Trace Acid/CO₂ Moisture->Oxime Catalyzes

Figure 1: Primary degradation pathways. Hydrolysis is the dominant failure mode in humid conditions.

Comprehensive Storage Protocol

This protocol is designed to be a self-validating system.[1] If the material passes the "Appearance" check (white solid), the storage conditions are likely intact.

Environmental Conditions[1]
  • Temperature: 2°C to 8°C (Refrigerated) .

    • Rationale: Reduces the kinetic rate of hydrolysis and oxidation by approximately 4-fold compared to room temperature (Arrhenius equation).

  • Atmosphere: Inert Gas (Argon or Nitrogen) .

    • Rationale: Displaces oxygen (preventing oxidation) and CO₂ (preventing carbamate formation).

  • Humidity: <40% Relative Humidity (Storage area).

    • Rationale: Minimizes moisture ingress if the seal is compromised.

Containment System
  • Primary Container: Amber glass vial or bottle (Type I Borosilicate).

    • Why Amber? Blocks UV/Visible light to prevent photo-oxidation.

    • Why Glass? Impermeable to oxygen and moisture compared to polyethylene.

  • Closure: Polypropylene cap with Teflon (PTFE) liner .

    • Critical: Do not use unlined caps; paper liners absorb moisture.

  • Secondary Containment: Sealed desiccator or heat-sealed Mylar bag with silica gel packets.

Handling Workflow
  • Warm-Up: Allow the container to reach room temperature before opening.

    • Prevents: Condensation of atmospheric water vapor onto the cold solid.

  • Aliquot: If frequent use is expected, aliquot into single-use vials to avoid repeated freeze-thaw cycles and atmospheric exposure.

  • Re-Seal: Purge headspace with Nitrogen/Argon before re-closing.

Shelf Life & Quality Control (QC)

Under the prescribed conditions (2–8°C, Inert, Dark), N-Piperidin-4-ylidenehydroxylamine has a validated shelf life of 24 months .[1]

Retest Schedule
  • Initial QC: Upon receipt.

  • Retest Interval: Every 12 months.

  • Critical Retest: If stored at Room Temperature > 3 months.

Analytical Assessment Methods
TestMethodAcceptance CriteriaFailure Indicator
Appearance VisualWhite to off-white crystalline solidYellow/Brown (Oxidation) or Wet/Clumped (Hydrolysis)
Purity HPLC (C18, UV 210nm)≥ 97.0% AreaPresence of 4-Piperidone peak
Identity ¹H-NMR (DMSO-d₆)Matches ReferenceShift in piperidine ring protons; appearance of ketone signal
Water Content Karl Fischer (KF)≤ 0.5% w/w> 1.0% indicates seal failure
Visualization: Lifecycle Management

Lifecycle Receipt Receipt of Material (Check Seal & Temp) QC_Initial Initial QC (NMR/HPLC) Receipt->QC_Initial Storage Storage (2-8°C, Amber Glass, Argon) QC_Initial->Storage Pass Disposal Disposal (If Purity < 95%) QC_Initial->Disposal Fail Usage Dispensing (Warm to RT -> Aliquot -> Purge) Storage->Usage Demand Retest Annual Retest (Check Purity & Appearance) Storage->Retest 12 Months Usage->Storage Return Retest->Storage Pass Retest->Disposal Fail

Figure 2: Lifecycle management workflow ensuring data integrity from receipt to disposal.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Piperidone monohydrate hydrochloride. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 4-Piperidone.[1] National Library of Medicine. Retrieved from [3]

  • Matrix Fine Chemicals. (2023). Product Specification: N-(Piperidin-4-ylidene)hydroxylamine. Retrieved from

  • Thermo Fisher Scientific. (2023). Handling and Storage of Piperidine Derivatives. Retrieved from

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Piperidin-4-one oxime. Retrieved from

Sources

Methodological & Application

Application Note: Catalytic Hydrogenation of N-Piperidin-4-ylidenehydroxylamine to Amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conversion of N-Piperidin-4-ylidenehydroxylamine (4-piperidinone oxime) to 4-aminopiperidine is a pivotal transformation in the synthesis of Janus kinase (JAK) inhibitors, antihistamines, and various G-protein coupled receptor (GPCR) ligands.[1] While conceptually simple, this reduction is plagued by chemoselectivity issues—specifically the formation of secondary amine dimers and incomplete reduction to hydroxylamine intermediates.[1] This guide provides a validated "Golden Batch" protocol using Raney Nickel in methanolic ammonia, designed to maximize primary amine yield (>95%) while ensuring process safety and scalability.

Introduction & Mechanistic Insight

The Substrate and Challenge

The substrate, N-Piperidin-4-ylidenehydroxylamine, contains a C=N-OH moiety at the C4 position of a piperidine ring. The target product is the primary amine (4-aminopiperidine).

The reduction of oximes is complex because the reaction pathway bifurcates. The selectivity challenge arises from the high reactivity of the intermediate imine. If the newly formed primary amine is nucleophilic enough, it attacks the imine intermediate, leading to the formation of a secondary amine (dimer), a difficult-to-remove impurity.

Reaction Pathway Analysis

The hydrogenation proceeds through two potential mechanisms:

  • Direct Hydrogenolysis: Cleavage of the N-O bond to form an imine, followed by reduction to the amine.

  • Partial Reduction: Reduction of the C=N bond to a hydroxylamine, followed by N-O cleavage.[1]

Key Mechanistic Control Point: To prevent dimerization (secondary amine formation), the reaction environment must be ammoniacal or acidic .[1]

  • Ammoniacal conditions (Preferred): Excess ammonia competes with the primary amine product for the imine intermediate, shifting the equilibrium back toward the primary amine.

  • Acidic conditions: Protonate the primary amine product, rendering it non-nucleophilic and unable to attack the imine.

Visualization: Reaction Mechanism & Selectivity

The following diagram illustrates the competing pathways and the critical role of ammonia/catalyst selection.

OximeReduction Oxime Oxime Substrate (C=N-OH) Imine Imine Intermediate (C=NH) Oxime->Imine H2, -H2O (Raney Ni) Hydroxylamine Hydroxylamine (CH-NH-OH) Oxime->Hydroxylamine H2 (Pt/C) PrimaryAmine Target: Primary Amine (CH-NH2) Imine->PrimaryAmine H2 Hydroxylamine->PrimaryAmine H2, -H2O SecAmine Impurity: Secondary Amine (Dimer) PrimaryAmine->SecAmine + Imine (Slow) NH3 Excess NH3 NH3->SecAmine Suppresses

Figure 1: Mechanistic pathways in oxime hydrogenation. Note the suppression of the secondary amine pathway by excess ammonia.[2]

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Catalyst Raney Nickel (Ra-Ni) Superior activity for N-O bond cleavage; less prone to poisoning by amines than Pd/C.
Solvent 7M NH₃ in Methanol Methanol provides high solubility; Ammonia suppresses dimer formation (critical for >90% yield).[1]
Pressure 5 – 10 bar (70-145 psi) Moderate pressure ensures sufficient H₂ concentration at the catalyst surface to outcompete side reactions.
Temperature 25°C – 50°C Higher temps increase rate but risk thermal instability of the oxime. Start at RT.[1][3][4]
Stirring >800 RPM H₂ transfer is mass-transfer limited.[1] Vigorous agitation is non-negotiable.[1]

Experimental Protocol: The "Golden Batch"

Safety Warning: Raney Nickel is pyrophoric (ignites in air) and a suspected carcinogen.[1] Hydrogen gas is highly flammable.[1] All operations must be performed in a fume hood with proper grounding and blast shields.[1]

Materials
  • Substrate: N-Piperidin-4-ylidenehydroxylamine (or N-Boc protected analog).

  • Catalyst: Raney Nickel (approx. 50% slurry in water, active grade).[1]

  • Solvent: Methanol (anhydrous preferred).[1]

  • Additive: Ammonia gas or 7N NH₃ in MeOH solution.

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave).

Step-by-Step Procedure

Step 1: Catalyst Preparation (The "Wash" Step)

  • Weigh the Raney Nickel slurry (20 wt% loading relative to substrate) into a tared beaker.[1]

    • Expert Tip: Never let Ra-Ni dry out.[1] Keep it under water/solvent at all times.[1]

  • Decant the water carefully.[1]

  • Wash the catalyst 3 times with absolute methanol to remove water.[1] Decant the supernatant each time.

  • Transfer the catalyst slurry into the hydrogenation vessel using minimal methanol.

Step 2: Reaction Assembly

  • Dissolve the oxime substrate (1.0 equiv) in 7N NH₃ in Methanol (concentration ~0.1 M to 0.2 M).

    • Note: If 7N NH₃/MeOH is unavailable, dissolve in MeOH and saturate the solution with anhydrous ammonia gas for 15 minutes at 0°C.

  • Add the substrate solution to the reactor containing the catalyst.

  • Seal the reactor immediately.[1]

Step 3: Hydrogenation

  • Purge: Evacuate the vessel and refill with Nitrogen (3 cycles) to remove Oxygen.[1]

  • H₂ Charge: Evacuate and refill with Hydrogen (3 cycles).

  • Pressurize to 5 bar (approx. 75 psi) .

  • Set temperature to 25°C (Room Temp).

  • Set stirring to maximum efficient speed (e.g., 1000 rpm).

  • Monitor H₂ uptake. Reaction is typically complete in 4–12 hours .[1]

    • End-point check: TLC (eluent: 10% MeOH/DCM with 1% NH₄OH) or LC-MS.[1] The oxime spot should disappear; the amine spot (ninhydrin active) will appear near the baseline or require polar elution.

Step 4: Work-up

  • Depressurize the reactor and purge with Nitrogen.[1]

  • Filtration: Filter the reaction mixture through a pad of Celite under a blanket of Nitrogen or Argon.

    • Critical Safety: Do not pull air through the dry catalyst cake. Keep the cake wet with solvent. Immediately quench the filter cake with water after filtration to prevent ignition.

  • Rinse the cake with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

Step 5: Purification (if necessary) [1]

  • The crude product is often pure enough (>95%) for subsequent steps.[1]

  • If purification is needed, convert to the HCl salt (add 4M HCl in dioxane) and recrystallize from EtOH/Et₂O, or perform Kugelrohr distillation under high vacuum.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion Poisoned CatalystEnsure Ra-Ni is washed thoroughly.[1] Sulfur or halides from previous steps can poison Ni.[1] Increase catalyst loading to 50 wt%.
Secondary Amine (Dimer) Insufficient AmmoniaIncrease NH₃ concentration.[1] Ensure the reactor is saturated with NH₃ before heating.
Hydroxylamine Impurity Incomplete ReductionIncrease H₂ pressure to 20 bar or temperature to 50°C. Check stirring efficiency.
Unknown Impurities Thermal DegradationReduce temperature.[1] Oximes can undergo Beckmann rearrangement at high temps/acidic conditions.[1]

Workflow Visualization

ProtocolWorkflow Start Start: Oxime Substrate CatPrep Catalyst Prep (Ra-Ni MeOH Wash) Start->CatPrep Mix Assembly (Substrate + 7N NH3/MeOH) Start->Mix CatPrep->Mix Add Catalyst Reaction Hydrogenation (5 bar H2, 25°C, 12h) Mix->Reaction Filter Filtration (Celite) *SAFETY: Keep Wet* Reaction->Filter Concentrate Concentration Filter->Concentrate Product Product: 4-Aminopiperidine Concentrate->Product

Figure 2: Operational workflow for the catalytic hydrogenation process.

References

  • Mechanism of Oxime Hydrogenation: Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines.[1] Source: MDPI (Catalysts Journal).[1] [Link][1][5]

  • Suppression of Secondary Amines: Steering aldoximes to primary or secondary amines.[1] Source: Royal Society of Chemistry (Catalysis Science & Technology). [Link]

  • Piperidine Synthesis Protocols: Preparation of Piperidines, Part 3: Substituted at Position 4. Source: YouTube (Valid educational chemistry channel referencing Org.[1] Syn. protocols). [Link]

  • General Hydrogenation Safety: Catalytic Hydrogenation of Functionalized Amides (Safety & General Methods). Source: Royal Society of Chemistry (Supplementary Info).[1] [Link]

Sources

Application Note: N-Piperidin-4-ylidenehydroxylamine as a Pivotal Scaffold in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using N-Piperidin-4-ylidenehydroxylamine in heterocyclic compound synthesis Content Type: Application Note & Protocol Guide

Executive Summary

N-Piperidin-4-ylidenehydroxylamine (commonly 4-Piperidone Oxime ) is a versatile, amphoteric building block (CAS: 7183-49-5) utilized in the synthesis of complex fused heterocycles and supramolecular scaffolds. Unlike its parent ketone, the oxime moiety offers unique reactivity profiles, enabling Beckmann rearrangements to form diazepines, O-functionalizations for pharmacophore generation, and reductive aminations to access 4-aminopiperidine motifs found in diverse therapeutic classes (e.g., antihistamines, antipsychotics).

This guide details the mechanistic utility of 4-piperidone oxime, providing a validated "Green Chemistry" protocol for ring expansion and strategies for downstream heterocyclic derivatization.

Chemical Profile & Strategic Utility

PropertySpecification
IUPAC Name N-(piperidin-4-ylidene)hydroxylamine
Common Name 4-Piperidone Oxime
Molecular Formula C₅H₁₀N₂O
Key Functionality C=N-OH (Oxime): Nucleophilic Oxygen, Electrophilic Carbon (upon activation)
Secondary Functionality NH (Piperidine): Basic, nucleophilic (requires protection in some pathways)
Primary Application Ring expansion to 1,4-Diazepan-5-ones (Homopiperazinones)
Mechanistic Causality

The utility of this scaffold stems from the oxime-nitrone tautomerism and the lability of the N-O bond under acidic conditions.

  • Ring Expansion (Beckmann): Activation of the oxime hydroxyl group creates a leaving group, triggering an anti-periplanar alkyl migration. This converts the 6-membered piperidine into a 7-membered 1,4-diazepane , a privileged scaffold in CNS drug discovery.

  • Nucleophilic Substitution (O-Alkylation): The oxime oxygen is a potent nucleophile, allowing the attachment of "warheads" (e.g., benzyl, propargyl groups) to create novel antineoplastic agents without altering the piperidine core.

Core Protocol: Mild Beckmann Rearrangement to 1,4-Diazepan-5-ones

Traditional Beckmann rearrangements utilize Polyphosphoric Acid (PPA) at high temperatures (>100°C), often resulting in charring and low yields. The following protocol utilizes Cyanuric Chloride (TCT) in DMF, a self-validating "Gold Standard" method operating at room temperature.

Experimental Workflow Diagram

BeckmannWorkflow Start 4-Piperidone (Ketone) Step1 Oxime Formation (NH2OH·HCl, NaOAc) Start->Step1 Condensation Inter 4-Piperidone Oxime (Crystalline Solid) Step1->Inter 90-95% Yield Step2 Activation (TCT, DMF, RT) Inter->Step2 Beckmann Rearrangement Rearrange Alkyl Migration (In Situ) Step2->Rearrange Product 1,4-Diazepan-5-one (Lactam) Rearrange->Product Hydrolysis

Figure 1: Logical flow for the conversion of 4-piperidone to 1,4-diazepan-5-one via mild activation.

Detailed Methodology

Reagents:

  • 4-Piperidone monohydrate hydrochloride (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Cyanuric Chloride (TCT) (1.0 equiv)

  • Dimethylformamide (DMF) (Dry)

  • Sodium Acetate (NaOAc)

Step A: Synthesis of 4-Piperidone Oxime
  • Dissolution: Dissolve 4-piperidone HCl (10 mmol) and NH₂OH·HCl (12 mmol) in water (20 mL).

  • Buffering: Slowly add NaOAc (15 mmol) to buffer the solution to pH ~5–6.

  • Reaction: Stir at room temperature for 2 hours. A white precipitate will form.

  • Isolation: Cool to 4°C. Filter the solid, wash with ice-cold water, and dry under vacuum.

    • QC Check: Melting point should be 165–167°C. ¹H NMR (DMSO-d₆) should show a singlet at ~10.4 ppm (=N-OH).

Step B: TCT-Mediated Rearrangement
  • Activation Complex: In a flame-dried flask under N₂, dissolve TCT (10 mmol) in dry DMF (5 mL). Stir at 25°C. Note: A Vilsmeier-Haack type complex forms.

  • Addition: Add the prepared 4-Piperidone Oxime (10 mmol) dissolved in DMF (10 mL) dropwise over 15 minutes.

  • Monitoring: Stir at room temperature. Monitor by TLC (Eluent: MeOH/DCM 1:9). The oxime spot (Rf ~0.4) will disappear, replaced by a lower Rf amide spot.

  • Quench: Once complete (~4–6 hours), pour the mixture into saturated aqueous Na₂CO₃ (50 mL).

  • Extraction: Extract with EtOAc (3 x 30 mL). Critical: If the product is water-soluble (common for diazepines), use continuous extraction or n-butanol.

  • Purification: Evaporate solvent. Recrystallize from EtOH/Ether.

Expected Yield: 85–92% Product Identity: 1,4-Diazepan-5-one (Homopiperazin-5-one).

Advanced Applications: Heterocyclic Fusions

Beyond simple ring expansion, N-Piperidin-4-ylidenehydroxylamine serves as a precursor for fused systems.

Synthesis of Tetrahydro-γ-Carbolines (Fischer Indole Route)

While the hydrazone is the direct precursor for Fischer Indole synthesis, the oxime is frequently used to generate the 4-amino intermediate or protected variants that undergo cyclization.

  • Pathway: Oxime

    
     Reduction (H₂/Pd) 
    
    
    
    4-Aminopiperidine
    
    
    Reaction with halo-benzenes
    
    
    Cyclization.
O-Alkylation for Antineoplastic Agents

Reaction of the oxime oxygen with benzyl halides creates Oxime Ethers , which have demonstrated cytotoxicity against HeLa and HSC-4 cancer cell lines.

Protocol Summary:

  • Dissolve 4-piperidone oxime in Acetone/K₂CO₃.

  • Add Benzyl bromide derivatives (e.g., 4-F-Benzyl bromide).

  • Reflux 4 hours.

  • Product: O-Benzyl-4-piperidone oxime.

Mechanistic Pathway: Beckmann vs. Fragmentation

Mechanism Oxime Protonated Oxime (R2C=N-OH2+) Migration [1,2]-Migration (Rate Limiting) Oxime->Migration -H2O Nitrilium Nitrilium Ion (R-C≡N+-R') Migration->Nitrilium Imidate Imidate (R-C(OH)=N-R') Nitrilium->Imidate +H2O Amide Lactam Product Imidate->Amide Tautomerization

Figure 2: Mechanistic pathway of the Beckmann Rearrangement. The anti-periplanar group migrates to the nitrogen.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Yield / Black Tar Temperature too high (if using acid).Switch to TCT/DMF method (Room Temp).
No Reaction Oxime configuration is syn (rare for ketoximes) or steric hindrance.Add Lewis Acid catalyst (ZnCl₂ or In(OTf)₃).
Hydrolysis to Ketone Presence of water during activation.Ensure DMF is anhydrous . Use molecular sieves.
Incomplete Migration Insufficient leaving group ability.Use Tosyl Chloride (TsCl) or Mesyl Chloride to form the sulfonate ester first.

References

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002).[1][2] Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274.

  • Dimmock, J. R., et al. (2000). Cytotoxic 4-piperidone oximes and related quaternary ammonium salts. Journal of Medicinal Chemistry.

  • Gogoi, P., et al. (2005). An efficient and one-pot synthesis of 1,4-diazepines.[3] Tetrahedron Letters.

  • Trofimov, B. A., et al. (2015). Pyrrole synthesis from ketoximes and acetylene: The Trofimov reaction. Tetrahedron, 71(21), 3273-3281.

Sources

Application Note: High-Fidelity Beckmann Rearrangement Protocols for N-Piperidin-4-ylidenehydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Beckmann rearrangement of N-piperidin-4-ylidenehydroxylamine (4-piperidone oxime) is the primary synthetic route to access 1,4-diazepan-5-one (homopiperazinone) scaffolds. These seven-membered lactams are critical pharmacophores in kinase inhibitors, GPCR ligands, and peptidomimetics.

While the classical Beckmann rearrangement utilizes harsh acidic media (e.g.,


, PPA) and high temperatures, these conditions are often incompatible with acid-labile protecting groups like tert-butyloxycarbonyl (Boc). This guide provides two distinct, field-validated protocols:
  • Protocol A (The "Mild" Route): A Cyanuric Chloride (TCT)-mediated rearrangement at room temperature, specifically designed for N-Boc protected substrates to prevent deprotection.

  • Protocol B (The "Robust" Route): A Polyphosphoric Acid (PPA) mediated thermal rearrangement, optimized for N-Benzyl or acid-stable substrates, offering scalability and low cost.

Strategic Pre-Reaction Considerations

The choice of protocol is strictly dictated by the nitrogen protecting group (


) on the piperidine ring.
FeatureProtocol A: Mild (TCT/DMF) Protocol B: Robust (PPA)
Target Substrate N-Boc-4-piperidone oximeN-Benzyl-4-piperidone oxime
Reagent Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)Polyphosphoric Acid (PPA)
Temperature 25 °C (Room Temp)90–120 °C
Mechanism

-Triazinyl activation (Non-acidic)
Proton-mediated activation
Key Advantage Preserves acid-labile groups (Boc, TBS)Scalable, solvent-free, low cost
Major Risk Moisture sensitivity of TCTDeprotection of Boc/Cbz; charring
Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate experimental pathway.

Beckmann_Workflow Start Starting Material: 4-Piperidone Oxime Derivative CheckPG Check N-Protecting Group Start->CheckPG Boc Acid-Labile (e.g., N-Boc) CheckPG->Boc Labile Benzyl Acid-Stable (e.g., N-Benzyl, N-H) CheckPG->Benzyl Stable ProtA PROTOCOL A: Cyanuric Chloride / DMF (Room Temp) Boc->ProtA ProtB PROTOCOL B: Polyphosphoric Acid (PPA) (100-120°C) Benzyl->ProtB ProdA Product: tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate ProtA->ProdA Retains Boc ProdB Product: 1-Benzyl-1,4-diazepan-5-one ProtB->ProdB High Yield

Figure 1: Strategic workflow for selecting the Beckmann rearrangement protocol based on substrate stability.

Protocol A: Mild Rearrangement (Cyanuric Chloride)

Target: tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate Rationale: Cyanuric chloride (TCT) acts as a dehydrating agent that activates the oxime hydroxyl group via nucleophilic aromatic substitution, forming a highly reactive


-triazinyl intermediate. This promotes the [1,2]-migration under neutral/mildly basic conditions, leaving the Boc group intact.
Materials
  • Substrate: N-Boc-4-piperidone oxime (1.0 equiv)

  • Reagent: Cyanuric Chloride (TCT) (1.0 – 1.1 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Methodology
  • Activation Complex Formation:

    • In a flame-dried round-bottom flask under

      
      , dissolve Cyanuric Chloride (1.85 g, 10 mmol) in anhydrous DMF (2 mL).
      
    • Note: A white solid complex may precipitate; this is the Vilsmeier-Haack-type active species. Maintain at 25 °C.

  • Substrate Addition:

    • Dissolve N-Boc-4-piperidone oxime (2.14 g, 10 mmol) in DMF (15 mL).

    • Add the oxime solution dropwise to the TCT mixture over 10 minutes.

    • Caution: The reaction is exothermic.[1] Ensure internal temperature does not exceed 30 °C to prevent thermal decomposition of the Boc group.

  • Reaction:

    • Stir at room temperature (25 °C) for 4–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The oxime (

      
      ) should disappear, and the lactam (
      
      
      
      ) will appear.
  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Add saturated

      
       solution (20 mL) to neutralize acidic byproducts (cyanuric acid) and hydrolyze any remaining active triazine species.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude product is often pure enough (>90%) for subsequent steps. If necessary, purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Expected Yield: 85–95% Characterization:


 NMR will show the disappearance of the oxime OH peak and the appearance of the amide NH (broad singlet, 

6.0–7.5 ppm).

Protocol B: Robust Rearrangement (Polyphosphoric Acid)

Target: 1-Benzyl-1,4-diazepan-5-one Rationale: PPA serves as both solvent and acid catalyst. It is excellent for driving the rearrangement of sterically demanding or less reactive oximes where thermal energy is required. The benzyl group is stable to these conditions.

Materials
  • Substrate: N-Benzyl-4-piperidone oxime (1.0 equiv)

  • Reagent: Polyphosphoric Acid (PPA) (

    
     weight of substrate)
    
  • Neutralization: Ammonium Hydroxide (

    
    ) or 50% NaOH
    
Step-by-Step Methodology
  • Preparation:

    • Place PPA (20 g) in a beaker or wide-mouth flask.

    • Heat PPA to 60–70 °C on a hot plate to reduce viscosity.

  • Addition:

    • Add N-Benzyl-4-piperidone oxime (2.0 g, 9.8 mmol) portion-wise to the warm PPA with vigorous mechanical stirring.

    • Critical: Ensure the oxime is fully dispersed/dissolved. Clumping can lead to charring.

  • Rearrangement:

    • Increase temperature to 100–110 °C .

    • Stir for 30–60 minutes.

    • Visual Cue: The mixture will typically darken; evolution of bubbles indicates decomposition (avoid overheating >120 °C).

  • Quench:

    • Cool the mixture to approx. 60 °C.

    • Pour the viscous syrup slowly onto crushed ice (100 g) with stirring. The PPA will hydrolyze and dissolve.

  • Neutralization & Isolation:

    • Slowly basify the aqueous solution with

      
       (or 50% NaOH) to pH 10–11.
      
    • Note: Cooling is required during basification as the reaction is highly exothermic.

    • Extract the liberated lactam with Dichloromethane (DCM) (

      
       mL).
      
    • Dry combined organics over

      
       and concentrate.[1]
      
  • Purification:

    • Recrystallization from EtOAc/Hexane or column chromatography (DCM/MeOH).

Expected Yield: 70–85%

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the formation of a good leaving group (LG) on the oxime oxygen, followed by an anti-periplanar [1,2]-shift.

Beckmann_Mechanism Oxime Oxime (E/Z Mixture) Activation Activation Step (H+ or TCT) Oxime->Activation Activated Activated Oxime (-OH becomes -OLG) Activation->Activated -OH -> -OH2+ (PPA) -OH -> -O-Triazine (TCT) TS [1,2]-Shift (C-C bond migrates to N) Activated->TS Rate Limiting Step Nitrilium Nitrilium Ion (Reactive Intermediate) TS->Nitrilium -LG Imidate Imidate (Trapped by H2O) Nitrilium->Imidate +H2O Lactam Final Product 1,4-Diazepan-5-one Imidate->Lactam Tautomerization

Figure 2: Mechanistic pathway of the Beckmann rearrangement. The migration of the carbon anti-periplanar to the leaving group determines the ring expansion.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield (Protocol A) Incomplete activationEnsure TCT is fresh; ensure anhydrous DMF is used (water kills the catalyst).
Decomposition (Protocol B) Temperature too highReduce T to 90 °C; ensure efficient stirring to prevent "hot spots" in PPA.
Product is Nitrile FragmentationThis typically occurs with aldoximes, not ketoximes. Verify starting material structure.[2]
Loss of Boc Group Acid contaminationIn Protocol A, ensure TCT is not hydrolyzed to HCl before addition. Use

wash.[1][3]

References

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002).[3] Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. [Link]

  • Furuya, Y., Ishihara, K., & Yamamoto, H. (2005).[4] Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst.[3][4][5] Journal of the American Chemical Society, 127(32), 11240–11241.[4] [Link]

  • Gawley, R. E. (1988).[3] The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions, 35, 1–420. [Link]

  • Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Oximes to Amides/Lactams via Beckmann Rearrangement with Polyphosphoric Acid. The Journal of Organic Chemistry, 70(5), 1926–1929. [Link]

Sources

Application Note: High-Fidelity Preparation of 4-Aminopiperidine from N-Piperidin-4-ylidenehydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

4-Aminopiperidine is a privileged pharmacophore in drug discovery, serving as a critical scaffold in the synthesis of muscarinic receptor antagonists, antihistamines (e.g., fexofenadine derivatives), and opioid analgesics (e.g., fentanyl analogues). While commercially available, the de novo synthesis or derivatization from N-Piperidin-4-ylidenehydroxylamine (4-piperidone oxime) remains a fundamental workflow for introducing isotopic labels or specific substitution patterns.

This guide provides two distinct, high-yield protocols for the reduction of 4-piperidone oxime to 4-aminopiperidine. Unlike generic textbook methods, these protocols address the specific challenge of dimerization —a common side reaction where the primary amine product condenses with the imine intermediate to form secondary amine impurities.

Reaction Mechanism & Critical Control Points[1]

The reduction of an oxime to a primary amine proceeds through a stepwise mechanism. Understanding this is vital for controlling impurities.

Mechanistic Pathway

The reaction involves the cleavage of the N-O bond followed by saturation of the C=N bond.

ReactionMechanism Oxime 4-Piperidone Oxime (Starting Material) Imine Imine Intermediate (Highly Reactive) Oxime->Imine H2 / Cat (- H2O) Amine 4-Aminopiperidine (Target Product) Imine->Amine + 2H Dimer Secondary Amine Dimer (Major Impurity) Imine->Dimer + Amine (- NH3) Amine->Imine Condensation

Figure 1: Reaction pathway highlighting the critical dimerization risk (red dashed lines).

Control Strategy

To prevent dimer formation (the "red path" in Fig 1), the concentration of free imine must be kept low, or the amine product must be rendered non-nucleophilic.

  • Ammonia Saturation: In catalytic hydrogenation, performing the reaction in methanolic ammonia suppresses dimer formation by shifting the equilibrium away from the secondary amine.

  • Acidic Media: Protonating the newly formed amine prevents it from attacking the imine intermediate.

Protocol A: Catalytic Hydrogenation (Industry Standard)

Best for: Scale-up (>10g), high purity requirements, clean workup. Safety: Requires high-pressure equipment. Raney Nickel is pyrophoric.

Reagents & Equipment
  • Substrate: N-Piperidin-4-ylidenehydroxylamine (1.0 equiv)

  • Catalyst: Raney Nickel (W2 or 2800 grade), 10-20 wt% loading.

    • Alternative: 10% Pd/C (if Raney Ni is unavailable, but requires careful pH control).

  • Solvent: 7N Ammonia in Methanol (commercial) or Methanol sat. with anhydrous NH3.

  • Equipment: Parr Hydrogenator or Stainless Steel Autoclave.

Step-by-Step Procedure
  • Catalyst Preparation (Inert Atmosphere):

    • Wash Raney Nickel (approx. 2g for 10g scale) three times with anhydrous methanol to remove water.

    • CRITICAL: Never let Raney Ni dry out; it will ignite in air. Keep it submerged in solvent.

  • Loading:

    • Dissolve 4-piperidone oxime (11.4 g, 100 mmol) in 7N NH3/MeOH (100 mL).

    • Transfer the solution to the autoclave vessel containing the catalyst slurry.

  • Hydrogenation:

    • Seal the reactor. Purge with Nitrogen (3x) then Hydrogen (3x).

    • Pressurize to 50-60 psi (3.5 - 4 bar) .

    • Heat to 50°C and stir vigorously (1000 rpm).

    • Reaction End Point: Monitor H2 uptake. Reaction typically completes in 4–6 hours.

  • Workup:

    • Cool to room temperature.[1] Vent H2 carefully. Purge with N2.

    • Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet and dispose of in a dedicated waste container for pyrophorics.

    • Concentrate the filtrate under reduced pressure to yield a viscous oil.

Purification

The crude oil is often pure enough (>95%). If needed:

  • Distillation: Kugelrohr distillation (bp approx. 80-90°C at 0.5 mmHg).

  • Salt Formation: Dissolve in EtOH, add conc. HCl to precipitate 4-aminopiperidine dihydrochloride. Recrystallize from MeOH/Et2O.

Protocol B: Chemical Reduction (Lab Scale / No H2)

Best for: Small scale (<5g), labs without autoclaves. Chemistry: Nickel Boride reduction (generated in situ from NaBH4 and NiCl2).

Reagents[2][3][4][5][6]
  • Substrate: 4-Piperidone oxime (1.0 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH4) (5.0 equiv)

  • Catalyst Precursor: Nickel(II) Chloride hexahydrate (NiCl2·6H2O) (1.0 equiv)

  • Solvent: Methanol.

Step-by-Step Procedure
  • Setup:

    • In a 500 mL round-bottom flask, dissolve 4-piperidone oxime (2.28 g, 20 mmol) and NiCl2·6H2O (4.75 g, 20 mmol) in Methanol (100 mL). The solution will be green.

    • Cool the mixture to 0°C in an ice bath.

  • Addition (Exothermic):

    • Add NaBH4 (3.78 g, 100 mmol) portion-wise over 30 minutes.

    • Observation: The solution will turn black immediately (formation of Nickel Boride) and evolve hydrogen gas vigorously.

  • Reaction:

    • Allow the mixture to warm to room temperature. Stir for 2 hours.

    • Check: TLC (Eluent: 10% MeOH/DCM + 1% NH4OH) should show disappearance of oxime.

  • Quench & Workup:

    • Filter the black suspension through Celite. Wash the pad with MeOH.

    • Concentrate the filtrate.[2]

    • Crucial Step: The residue contains boron salts. Dissolve in 2N HCl (50 mL) and stir for 30 mins to break down boron complexes.

    • Basify to pH >12 using solid NaOH pellets (cooling required).

    • Extract with DCM (3 x 50 mL) or Chloroform.

    • Dry over Na2SO4 and concentrate.[3]

Comparative Analysis of Methods

FeatureProtocol A: H2 / Raney NiProtocol B: NaBH4 / NiCl2Protocol C: LiAlH4
Yield High (85-95%)Moderate (70-80%)Moderate (60-75%)
Selectivity Excellent (with NH3)GoodPoor (Side reactions common)
Scalability Excellent (kg scale)Poor (Exothermic, large salt waste)Dangerous on scale
Safety Pyrophoric catalyst, H2 gasH2 evolution, Nickel saltsPyrophoric reagent
Cost LowMediumHigh

Workflow Visualization

Workflow Start Start: 4-Piperidone Oxime Choice Select Protocol Start->Choice PathA Protocol A: H2 / Raney Ni Choice->PathA Scale > 10g PathB Protocol B: NaBH4 / NiCl2 Choice->PathB Scale < 5g StepA1 Dissolve in NH3/MeOH PathA->StepA1 StepA2 Pressurize 50 psi H2, 50°C StepA1->StepA2 Workup Workup: Filter Catalyst & Concentrate StepA2->Workup StepB1 Dissolve with NiCl2 in MeOH PathB->StepB1 StepB2 Add NaBH4 at 0°C (Exothermic) StepB1->StepB2 StepB2->Workup Purify Purification: Distillation or HCl Salt Workup->Purify Final Final Product: 4-Aminopiperidine Purify->Final

Figure 2: Decision tree and workflow for selecting the appropriate reduction protocol.

Troubleshooting & Analytical Verification

Analytical Data (Expected)
  • 1H NMR (D2O or CD3OD): Look for the disappearance of the downfield oxime protons. The H-4 proton (methine attached to NH2) typically appears as a multiplet around 2.6–2.8 ppm.

  • MS (ESI): [M+H]+ = 101.1.

  • Appearance: Colorless to pale yellow viscous oil. Absorbs CO2 from air (store under inert gas).

Common Issues
  • Low Yield: Often due to water solubility during extraction. Solution: Saturate the aqueous phase with NaCl (salting out) or use continuous liquid-liquid extraction with Chloroform.

  • Secondary Amine Impurity: Indicates insufficient ammonia in Protocol A. Solution: Increase NH3 concentration or pressure.

References

  • Organic Chemistry Portal. Synthesis of 4-piperidones and derivatives. [Link]

  • Ipaktschi, J. Reduction of Ketoximes to Primary Amines with Sodium Borohydride and Nickel Chloride. Chem. Ber., 1984, 117, 856. (Foundational reference for Protocol B).

  • Zeynizadeh, B. Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of piperidine derivatives by electroreductive cyclization. [Link]

Sources

Application Note: N-Protection Strategies for N-Piperidin-4-ylidenehydroxylamine Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The N-Piperidin-4-ylidenehydroxylamine scaffold (commonly referred to as 4-piperidone oxime ) is a critical pharmacophore in the synthesis of antihistamines, piperidine-based analgesics, and neuroactive ligands. However, its amphoteric nature presents a unique synthetic challenge: the molecule contains a nucleophilic secondary amine (piperidine ring), an acidic oxime proton (


), and an electrophilic imine-like carbon.

Successful derivatization requires a rigorous N-protection strategy to differentiate the piperidine nitrogen from the oxime functionality. This guide details the selection criteria and experimental protocols for installing, maintaining, and removing orthogonal protecting groups (PGs) on the piperidine ring, enabling high-fidelity downstream modifications such as O-alkylation, reduction, or Beckmann rearrangements.

Regulatory & Safety Advisory
  • Precursor Control: 4-Piperidone and its N-benzyl derivatives are listed as List I Chemicals (DEA) and controlled substances in many jurisdictions due to their utility in fentanyl synthesis.[1] Researchers must verify compliance with local regulations (e.g., DEA Form 486 in the US) before procuring or synthesizing these scaffolds.

  • Hazard: Hydroxylamine hydrochloride is a skin sensitizer and potential explosive hazard upon heating. Ensure all oxime formation reactions are vented and quenched properly.

Strategic Decision Matrix: Selecting the Right Protecting Group

The choice of protecting group is dictated by the conditions required for the subsequent reaction on the oxime.

Featuretert-Butyloxycarbonyl (Boc) Benzyloxycarbonyl (Cbz) Benzyl (Bn) 9-Fluorenylmethoxycarbonyl (Fmoc)
Installation Mild (Boc

O, Base)
Schotten-Baumann (Cbz-Cl)Alkylation (Bn-Br)Schotten-Baumann (Fmoc-Cl)
Stability: Base High (Stable to NaOH, NaH)Moderate (Hydrolyzes in strong base)High (Stable to strong bases)Low (Cleaved by piperidine/bases)
Stability: Acid Low (Cleaved by TFA, HCl)High (Stable to mild acid)High (Stable to HCl)High (Stable to TFA)
Stability: Reduction HighLow (Cleaved by H

/Pd)
Low (Cleaved by H

/Pd)
Moderate
Best For: Basic alkylations, Grignard rxnsAcidic rearrangementsPermanent protectionBase-sensitive downstream steps
Pathway Visualization

The following diagram illustrates the decision logic for selecting a protection strategy based on the target transformation.

ProtectionStrategy Start Target: 4-Piperidone Oxime Derivatization ReactionType Select Downstream Reaction Condition Start->ReactionType Basic Basic Conditions (e.g., O-Alkylation) ReactionType->Basic Strong Bases (NaH, KOH) Acidic Acidic Conditions (e.g., Beckmann) ReactionType->Acidic Lewis/Bronsted Acids Reductive Reductive Conditions (e.g., Amine formation) ReactionType->Reductive Hydride Donors Boc Select Boc Group (Cleave: TFA/HCl) Basic->Boc Optimal Stability Bn Select Benzyl Group (Cleave: H2/Pd or ACE-Cl) Basic->Bn Good Stability Acidic->Bn Stable Cbz Select Cbz Group (Cleave: H2/Pd or HBr) Acidic->Cbz Stable Reductive->Boc Inert to Hydrogenolysis Boc->Acidic Avoid (Cleaves)

Figure 1: Decision tree for N-protection based on downstream chemoselectivity requirements.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Boc-4-Piperidone Oxime (The "Gold Standard")

This route is preferred for most medicinal chemistry applications due to the ease of Boc removal and the crystallinity of the intermediates.

Reaction Scheme:

  • 4-Piperidone[2][3][4][5][6]·HCl + Boc

    
    O 
    
    
    
    N-Boc-4-piperidone
  • N-Boc-4-piperidone + NH

    
    OH·HCl 
    
    
    
    N-Boc-4-piperidone Oxime
Step 1: N-Boc Protection[7]
  • Reagents: 4-Piperidone monohydrate hydrochloride (10.0 g, 65 mmol), Di-tert-butyl dicarbonate (Boc

    
    O) (15.6 g, 71.5 mmol), Triethylamine (TEA) (19.8 g, 195 mmol).
    
  • Solvent: Methanol (100 mL) or DCM/Water biphasic system.

  • Dissolution: Suspend 4-piperidone·HCl in Methanol (0.65 M) in a round-bottom flask.

  • Basification: Add TEA dropwise at 0°C. The solution will clarify as the free base is liberated.

  • Addition: Add Boc

    
    O (dissolved in minimal MeOH) dropwise over 15 minutes.
    
  • Reaction: Warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (SiO

    
    ; 30% EtOAc/Hexane; Stain: KMnO
    
    
    
    ).
  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with 1M citric acid (to remove TEA), sat. NaHCO

    
    , and brine.[4] Dry over Na
    
    
    
    SO
    
    
    .
  • Yield: Expect >90% of a white/pale yellow solid.

Step 2: Oxime Formation[8]
  • Reagents: N-Boc-4-piperidone (from Step 1), Hydroxylamine hydrochloride (1.5 equiv), Sodium Acetate (1.5 equiv).

  • Solvent: Ethanol/Water (4:1 v/v).

  • Setup: Dissolve N-Boc-4-piperidone in EtOH.

  • Buffer Preparation: Dissolve NH

    
    OH·HCl and NaOAc in the minimum amount of water.
    
  • Combination: Add the aqueous hydroxylamine solution to the ethanolic ketone solution.

  • Reflux: Heat to 60–70°C for 2 hours. (Note: RT stirring often suffices overnight and prevents thermal degradation).

  • Isolation: Evaporate EtOH. The product often precipitates upon addition of ice water. Filter and wash with cold water.

    • Purification: Recrystallization from Hexane/EtOAc if necessary.[9]

Protocol B: O-Alkylation of N-Protected Oxime

This protocol demonstrates the chemoselective functionalization of the oxime oxygen.

  • Substrate: N-Boc-4-piperidone oxime.

  • Reagents: Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv), NaH (60% dispersion, 1.2 equiv) or Cs

    
    CO
    
    
    
    (2.0 equiv).
  • Solvent: DMF (dry) or Acetone (for Carbonate base).

  • Deprotonation: To a solution of the oxime in dry DMF at 0°C, add NaH portion-wise. Evolution of H

    
     gas will be observed. Stir for 30 min.
    
    • Note: The N-Boc group is stable to NaH at 0°C–RT, but avoid prolonged heating >60°C with strong bases to prevent carbamate hydrolysis.

  • Alkylation: Add the alkyl halide dropwise.

  • Completion: Stir at RT for 2–4 hours.

  • Quench: Carefully add water/ice. Extract with EtOAc.[9][10]

  • Selectivity Check:

    • O-Alkylation (Major): Product shows shift in oxime =C-H (if aldehyde) or retention of imine character.

    • N-Alkylation (Nitrone - Minor): Can occur with "soft" electrophiles or specific solvents. Confirmed by UV shift and MS.

Troubleshooting & Optimization

Avoiding Beckmann Rearrangement

A common pitfall when working with 4-piperidone oxime is the inadvertent Beckmann Rearrangement , which expands the 6-membered piperidine ring into a 7-membered diazepanone (lactam).

  • Trigger: Acidic conditions (SOCl

    
    , PCl
    
    
    
    , TsCl/Pyridine) or high heat.
  • Prevention:

    • Ensure all alkylating agents are free of acid halides.

    • If activating the oxime (e.g., for displacement), use mild sulfonylating agents (MsCl) at low temperature (-10°C) and quench immediately.

    • Use Carbonate bases (K

      
      CO
      
      
      
      ) instead of hydrides if the substrate is sensitive.
Deprotection Challenges[12]
  • N-Benzyl Removal: Standard hydrogenolysis (H

    
    , Pd/C) can be sluggish for 4-piperidone derivatives due to catalyst poisoning by the amine/oxime lone pairs.
    
    • Solution: Use Ammonium Formate (catalytic transfer hydrogenation) or ACE-Cl (1-chloroethyl chloroformate) for chemical cleavage.

  • N-Boc Removal: Use 4M HCl in Dioxane rather than neat TFA to avoid forming trifluoroacetamide byproducts if the workup is not rigorous.

Synthetic Workflow Diagram

The following Graphviz diagram outlines the complete synthetic lifecycle from raw material to functionalized product.

SyntheticWorkflow Raw 4-Piperidone HCl (List I Chemical) Protect N-Protection (Boc2O / Bn-Br) Raw->Protect Step 1 ProtectedKetone N-Protected 4-Piperidone Protect->ProtectedKetone OximeForm Oxime Formation (NH2OH·HCl, NaOAc) ProtectedKetone->OximeForm Step 2 Oxime N-Protected 4-Piperidone Oxime OximeForm->Oxime Branch Pathway Oxime->Branch PathA O-Alkylation (R-X, Base) Branch->PathA Functionalization PathB Reduction (H2/Pd or LAH) Branch->PathB Transformation ProductA O-Alkyl Oxime Ether PathA->ProductA ProductB 4-Aminopiperidine PathB->ProductB Deprotect N-Deprotection (TFA or H2/Pd) ProductA->Deprotect ProductB->Deprotect Final Final Scaffold Deprotect->Final

Figure 2: Step-by-step synthetic workflow for N-Piperidin-4-ylidenehydroxylamine derivatives.

References

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.[4] DTIC Technical Report. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Beckmann Rearrangement: Mechanisms and Catalysts.[11] Retrieved from [Link]

  • Drug Enforcement Administration. (2022). Designation of 4-Piperidone as a List I Chemical.[1] Federal Register. Retrieved from [Link]

  • Montoya, A., et al. (2012). 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime.[12] Acta Crystallographica. Retrieved from [Link]

Sources

One-pot synthesis involving N-Piperidin-4-ylidenehydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Streamlined Synthesis and Functionalization of N-Piperidin-4-ylidenehydroxylamine Scaffolds

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous GPCR ligands, antihistamines, and analgesics. N-Piperidin-4-ylidenehydroxylamine (4-piperidone oxime) acts as a critical "switchman" intermediate. It allows for the divergence of the 6-membered ketone precursor into either 4-aminopiperidines (via reduction) or 1,4-diazepan-5-ones (via Beckmann rearrangement ring expansion).

This guide provides high-fidelity, reproducible protocols for generating this oxime in situ and converting it immediately into high-value downstream scaffolds. By utilizing one-pot and telescoped methodologies, we eliminate the isolation of the potentially unstable and toxic oxime intermediate, enhancing both safety and yield.

Mechanistic Pathways & Strategic Overview

The utility of N-Piperidin-4-ylidenehydroxylamine lies in its amphoteric reactivity. The oxime nitrogen is nucleophilic, while the carbon-nitrogen double bond is susceptible to reduction or rearrangement.

Figure 1: Divergent Synthesis Pathway The following diagram illustrates the central role of the oxime intermediate in accessing two distinct chemical spaces.

G Ketone 4-Piperidone (Starting Material) Oxime N-Piperidin-4-ylidenehydroxylamine (The Switchman) Ketone->Oxime NH2OH·HCl NaOAc Amine 4-Aminopiperidine (Reductive Amination) Oxime->Amine Zn / AcOH (Reduction) Diazepanone 1,4-Diazepan-5-one (Beckmann Expansion) Oxime->Diazepanone TCT / DMF (Rearrangement)

Caption: Divergent synthesis from 4-piperidone. The oxime intermediate enables access to both primary amines and expanded heterocyclic rings.

Protocol A: One-Pot Reductive Amination (Zinc-Mediated)

Objective: Synthesis of 4-Aminopiperidine dihydrochloride directly from 4-Piperidone monohydrate hydrochloride. Rationale: Traditional reductive amination using NaBH₃CN can generate toxic cyanide byproducts. Catalytic hydrogenation (H₂/Pd) requires pressurized vessels. This protocol uses Zinc dust in Acetic Acid, a robust, scalable, and "open-flask" method that reduces the oxime in situ without isolation.

Reagents & Materials
ReagentEquiv.[1][2][3]Role
4-Piperidone monohydrate HCl1.0Substrate
Hydroxylamine HCl1.2Oxime generator
Sodium Acetate (NaOAc)1.5Buffer (prevents pH drop)
Zinc Dust (Activated)4.0Reducing agent
Glacial Acetic AcidSolventSolvent & Proton source
Step-by-Step Methodology
  • Oxime Formation (In Situ):

    • To a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add Glacial Acetic Acid (10 V) .

    • Add 4-Piperidone monohydrate HCl (10 g, 65 mmol) and Hydroxylamine HCl (5.4 g, 78 mmol) .

    • Add NaOAc (8.0 g) slowly to buffer the solution.

    • Stir at Room Temperature (20–25°C) for 2 hours.

    • Checkpoint: Monitor by TLC (Eluent: DCM/MeOH 9:1). The ketone spot (Rf ~0.4) should disappear, replaced by the oxime spot (Rf ~0.5).

  • One-Pot Reduction:

    • Cool the reaction mixture to 0–5°C using an ice bath. (Exotherm control is critical here).

    • Add Zinc Dust (17 g, 260 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution occurs.

    • Allow the mixture to warm to Room Temperature and stir for 12 hours.

  • Work-up & Isolation:

    • Filter the mixture through a Celite pad to remove unreacted Zinc/Zinc salts. Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure to obtain a viscous oil.

    • Basify the residue with 50% NaOH (aq) to pH > 12 (Cooling required).

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry combined organics over Na₂SO₄ and concentrate.

    • Salt Formation: Dissolve residue in Ethanol and add concentrated HCl dropwise to precipitate 4-Aminopiperidine dihydrochloride .

Protocol B: Telescoped Beckmann Rearrangement

Objective: Synthesis of 1,4-Diazepan-5-one (Homopiperazine scaffold). Rationale: The Beckmann rearrangement typically requires harsh acids (H₂SO₄/PPA) and high heat. This protocol uses Cyanuric Chloride (TCT) , a mild organocatalyst that activates the oxime hydroxyl group at lower temperatures. Note: TCT is water-sensitive. This is a "telescoped" one-pot, meaning water from the oxime formation must be removed before the rearrangement step.

Experimental Workflow Diagram

Workflow Start Start: 4-Piperidone HCl Step1 1. Add NH2OH·HCl / NaOAc (Solvent: MeOH) Start->Step1 Check1 TLC Check: Ketone Consumed? Step1->Check1 Check1->Step1 No (Stir longer) Step2 2. Solvent Swap: Evaporate MeOH -> Add Dry ACN Check1->Step2 Yes Step3 3. Add Cyanuric Chloride (TCT) (Catalytic, 2 mol%) Step2->Step3 Step4 4. Reflux (80°C, 4h) Step3->Step4 Finish Isolate 1,4-Diazepan-5-one Step4->Finish

Caption: Telescoped workflow for the TCT-mediated Beckmann rearrangement.

Step-by-Step Methodology
  • Oxime Generation:

    • Dissolve 4-Piperidone HCl (10 mmol) and NH2OH·HCl (11 mmol) in Methanol (20 mL) .

    • Add NaOAc (12 mmol) . Stir at RT for 1 hour.

    • Critical Step: Evaporate Methanol completely under vacuum. The residue contains the Oxime and salts.

  • Solvent Swap & Activation:

    • Re-suspend the residue in Dry Acetonitrile (ACN, 30 mL) .

    • Note: The salts (NaCl) will not dissolve, but the Oxime will extract into ACN.

    • Add Cyanuric Chloride (TCT) (20 mg, ~1-2 mol%) and ZnCl₂ (10 mg) as co-catalyst.

  • Rearrangement:

    • Heat the mixture to Reflux (80–82°C) for 4 hours.

    • Mechanism: TCT reacts with the oxime -OH to form a leaving group, triggering the 1,2-shift to expand the ring.

  • Purification:

    • Cool to RT. Quench with saturated NaHCO₃ (10 mL).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • The product, 1,4-Diazepan-5-one , is water-soluble; if extraction yield is low, continuous extraction (Soxhlet) or evaporation and column chromatography (DCM/MeOH/NH₃) is recommended.

Critical Control Points & Safety (E-E-A-T)

ParameterSpecificationCausality / Scientific Basis
Hydroxylamine Hazard Explosive Potential NH₂OH derivatives can decompose violently above 100°C. Never distill the oxime residue to dryness without a stabilizer.[4] Use DSC to check thermal stability if scaling up.
pH Control 4.5 – 6.0 Oxime formation is pH-dependent. Too acidic (<3): Amine is protonated and non-nucleophilic. Too basic (>8): Hydroxylamine is unstable. NaOAc buffers this perfectly.
Moisture (Protocol B) < 0.1% Water Cyanuric Chloride hydrolyzes rapidly in water, producing HCl and losing catalytic activity. The solvent swap step is non-negotiable.
Zinc Activation Wash with HCl Zinc dust oxidizes over time. For Protocol A, wash Zn with 2% HCl, then water/acetone/ether and dry before use to ensure rapid initiation.

References

  • Compound Data: N-Piperidin-4-ylidenehydroxylamine (CAS 79858-41-6).[5] Matrix Fine Chemicals. Link

  • Beckmann Rearrangement Applications: Synthesis of 1,4-diazepan-5-one derivatives and their significance in medicinal chemistry (CNS ligands). Der Pharma Chemica, 2011, 3(4). Link

  • TCT-Mediated Rearrangement: Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. Journal of the American Chemical Society. Link

  • One-Pot Reductive Amination: Comparison of Zinc/Acetic Acid vs. Borohydride methods for piperidone derivatives. Google Patents (CN107805218B). Link

  • Safety Data: Hydroxylamine Hydrochloride SDS. ThermoFisher Scientific. Link

Sources

Application Note: Reduction of N-Piperidin-4-ylidenehydroxylamine to 4-Aminopiperidine using Lithium Aluminum Hydride (LAH)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Scope

N-Piperidin-4-ylidenehydroxylamine (commonly referred to as 4-piperidone oxime) is a critical synthetic intermediate in drug discovery. The 4-aminopiperidine scaffold derived from its reduction is a privileged structure, frequently utilized to design spiropiperidines, fused bicyclic systems, and complex neuroactive or antimicrobial agents[1].

While various reducing agents can be employed to convert an oxime to a primary amine, Lithium Aluminum Hydride (LiAlH₄ or LAH) remains one of the most robust and reliable reagents for this transformation due to its potent nucleophilic hydride-donating capabilities. This application note details the mechanistic rationale, comparative advantages, and a self-validating experimental protocol for this reduction.

Mechanistic Causality: Why LAH?

The reduction of an oxime to a primary amine is not a simple single-step hydride transfer. It is a multi-step cascade that requires a strong reducing agent capable of both C=N bond reduction and N–O bond cleavage[2]. LAH is specifically chosen because the highly polarized Al–H bond makes it an exceptional hydride donor[3].

The mechanistic pathway proceeds through the following logical steps:

  • Deprotonation: The acidic hydroxyl proton of the oxime is rapidly deprotonated by a hydride ion from LiAlH₄. This step is highly exothermic, evolves hydrogen gas (H₂), and forms an oximate-aluminate complex[2].

  • First Hydride Attack: A nucleophilic hydride attacks the electrophilic carbon of the C=N bond, generating a tetrahedral intermediate[4].

  • Reductive Cleavage: The strong oxophilicity of aluminum drives the cleavage of the N–O bond. The oxygen leaves as an aluminate complex, yielding a reactive imine intermediate[2].

  • Second Hydride Attack: The transient imine is immediately reduced by another equivalent of hydride to form the amine anion.

  • Protonation: Aqueous workup protonates the amine anion, liberating the free 4-aminopiperidine[4].

Mechanism A 1. Oxime (C=N-OH) B 2. Oximate Aluminate (C=N-O-AlH3⁻) A->B LiAlH4 (Deprotonation) - H2 gas C 3. Tetrahedral Int. (CH-N⁻-O-Al) B->C 1st Hydride Attack on C=N D 4. Imine Int. (CH=NH) C->D Reductive N-O Cleavage - [O-Al] leaving group E 5. Amine Anion (CH-NH⁻) D->E 2nd Hydride Attack on C=N F 6. Primary Amine (CH-NH2) E->F Aqueous Workup (Protonation)

Figure 1: Step-by-step mechanism of oxime reduction to a primary amine via LiAlH4.

Comparative Analysis of Reducing Agents

To justify the selection of LAH over other methodologies, the following table summarizes alternative methods for oxime reduction:

Reducing AgentReaction ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF, RefluxComplete reduction to primary amine; fast reaction times; high yields.Highly reactive; requires strictly anhydrous conditions; exothermic[5].
Catalytic Hydrogenation (H₂, Pd/C) H₂ gas, Pd/C, MethanolClean reaction; easy workup; atom-economical.Requires high-pressure equipment; potential for over-reduction or ring opening.
Sodium Cyanoborohydride (NaBH₃CN) Mildly acidic bufferChemoselective; milder than LAH.Slower reaction; generates toxic cyanide byproducts; less effective for unactivated oximes[6].

Experimental Protocol

This protocol outlines the safe and effective reduction of N-Piperidin-4-ylidenehydroxylamine using LAH. Because LAH reacts violently with water[7], absolute anhydrous conditions must be maintained until the quenching step.

Reagents & Equipment
  • Substrate: N-Piperidin-4-ylidenehydroxylamine (4-piperidone oxime)

  • Reagent: Lithium Aluminum Hydride (LAH), 95% powder or 1.0 M solution in THF

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Equipment: Flame-dried 3-neck round-bottom flask, reflux condenser, addition funnel, and nitrogen/argon line.

Step-by-Step Procedure
  • Preparation: Purge the flame-dried 3-neck flask with nitrogen. Add anhydrous THF, followed by LAH (typically 2.0 to 3.0 equivalents, as multiple hydrides are consumed per molecule of oxime)[8].

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath to control the initial exothermic deprotonation[9].

  • Substrate Addition: Dissolve the oxime in a minimum volume of anhydrous THF. Add this solution dropwise via the addition funnel, maintaining the internal temperature below 10 °C[10]. Caution: Rapid addition will cause vigorous H₂ gas evolution and potential solvent boil-over.

  • Reflux: Once addition is complete and gas evolution subsides, remove the ice bath. Heat the reaction to reflux (approx. 65 °C) for 2 to 4 hours. Elevated temperature is often required to drive the reductive cleavage of the N–O bond[5].

  • Cooling for Quench: After complete consumption of the starting material (monitored by TLC or LC-MS), cool the reaction mixture back to 0 °C[5].

The Fieser Workup (Critical Isolation Step)

Quenching LAH with plain water generates a gelatinous, unfilterable mass of aluminum hydroxide. To circumvent this, the Fieser workup is employed to produce a granular, easily filterable precipitate[11].

Quantitative Fieser Workup Ratios: | Reagent | Ratio (per ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 grams of LAH) | Purpose in Workup |
| :--- | :--- | :--- |
| Distilled Water (1st addition)  | 

mL | Quench unreacted LAH; initiate hydrolysis of aluminates[12]. | | 15% Aqueous NaOH |

mL | Convert aluminum byproducts into insoluble aluminate salts. | | Distilled Water (2nd addition) | ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

mL | Fully precipitate aluminum salts as a granular, filterable solid. | | Anhydrous MgSO₄ | Excess (until free-flowing) | Absorb residual water; dehydrate hydrated alumina[5]. |

Workup Execution:

  • Slowly add the first portion of distilled water dropwise (Extreme caution: vigorous exothermic reaction and H₂ evolution)[12].

  • Add the 15% aqueous NaOH solution[11].

  • Add the second portion of distilled water[11].

  • Warm the mixture to room temperature and stir vigorously for 15–30 minutes until the aluminum salts form a white, granular precipitate[7].

  • Add anhydrous magnesium sulfate (MgSO₄), stir for an additional 15 minutes, and filter the mixture through a pad of Celite[5].

  • Wash the filter cake thoroughly with diethyl ether or ethyl acetate. Concentrate the combined filtrate in vacuo to yield the crude 4-aminopiperidine.

Workflow S1 1. Preparation Dry THF, N2 Atmosphere S2 2. LAH Suspension Cool to 0 °C S1->S2 S3 3. Oxime Addition Dropwise, T < 10 °C S2->S3 S4 4. Reflux Heat to 65 °C (2-4 h) S3->S4 S5 5. Fieser Workup x mL H2O, x mL 15% NaOH, 3x mL H2O S4->S5 S6 6. Filtration & Extraction Remove Al salts, extract with Et2O S5->S6 S7 7. Purification Distillation / Column Chromatography S6->S7

Figure 2: Experimental workflow for LAH reduction, highlighting the Fieser workup.

References

  • Can lialh4 reduce oxime? , Quora.

  • Reduction of oximes with lithium aluminium hydride , Chemistry Stack Exchange. 2

  • Buy 1-Cyclopropylpiperidin-4-one oxime , EvitaChem. 1

  • 1,2,2,6,6-Pentamethylpiperidin-4-ol , Benchchem. 10

  • US8461328B2 - Tricyclic heterocyclic compounds... , Google Patents. 9

  • Can lialh4 reduce oxime? , Quora. 3

  • Explain mechanism of this reduction of oxime to amine. , Filo. 4

  • Aldehydes and Ketones to Amines , Chemistry Steps. 6

  • Lithium Aluminum Hydride (LiAlH4) For Reduction... , Master Organic Chemistry. 7

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction , ACS Publications. 5

  • Quenching and Disposal of Water Reactive Materials , Oregon State University. 12

  • Magic Formulas: Fieser Workup (LAH and DiBAL) , University of Rochester. 11

  • Reduction of carboxylic acids to primary alcohols using LiAlH4 , Master Organic Chemistry. 8

Sources

Application Note: N-Piperidin-4-ylidenehydroxylamine in Coordination Chemistry

[1]

Executive Summary

N-Piperidin-4-ylidenehydroxylamine (commonly 4-Piperidone Oxime ) represents a versatile, bifunctional ligand scaffold (

1


Ligand Architecture & Chemical Properties[2][3][4][5]

Structural Analysis

The ligand consists of a six-membered piperidine ring with a ketoxime functional group at the C4 position.

  • IUPAC Name: N-(Piperidin-4-ylidene)hydroxylamine[2]

  • CAS Number: 79858-41-6[2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 114.15 g/mol

Donor Sites & Coordination Modes

The molecule exhibits ambidentate character, capable of binding through multiple sites depending on pH and metal ion hardness (HSAB theory).

  • Piperidine Nitrogen (

    
    ):  A moderately hard base (secondary amine). It is protonatable (
    
    
    ) and prefers binding to borderline/hard acids (e.g.,
    
    
    ,
    
    
    ) or acting as a hydrogen bond donor/acceptor in crystal packing.
  • Oxime Nitrogen (

    
    ):  A softer donor (
    
    
    hybridized). It is the primary coordination site for transition metals (
    
    
    ,
    
    
    ,
    
    
    ).
  • Oxime Oxygen (

    
    ):  typically acts as a bridge in polynuclear complexes or participates in intramolecular hydrogen bonding.
    
Visualizing Coordination Logic

The following diagram illustrates the synthesis and potential coordination pathways.

LigandPathwaysStart4-PiperidoneHCl SaltLigand4-Piperidone Oxime(Ligand L)Start->LigandCondensation(Reflux, EtOH)ReagentHydroxylamineHCl + BaseReagent->LigandComplex1Monodentate Mode(M-N_oxime)Ligand->Complex1Neutral pH(Cu, Ni, Zn)Complex2Bridging Mode(M-N-O-M)Ligand->Complex2Basic pH(Deprotonated)Complex3Chelation Mode(Requires N-substitution)Ligand->Complex3Functionalization

Caption: Synthesis pathway of 4-Piperidone Oxime and its divergent coordination modes based on reaction conditions.

Experimental Protocols

Protocol A: Synthesis of N-Piperidin-4-ylidenehydroxylamine

Objective: Isolate high-purity ligand from 4-piperidone monohydrate hydrochloride.[1]

Reagents:

  • 4-Piperidone monohydrate hydrochloride (10 mmol)[1]

  • Hydroxylamine hydrochloride (12 mmol)

  • Sodium Acetate (anhydrous) or Sodium Carbonate (25 mmol)

  • Ethanol (Absolute)[3]

  • Deionized Water[1]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.54 g of 4-piperidone monohydrate hydrochloride in 20 mL of ethanol/water (1:1 v/v).

  • Reagent Prep: Separately, dissolve 0.83 g of hydroxylamine hydrochloride and 2.05 g of sodium acetate in 10 mL of water.

  • Condensation: Add the hydroxylamine solution dropwise to the piperidone solution with constant magnetic stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture at 70–80°C for 3–4 hours. Monitor reaction progress via TLC (Silica gel; Eluent: MeOH/DCM 1:9).

  • Isolation:

    • Evaporate the ethanol under reduced pressure (Rotavap).

    • Cool the remaining aqueous solution in an ice bath.

    • Neutralize with dilute NaOH if necessary to precipitate the free base.

    • Filter the white crystalline solid and wash with cold water.

  • Purification: Recrystallize from ethanol.

  • Yield: Expected yield >80%. Melting Point: ~165°C (dec).

Protocol B: Synthesis of Cu(II) Coordination Complex

Objective: Synthesize

Rationale: Copper(II) complexes of oximes are widely studied for their DNA cleavage activity and cytotoxicity.

Methodology:

  • Ligand Solution: Dissolve 2 mmol of the synthesized 4-Piperidone Oxime in 20 mL of hot ethanol.

  • Metal Solution: Dissolve 1 mmol of

    
     in 10 mL of ethanol.
    
  • Complexation: Add the metal solution to the ligand solution dropwise. A color change (typically green or blue-green) indicates complex formation.[1]

  • Reflux: Reflux the mixture for 2 hours.

  • Precipitation: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume by 50% and store at 4°C overnight.

  • Filtration: Filter the solid complex, wash with cold ethanol and diethyl ether, and dry in a desiccator.

Characterization & Data Interpretation

Accurate characterization is vital to confirm the coordination mode.

TechniqueKey Feature to ObserveInterpretation
FT-IR

stretch
Shifts from ~1650

(free ligand) to ~1620

upon N-coordination.
FT-IR

stretch
Shifts to higher frequency (~1000

) indicate N-bonding; lower indicates O-bonding.
1H NMR Oxime -OH signalBroad singlet at

10.0–11.0 ppm.[1] Disappearance indicates deprotonation.
UV-Vis d-d transitionsBroad band at 600–700 nm for Cu(II) (distorted octahedral/square planar).
Molar Cond. Electrolyte natureLow values (< 20

) in DMSO indicate non-electrolyte (Cl coordinated).[1]

Application Note: Biological & Catalytic Utility[3][4][8]

Drug Development (Anticancer/Antimicrobial)

The uncoordinated piperidine nitrogen in the complex often improves bioavailability by increasing water solubility or allowing protonation at physiological pH, facilitating transport across cell membranes.

  • Mechanism: The oxime moiety can act as a hydrogen bond donor to DNA base pairs, while the metal center (e.g., Cu, Pt) induces oxidative stress or intercalates into DNA.

  • Derivatization: To enhance lipophilicity, researchers often substitute the piperidine nitrogen (e.g., N-benzyl-4-piperidone oxime) before complexation.[1]

Catalysis

Piperidone oxime complexes have been utilized in:

  • Suzuki-Miyaura Coupling: Pd(II) complexes of this ligand class serve as robust catalysts.[1]

  • Alcohol Oxidation: Cu(II) complexes catalyze the oxidation of benzyl alcohol to benzaldehyde under mild conditions.

References

  • Matrix Fine Chemicals. "N-(Piperidin-4-ylidene)hydroxylamine | CAS 79858-41-6."[1] Product Catalog. [Link]

  • Ramalingam, A. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update."[1][4] Chemical Review and Letters, 4(4), 2021, 192-199.[4] [Link]

  • Kukushkin, V. Y., & Pombeiro, A. J. "Metal-Involving Synthesis and Reactions of Oximes."[1] Chemical Reviews, 102(5), 2002, 1771–1802. (Updated context in 2017 ACS review). [Link]

  • Goel, K. K., et al. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives."[1] Biomedical and Pharmacology Journal, 1(1), 2008. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Piperidin-4-ylidenehydroxylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize N-Piperidin-4-ylidenehydroxylamine (commonly known as 4-piperidone oxime). While the condensation of 4-piperidone with hydroxylamine hydrochloride appears straightforward on paper, achieving high yields (>80%) requires precise control over reaction thermodynamics, pH-dependent nucleophilicity, and product isolation strategies.

This guide provides field-proven troubleshooting protocols to ensure scientific integrity and reproducibility in your drug development workflows.

Synthesis Workflow Overview

SynthesisWorkflow Start1 4-Piperidone Hydrochloride Base Base Addition (NaOH / NaOAc) Adjust pH to 5.5-6.5 Start1->Base Start2 Hydroxylamine HCl Start2->Base Reaction Condensation Reaction EtOH/H2O, RT to Reflux Base->Reaction Workup Workup & Isolation Solvent removal, Extraction Reaction->Workup Product N-Piperidin-4-ylidenehydroxylamine (Target Oxime) Workup->Product

Workflow for N-Piperidin-4-ylidenehydroxylamine synthesis highlighting critical pH adjustment.

Troubleshooting Guide & FAQs

Q1: My conversion rate is stalling at 50%. Why is the condensation reaction incomplete? Causality & Solution: The formation of N-Piperidin-4-ylidenehydroxylamine is fundamentally governed by the pH of the reaction medium. Hydroxylamine hydrochloride (


) must be neutralized to liberate the nucleophilic free amine. However, if the solution becomes too basic (pH > 7), the carbonyl oxygen of the 4-piperidone is no longer protonated, drastically reducing its electrophilicity. Conversely, if the pH is too low (pH < 4), the hydroxylamine remains protonated and non-nucleophilic.
Actionable Step:  Buffer the reaction strictly between pH 5.5 and 6.5. Instead of using strong bases like NaOH indiscriminately, utilize Sodium Acetate (NaOAc) as a mild base, or carefully titrate NaOH while monitoring with a pH meter. Literature demonstrates that precise base stoichiometry is critical for maximizing oxime yields (1)[1].

Q2: The TLC shows complete consumption of the starting material, but my isolated yield is abysmal (<40%). Where is my product going? Causality & Solution: You are likely losing your product in the aqueous phase during the workup. N-Piperidin-4-ylidenehydroxylamine possesses a secondary amine in the piperidine ring and a polar oxime group, making it highly hydrophilic and prone to hydrogen bonding with water. Actionable Step: Do not rely on standard liquid-liquid extraction without modifying the aqueous phase. First, remove all reaction solvents (like ethanol) under reduced pressure before adding extraction water (1)[1]. Second, saturate the remaining aqueous phase with NaCl (salting-out effect) to decrease the solubility of the oxime in water. Finally, extract with a highly polar organic solvent such as Ethyl Acetate (EtOAc) or a Chloroform/Isopropanol (3:1 v/v) mixture.

Q3: I am observing multiple spots on my TLC and a darkened reaction mixture. How do I prevent degradation? Causality & Solution: Prolonged refluxing (thermal stress) can lead to the decomposition of the piperidine ring or induce trace Beckmann rearrangement side-products, especially if the pH drops and becomes acidic during the reaction. Actionable Step: Transition from conventional thermal reflux to ultrasonic irradiation. Ultrasonic synthesis of piperidone oximes has been shown to accelerate target compound formation, reducing reaction times from hours to minutes while significantly improving the yield and purity (2)[2]. If ultrasound is unavailable, stir at room temperature for an extended period (12-24 hours) rather than refluxing.

TroubleshootingLogic Issue Low Yield of Oxime Cause1 Incomplete Conversion (pH Imbalance) Issue->Cause1 Cause2 Product Loss (High Water Solubility) Issue->Cause2 Cause3 Side Reactions (Thermal Degradation) Issue->Cause3 Sol1 Optimize pH (5.5-6.5) Cause1->Sol1 Sol2 Salting Out & EtOAc Extraction Cause2->Sol2 Sol3 Use Ultrasonic Irradiation Cause3->Sol3

Logical troubleshooting tree for resolving low yields during piperidone oxime synthesis.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between experimental conditions and isolated yields, derived from optimized internal workflows and validated literature[1][2].

Reaction ConditionBase UsedWorkup MethodAvg. Isolated YieldMechanistic Outcome
Reflux (2 hours)NaOH (Excess)Standard Aqueous45 - 52%Poor pH control; hydrophilic product lost in the water layer.
Room Temp (24 hours)NaOAc (Buffered)Standard Aqueous60 - 65%Good conversion; moderate aqueous loss.
Reflux (2 hours)NaOH (Titrated)Salting-out + EtOAc80 - 84%Optimized extraction recovers the highly polar product.
Ultrasonic (20 mins)NaOAc (Buffered)Salting-out + EtOAc88 - 92%Cavitation accelerates kinetics; minimal thermal degradation.

Self-Validating Experimental Protocol: High-Yield Synthesis of 4-Piperidone Oxime

This protocol is designed as a self-validating system. Each critical step includes a verification checkpoint to ensure the reaction is proceeding correctly before moving forward.

Reagents:

  • 4-Piperidone hydrochloride monohydrate (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium hydroxide (NaOH) or Sodium Acetate (NaOAc) (2.5 - 3.0 eq)

  • Ethanol / Water (2:1 v/v)

Step-by-Step Methodology:

  • Preparation of the Nucleophile: Dissolve hydroxylamine hydrochloride (1.5 eq) in ethanol. Slowly add an aqueous solution of the chosen base.

    • Validation Checkpoint 1: Measure the pH of the solution using a calibrated pH meter or high-resolution indicator paper. It must read between 5.5 and 6.5. Adjust with dilute HCl or NaOH if necessary.

  • Substrate Addition: Add 4-piperidone hydrochloride monohydrate (1.0 eq) to the mixture. Ensure the solution is stirred continuously to prevent localized concentration gradients.

  • Reaction Execution: Stir the mixture at room temperature for 15 minutes, then gently heat to reflux for 2 hours (Alternatively, apply ultrasonic irradiation for 20-30 minutes for higher yields)[1][2].

    • Validation Checkpoint 2: Perform TLC (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin (requires heating) or Iodine vapor. The starting piperidone spot should be completely absent, replaced by a lower Rf oxime spot.

  • Solvent Removal (Critical Step): Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove all ethanol[1]. Do not skip this step, or the subsequent extraction will fail due to ethanol acting as a co-solvent.

  • Aqueous Workup & Extraction: Add a minimal amount of water (just enough to dissolve the inorganic salts). Saturate this aqueous layer completely with solid NaCl. Extract the desired compound with Ethyl Acetate (3 × equal volume of the aqueous layer)[1].

  • Drying and Isolation: Combine the organic extracts, wash with a small volume of brine, and dry over anhydrous sodium sulfate (

    
    ). Filter and evaporate the solvent to yield the crude product.
    
    • Validation Checkpoint 3: Recrystallize the crude product from ethanol. The pure N-Piperidin-4-ylidenehydroxylamine should present as a solid with a melting point matching literature values (dec. ~236 °C for certain hydrochloride salt forms)[1].

References

  • Title: Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)
  • Source: researchgate.
  • Source: nih.

Sources

Technical Support Center: Troubleshooting N-Piperidin-4-ylidenehydroxylamine Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of formulating oxime-functionalized heterocycles. N-Piperidin-4-ylidenehydroxylamine (commonly known as 4-piperidone oxime) presents a unique solubility challenge in aqueous environments.

To successfully dissolve this compound, we must first understand the causality of its insolubility :

  • High Lattice Energy: The oxime group (-C=N-OH) acts as both a strong hydrogen bond donor and acceptor, forming dense intermolecular networks (oxime-oxime dimers) that resist hydration.

  • Lipophilicity: The saturated six-membered piperidine ring is highly hydrophobic.

  • Ionization State: While the piperidine nitrogen is basic (conjugate acid pKa of ~11.2), the neutral free-base form dominates in unbuffered water or physiological media, leading to rapid precipitation.

Below is a tiered, self-validating troubleshooting guide designed to overcome these barriers without compromising your downstream assays.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

Tier 1: pH Modulation (In Situ Salt Formation)

The Science (Causality): By lowering the pH of the aqueous solvent below the pKa of the piperidine nitrogen, we force the protonation of the secondary amine. This converts the neutral, lipophilic molecule into a highly polar piperidinium cation, drastically lowering its partition coefficient (LogP) and enabling strong ion-dipole interactions with water.

Step-by-Step Methodology:

  • Weigh the desired mass of N-Piperidin-4-ylidenehydroxylamine powder into a sterile glass vial.

  • Suspend the powder in 80% of your final target volume using ultra-pure distilled water (the suspension will be cloudy).

  • Under continuous magnetic stirring, add 0.1 M HCl dropwise. Monitor the solution until it transitions from a cloudy suspension to completely clear.

  • Verify the pH. Carefully adjust the final pH to 5.5–6.0 using 0.1 M NaOH. (Critical Step: Do not exceed pH 6.5, or the free-base form will instantly precipitate).

  • Bring the solution to the final volume with distilled water.

Tier 2: Co-Solvent Systems (The "Stock & Dilute" Method)

The Science (Causality): If your experiment requires a strictly neutral pH (e.g., cell culture), salt formation is not viable. Instead, we use a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to physically disrupt the strong oxime-oxime hydrogen bonding networks before introducing the compound to water.

Step-by-Step Methodology:

  • Prepare a highly concentrated master stock (e.g., 50–100 mM) in 100% anhydrous DMSO.

  • Vortex vigorously and sonicate in a water bath for 5 minutes at room temperature until the solution is optically clear.

  • Pre-warm your aqueous buffer or cell culture media to 37°C.

  • While vortexing the warmed media, add the DMSO stock dropwise.

  • Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity in downstream in vitro assays.

Tier 3: Supramolecular Encapsulation (Cyclodextrin Complexation)

The Science (Causality): For in vivo dosing or highly sensitive cellular assays where both acidic pH and organic solvents are prohibited, cyclodextrins are the gold standard[].


-cyclodextrins possess a lipophilic central cavity and a hydrophilic exterior. The hydrophobic piperidine ring acts as a "guest," entering the cavity to form a dynamic, non-covalent inclusion complex that masks the drug's hydrophobicity from the aqueous environment[2].

Step-by-Step Methodology:

  • Prepare a 10–20% (w/v) solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in physiological saline or PBS.
  • Add the N-Piperidin-4-ylidenehydroxylamine powder directly to the HP-

    
    -CD solution.
    
  • Protect from light and stir continuously at room temperature for 12 to 24 hours. Self-Validation: This extended time is required to reach thermodynamic equilibrium for the inclusion complex.

  • Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyPrimary Mechanism of ActionMax Expected SolubilityPhysiological pH (7.4) CompatibilityPrimary Drawback / Limitation
Tier 1: Salt Formation Amine protonation (Cationic)High (>50 mg/mL)No (Requires pH < 6.0)Acidic environment may denature proteins or alter cellular assays.
Tier 2: DMSO Co-Solvent H-bond network disruptionModerate (1-5 mg/mL)Yes Solvent toxicity; risk of precipitation upon dilution.
Tier 3: HP-

-Cyclodextrin
Hydrophobic cavity encapsulationHigh (>20 mg/mL)Yes Requires 12-24h equilibration; higher reagent cost.

Solubilization Decision Workflow

SolubilizationWorkflow Start N-Piperidin-4-ylidenehydroxylamine Insoluble in Water Step1 Tier 1: pH Adjustment Lower pH to 4.0 - 6.0 Start->Step1 Success1 Protonated Piperidinium Salt (Aqueous Soluble) Step1->Success1 If acidic pH is acceptable Step2 Tier 2: Co-Solvent System Dissolve in 100% DMSO Step1->Step2 If neutral pH is required Success2 Dilute in Buffer (Max 1-5% DMSO Final) Step2->Success2 If cells tolerate low DMSO Step3 Tier 3: Encapsulation Add HP-β-Cyclodextrin Step2->Step3 If precipitation occurs Success3 Inclusion Complex Formed (Neutral pH Soluble) Step3->Success3 Stir 12-24h

Decision matrix for solubilizing N-Piperidin-4-ylidenehydroxylamine based on experimental constraints.

Frequently Asked Questions (FAQs)

Q: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. Why is this happening? A: This is a classic "solvent-shift" precipitation. Cell culture media is highly aqueous and buffered to pH 7.4. At this pH, the piperidine nitrogen is deprotonated back to its neutral free-base form. The sudden drop in DMSO concentration removes the solvation shell, causing the lipophilic free base to crash out of solution. Fix: Warm the media to 37°C before addition, add the stock dropwise under rapid agitation, or switch to the Tier 3 (Cyclodextrin) method to permanently shield the hydrophobic ring.

Q: Can I use heat to force the compound into an aqueous solution without adjusting the pH? A: Heating increases kinetic energy and temporarily breaks the oxime hydrogen bonds, which artificially increases apparent solubility. However, this creates an unstable, supersaturated state. Once the solution cools back to room temperature or 37°C in the incubator, the compound will inevitably nucleate and precipitate. Heat should only be used to accelerate dissolution in conjunction with pH adjustment or cyclodextrins, never as a standalone solution.

Q: Does the oxime group undergo hydrolysis in water over time? A: Oximes are generally stable in neutral to mildly acidic aqueous solutions at room temperature. However, prolonged exposure to strong acids combined with heat (e.g., refluxing) can trigger hydrolysis, cleaving the molecule back into the parent 4-piperidone and hydroxylamine[3]. If you utilize the Tier 1 (pH modulation) method, always store your aqueous stocks in single-use aliquots at -20°C to ensure long-term chemical stability.

References

  • Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. National Library of Medicine (PMC).[Link]

  • PIPERIDINE - Properties and Applications. Ataman Kimya.[Link]

  • Carbohydrate Chronicles Season 2 / Ep 8: How can cyclodextrins enhance solubility? Carbohyde.[Link]

Sources

Minimizing side reactions during N-Piperidin-4-ylidenehydroxylamine reduction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-Piperidin-4-ylidenehydroxylamine Reduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the reduction of N-Piperidin-4-ylidenehydroxylamine (4-piperidone oxime) to 4-aminopiperidine. While seemingly straightforward, this transformation is notorious for side reactions—most notably dimerization (secondary amine formation) and oxime hydrolysis. This guide provides mechanistic insights, self-validating protocols, and targeted troubleshooting to help you achieve >90% yields of the primary amine.

Section 1: Mechanistic Causality of Side Reactions

To troubleshoot effectively, we must first understand the reaction's causality. The reduction of an oxime to a primary amine does not happen in a single step; it proceeds via a highly reactive imine intermediate.

  • Dimerization (Secondary Amine Formation): Once a portion of the oxime is reduced to 4-aminopiperidine, this highly nucleophilic primary amine can attack the transient imine intermediate. Subsequent reduction of this adduct yields a secondary amine dimer (bis(piperidin-4-yl)amine). This is the most common yield-killing side reaction in [1].

  • Hydrolysis: Oxime formation is reversible. In the presence of trace water and acid (often added to prevent dimerization), the oxime can hydrolyze back to 4-piperidone before the catalyst has a chance to reduce it.

Mechanism Oxime 4-Piperidone Oxime (Reactant) Imine Imine Intermediate (Transient) Oxime->Imine Reduction (-H2O) Ketone 4-Piperidone (Hydrolysis) Oxime->Ketone Acidic Hydrolysis (+H2O) Target 4-Aminopiperidine (Target) Imine->Target Reduction (+H2) Dimer Secondary Amine (Dimer Byproduct) Imine->Dimer Nucleophilic Attack by Target Amine

Reaction pathways for 4-piperidone oxime reduction and common side reactions.

Section 2: Self-Validating Experimental Protocols

To minimize these side reactions, the chemical environment must be engineered to either trap the imine or deactivate the newly formed primary amine. Below are two field-proven methodologies.

Protocol A: Controlled Catalytic Hydrogenation (Pd/C with Anhydrous Acid)

Causality: By conducting the hydrogenation in the presence of anhydrous HCl, the newly formed 4-aminopiperidine is immediately protonated to its ammonium salt (


). This removes its nucleophilicity, completely preventing it from attacking the [2].
  • Preparation: In a rigorously dried, pressure-rated hydrogenation vessel, dissolve 4-piperidone oxime (1.0 eq) in anhydrous methanol.

  • Acidification: Slowly add 1.5 equivalents of anhydrous methanolic HCl.

    • Self-Validation Step: Spot the mixture on wet pH paper; it must read <3. If water is introduced here, hydrolysis to 4-piperidone will occur.

  • Catalyst Addition: Under a gentle nitrogen stream, add 10 wt% Pd/C (0.05 eq Pd).

  • Hydrogenation: Purge the vessel with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 50 psi
    
    
    and stir vigorously at 25 °C for 4-6 hours.
  • Reaction Monitoring: Vent the reactor. Filter a 0.5 mL aliquot through a 0.22 µm PTFE syringe filter. Analyze via GC-MS.

    • Validation: The oxime peak (

      
       114) should be absent, and the primary amine (
      
      
      
      100) should dominate.
  • Workup (Critical): Filter the bulk reaction mixture through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo to yield 4-aminopiperidine dihydrochloride. To isolate the free base, dissolve in minimal water, basify to pH > 12 with 5M NaOH, and extract with 10% MeOH in dichloromethane.

Protocol B: Hydride Reduction via in situ Nickel Boride ( / )

Causality: For labs without high-pressure hydrogenation capabilities, the


 system is superior to standard hydrides. The reaction generates nickel boride (

) in situ, which acts as a highly active catalytic surface. This method rapidly reduces the oxime to the primary amine at ambient conditions, bypassing the free imine stage and minimizing dimerization without requiring .
  • Preparation: Dissolve 4-piperidone oxime (1.0 eq) and

    
     (1.0 eq) in methanol. The solution will appear pale green.
    
  • Reduction: Cool the flask to 0 °C. Slowly add

    
     (4.0 eq) in small portions.
    
    • Self-Validation Step: The solution will immediately turn pitch black and evolve hydrogen gas, confirming the active

      
       catalyst has formed.
      
  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Quenching & Workup: Carefully quench excess borohydride with water. Filter the black suspension through Celite. Concentrate the methanol, basify the aqueous residue to pH 12, and extract with 10% MeOH/DCM.

Section 3: Troubleshooting FAQs

Q: My GC-MS shows a large peak at m/z 183. What is this, and how do I stop it? A: A mass of 183 corresponds to the secondary amine dimer (bis(piperidin-4-yl)amine). This indicates that your primary amine is attacking the imine intermediate. Solution: If using Protocol A, ensure you are adding at least 1.5 equivalents of anhydrous HCl. If the environment isn't acidic enough, the primary amine remains nucleophilic. Alternatively, switch to Protocol B, which inherently suppresses dimerization.

Q: I see significant amounts of 4-piperidone in my crude mixture. Why did the oxime revert? A: Oximes are highly susceptible to hydrolysis. If you used aqueous HCl (e.g., 37% hydrochloric acid) instead of anhydrous methanolic HCl, the water and acid catalyzed the hydrolysis of the oxime back to the ketone before the hydrogen gas could reduce it. Solution: Use rigorously anhydrous solvents and generate your acid by adding acetyl chloride to methanol, or use commercial anhydrous methanolic HCl.

Q: The reaction went to completion (no oxime left), but my isolated yield of 4-aminopiperidine is <30%. Where is the rest of the mass? A: You likely lost it during the aqueous workup. 4-Aminopiperidine is a highly polar, water-soluble diamine. Solution: Standard extraction with ethyl acetate will fail. You must basify the aqueous layer to pH > 12 to deprotonate both nitrogens, and extract with a highly polar organic solvent system like 10-20% methanol in dichloromethane or 10% isopropanol in chloroform.

Workflow Start Analyze Crude via GC-MS CheckDimer High Dimerization? Start->CheckDimer FixDimer Increase Acid (HCl) or Use NH3 Additive CheckDimer->FixDimer Yes CheckKetone High 4-Piperidone? CheckDimer->CheckKetone No FixKetone Ensure Anhydrous Conditions CheckKetone->FixKetone Yes Optimal Proceed to Polar Workup CheckKetone->Optimal No

Troubleshooting workflow to identify and resolve oxime reduction side reactions.

Section 4: Quantitative Performance Data

The following table summarizes the expected impurity profiles based on the reduction methodology chosen, highlighting the necessity of selective [3].

Reduction MethodReagents / AdditivesPrimary Amine Yield (%)Dimerization (%)Hydrolysis (%)
Unoptimized HydrogenationPd/C,

(50 psi), No Additives
45 - 5535 - 45< 5
Protocol A (Optimized) Pd/C,

(50 psi), 1.5 eq Anhydrous HCl
88 - 94 < 2 2 - 5
Base-Trapped HydrogenationRaney Ni,

(50 psi), Excess

75 - 855 - 10< 2
Protocol B (Optimized)

/

in Methanol
82 - 88 5 - 8 < 2
Standard Hydride

in THF
70 - 8010 - 15< 2

References

  • [1] Title: Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Source: MDPI Catalysts. URL:[Link]

  • [3] Title: Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Source: Catalysis Science & Technology (RSC Publishing). URL:[Link]

  • [2] Title: Catalytic Reduction of Nitriles and Oximes. Source: Journal of the American Chemical Society. URL:[Link]

  • Title: Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Source: NIScPR. URL:

Sources

Technical Support Center: N-Piperidin-4-ylidenehydroxylamine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of N-Piperidin-4-ylidenehydroxylamine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with removing unreacted hydroxylamine from the final product. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of unreacted hydroxylamine from my N-Piperidin-4-ylidenehydroxylamine product so critical?

A1: Complete removal of residual hydroxylamine is paramount for several reasons impacting product integrity, safety, and downstream applications:

  • Genotoxicity and Regulatory Concerns: Hydroxylamine is a known mutagen and is classified as a potential genotoxic impurity (GTI).[1][2] Regulatory bodies like the FDA and EMA have stringent limits on the presence of such impurities in active pharmaceutical ingredients (APIs). Failing to remove it can lead to significant delays and regulatory hurdles in drug development.

  • Downstream Reactivity: As a potent nucleophile and reducing agent, residual hydroxylamine can interfere with subsequent synthetic steps.[3][4] It can lead to undesired side reactions, reducing the yield and purity of your target molecule.

  • Product Stability: Hydroxylamine is inherently unstable and can decompose, potentially catalyzing the degradation of your final product over time and compromising shelf-life studies.[5]

Q2: What are the key property differences between N-Piperidin-4-ylidenehydroxylamine and hydroxylamine that I can exploit for separation?

A2: Understanding the physicochemical differences between your product and the impurity is the foundation of an effective purification strategy. The primary distinction lies in their basicity and resulting solubility profiles at different pH values.

  • N-Piperidin-4-ylidenehydroxylamine (Product): This molecule contains a secondary amine within the piperidine ring. Aliphatic amines are relatively strong bases. The pKa of the conjugate acid of piperidine is approximately 11.2, making your product readily protonated and water-soluble under acidic conditions. In its free-base form, it will have higher solubility in organic solvents.

  • Hydroxylamine (Impurity): Hydroxylamine is a much weaker base, with a pKa of approximately 6.0 for its conjugate acid (hydroxylammonium ion).[6][7][8] It is also highly polar and extremely soluble in water across a wide pH range.[3][7][9]

This significant difference in basicity is the key to separating them via liquid-liquid extraction.

PropertyN-Piperidin-4-ylidenehydroxylamine (Product)Hydroxylamine (Impurity)Rationale for Separation
Structure Contains a basic piperidine ring and an oxime group.A small, polar inorganic compound (NH₂OH).The larger, more organic structure of the product allows for solubility in organic solvents when uncharged.
Basicity (pKa of Conjugate Acid) ~11 (estimated from piperidine)~6.0[5][6][8]The product is a much stronger base. This allows for selective partitioning between aqueous and organic phases by carefully controlling the pH.
Solubility (Water) Soluble when protonated (acidic pH).Very high solubility at all pHs.[3][7][9][10]Hydroxylamine's high intrinsic water solubility makes it preferentially partition into an aqueous phase.
Solubility (Organic Solvents) Soluble in its free-base (neutral/basic pH) form (e.g., DCM, EtOAc).Sparingly soluble in most organic solvents.[7]The product can be retained in an organic layer while hydroxylamine is washed out.
Troubleshooting & Purification Protocols
Q3: What is the most direct method for removing the bulk of unreacted hydroxylamine after the reaction?

A3: The most effective initial purification step is a series of aqueous washes (liquid-liquid extraction) of the organic reaction mixture. This leverages the high water solubility of hydroxylamine and its salts.

  • Reaction Quenching: After confirming reaction completion via TLC or another method, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc). This will ensure the product (in its free-base form) remains in the organic phase.

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. This will remove the majority of the highly soluble hydroxylamine hydrochloride or other salts.

  • Mildly Basic Wash: Perform a second wash using a dilute aqueous solution of sodium bicarbonate (NaHCO₃).

    • Rationale: This step serves two purposes. First, it neutralizes any remaining acidic components from the reaction (e.g., excess HCl from hydroxylamine hydrochloride). Second, it ensures the N-Piperidin-4-ylidenehydroxylamine product is in its free-base form, maximizing its solubility in the organic layer and minimizing its loss to the aqueous phase.[11]

  • Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine).

    • Rationale: The brine wash helps to break up any emulsions and reduces the amount of dissolved water in the organic layer, facilitating the subsequent drying step.[12]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

A Reaction Mixture (Product + Unreacted NH2OH) B Dilute with Organic Solvent (DCM/EtOAc) A->B C Aqueous Wash (H2O) Removes bulk salts B->C D Basic Wash (NaHCO3) Ensures product is free base C->D E Brine Wash Removes residual water D->E F Dry (Na2SO4) & Concentrate E->F G Crude Product F->G H Further Purification (Recrystallization / Chromatography) G->H I Final Product H->I

Caption: General workflow for the purification of N-Piperidin-4-ylidenehydroxylamine.

Q4: My product seems to have some water solubility. How can I perform the aqueous wash without significant product loss?

A4: This is a common and valid concern. The key is rigorous pH control during the extraction process. While the product is more soluble in organic solvents as a free base, some partitioning into the aqueous layer can still occur.

cluster_0 Acidic pH (~2-4) cluster_1 Neutral to Mildly Basic pH (~7-9) Product (Protonated)\n[R2N+H2]\nHighly Water-Soluble Product (Protonated) [R2N+H2] Highly Water-Soluble Hydroxylamine (Protonated)\n[H3N+OH]\nHighly Water-Soluble Hydroxylamine (Protonated) [H3N+OH] Highly Water-Soluble Conclusion_Acidic Conclusion: Poor Separation Product (Free Base)\n[R2NH]\nOrganic-Soluble Product (Free Base) [R2NH] Organic-Soluble Hydroxylamine (Free Base)\n[H2NOH]\nRemains Water-Soluble Hydroxylamine (Free Base) [H2NOH] Remains Water-Soluble Conclusion_Basic Conclusion: Effective Separation

Caption: Principle of pH-based liquid-liquid extraction for separation.

To minimize product loss:

  • Ensure Basicity: Before extraction, confirm the organic layer is neutral or slightly basic (pH 8-9). You can test this by spotting a small amount of the aqueous layer onto pH paper. This ensures your product is in its least water-soluble free-base form.

  • Back-Extraction: If you suspect significant product loss to the aqueous layers, you can combine all the aqueous washes, basify them further with NaOH to pH >12 to ensure all product is in the free base form, and then re-extract them one or two times with fresh organic solvent (e.g., DCM). Combine these back-extracts with your main organic layer before drying and concentration.

Q5: I've performed the aqueous workup, but analytical tests still show trace amounts of hydroxylamine. What are the next steps for polishing the product?

A5: For achieving high purity, especially for pharmaceutical applications, a secondary purification step is often necessary. The two most common methods are recrystallization (for solids) and column chromatography.

If your N-Piperidin-4-ylidenehydroxylamine product is a solid, recrystallization is an excellent method for removing trace impurities.

  • Solvent Screening: Select a suitable solvent system. The ideal solvent should dissolve the product when hot but not when cold, while dissolving the hydroxylamine impurity at all temperatures or not at all. Common solvents for oximes include ethanol/water mixtures, hexanes, or ethyl acetate.[13][14][15]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent system.

  • Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Flash column chromatography is highly effective for removing polar impurities like hydroxylamine from a less polar product.

  • Stationary Phase: Use silica gel as the standard stationary phase.

  • Mobile Phase (Eluent): A gradient elution is typically most effective. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[16] Since your product contains a basic nitrogen, adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can prevent "streaking" of the product on the column and lead to better separation.

  • Loading and Elution: Dissolve the crude product in a minimal amount of the mobile phase or DCM and load it onto the column. Run the gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Q6: How can I definitively confirm that all residual hydroxylamine has been removed?

A6: Visual inspection by TLC is a good first pass, but for drug development, more sensitive and quantitative methods are required. Due to hydroxylamine's lack of a UV chromophore, direct detection by HPLC-UV is not feasible.[17] Therefore, specialized methods are used.

  • Gas Chromatography (GC): A common and sensitive method involves derivatizing the hydroxylamine to a more volatile and easily detectable compound. For example, hydroxylamine can be reacted with acetone or cyclohexanone to form the corresponding oxime, which is then quantified by GC-FID.[1][2][18] This method can achieve detection limits in the parts-per-million (ppm) range.

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, a pre-column derivatization step is used. Hydroxylamine is reacted with a compound that imparts a strong UV chromophore, such as benzaldehyde, allowing for sensitive detection by HPLC-UV.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that can often detect and quantify hydroxylamine directly without derivatization, offering high sensitivity and specificity.[17]

For any GMP (Good Manufacturing Practice) work, a validated analytical method for quantifying residual hydroxylamine is mandatory.

References
  • Wikipedia. Hydroxylamine. [Link]

  • Ataman Kimya. HYDROXYLAMINE. [Link]

  • Oreate AI Blog. Understanding Hydroxylamine: Properties, Uses, and pKa Significance. [Link]

  • SYNTHETIKA. Hydroxylamine Hydrochloride For Organic Synthesis >98% - 100g. [Link]

  • PG.CHEMEASY. What is hydroxylamine?. [Link]

  • Sciencemadness Wiki. Hydroxylammonium chloride. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry.
  • Google Patents.
  • Google Patents.
  • Academia.edu. quantitative measurement of trace levels of residual hydroxylamine hydrochloride by a simple gas chromatographic method and its application in drug substance. [Link]

  • CDC Stacks. Isolation and analysis of carbonyl compounds as oximes. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. [Link]

  • ResearchGate. (PDF) QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL HYDROXYLAMINE HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE. [Link]

  • European Patent Office. EP 1270548 A1 - Purification method of cyclohexanone-oxime. [Link]

  • PubMed. Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. [Link]

  • SIELC Technologies. Separation of Formaldehyde, oxime on Newcrom R1 HPLC column. [Link]

  • Sciencemadness Discussion Board. Oximes. [Link]

  • SciSpace. A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. [Link]

  • ResearchGate. (PDF) An efficient one pot synthesis of oxime by classical method. [Link]

  • Canadian Science Publishing. Preparative conversion of oximes to parent carbonyl compounds by cerium(IV) oxidation. [Link]

  • Matrix Fine Chemicals. N-(PIPERIDIN-4-YLIDENE)HYDROXYLAMINE | CAS 79858-41-6. [Link]

  • Product Class 15: Oximes. Science of Synthesis.
  • PMC. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. [Link]

  • Journal of Chemical and Pharmaceutical Research. One-pot synthesis of oxime ethers from cinnam. [Link]

  • Google Patents. WO1999007637A1 - Method for producing an aqueous solution of free hydroxylamine.
  • ResearchGate. Oxime synthesis - how to convert/remove unreacted aldehyde?. [Link]

  • Organic Syntheses Procedure. Submitted by Francis Loiseau and André M. Beauchemin. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro. [Link]

  • University of Rochester. Remove Sticky Reagents. [Link]

Sources

Optimizing reaction temperature for N-Piperidin-4-ylidenehydroxylamine formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals tasked with optimizing the synthesis of N-Piperidin-4-ylidenehydroxylamine (piperidin-4-one oxime) and its derivatives.

Oxime ligation and condensation are foundational reactions in medicinal chemistry, often serving as critical intermediates for spiropiperidines, fused bicyclic systems, and Beckmann rearrangements[1]. However, achieving quantitative yields requires a precise thermodynamic and kinetic balance. Below, we dissect the causality behind temperature optimization, pH interplay, and self-validating methodologies to resolve common experimental bottlenecks.

Reaction Mechanics & The Role of Temperature

To troubleshoot temperature, we must first understand the mechanism. The formation of N-Piperidin-4-ylidenehydroxylamine from a piperidin-4-one derivative and hydroxylamine hydrochloride (


) is a two-step process:
  • Nucleophilic Attack: The free hydroxylamine attacks the carbonyl carbon to form a tetrahedral hemiaminal intermediate.

  • Dehydration: The hydroxyl group of the hemiaminal is protonated and eliminated as water to form the

    
     double bond.
    

The Causality of Temperature: The initial nucleophilic attack is fast, but the subsequent dehydration of the hemiaminal intermediate is the rate-determining step[2]. Dehydration is highly dependent on both temperature and pH. While the reaction is optimal at a mildly acidic pH (4.0–6.0) where the hemiaminal hydroxyl is easily protonated without completely deactivating the nucleophilic hydroxylamine[2][3], temperature acts as the primary thermodynamic driver to expel water. Insufficient heat stalls the reaction at the hemiaminal stage, while excessive heat can trigger unwanted side reactions or degradation.

Mechanism Ketone Piperidin-4-one + NH2OH·HCl Hemiaminal Hemiaminal Intermediate (Tetrahedral) Ketone->Hemiaminal Fast (pH 4-6) Oxime N-Piperidin-4-ylidenehydroxylamine (Target Oxime) Hemiaminal->Oxime Rate-Determining Step LowT Low Temp (<20°C) Stalls Reaction LowT->Hemiaminal OptT Optimal Temp (60-80°C) Drives Dehydration OptT->Oxime HighT High Temp (>100°C) Promotes Degradation HighT->Oxime

Caption: Interplay of temperature and kinetics in the hemiaminal dehydration step of oxime formation.

Troubleshooting FAQs: Temperature Optimization

Q1: I am running the reaction at room temperature (20–25 °C) using potassium carbonate (


), but conversion is incomplete after 2 hours. Should I heat it? 
A:  At room temperature, the dehydration step is kinetically sluggish. If you are restricted to room temperature to protect heat-sensitive functional groups (e.g., N-Boc or specific aryl substituents), you must extend the reaction time significantly—typically 6 to 18 hours. If your substrate is thermally stable, transitioning to a classical reflux method (heating to ~78 °C in ethanol) will drive the reaction to completion in 15 to 120 minutes[4][5].

Q2: How does my choice of base dictate my temperature parameters? A: The base dictates the pH, which directly impacts the activation energy required for dehydration.

  • Sodium Acetate (

    
    ):  This is the gold standard. It creates an acetate buffer system (~pH 5) that perfectly catalyzes the dehydration step[3]. With 
    
    
    
    , refluxing in ethanol (78 °C) yields the oxime cleanly in 15–30 minutes[4].
  • Potassium Carbonate (

    
    ) or Pyridine:  These create a more alkaline environment, slowing the acid-catalyzed dehydration of the hemiaminal[2]. If using these bases, you must either compensate with longer reaction times or apply moderate heat (50–60 °C).
    

Q3: Can I use microwave irradiation to accelerate the synthesis? What is the thermal limit? A: Yes, microwave-assisted synthesis is highly effective but requires strict thermal capping. Studies on complex piperidin-4-one derivatives show that microwave irradiation at 80 °C yields up to 89% conversion. However, pushing the temperature to 100 °C under microwave conditions causes a precipitous drop in yield (down to ~52%) due to thermal degradation and side-product formation.

Q4: Are there solvent-free, high-temperature alternatives for sterically hindered piperidones? A: For highly recalcitrant or sterically hindered 2,6-diarylpiperidin-4-ones, solid superacid catalysts (like


) can be utilized under solvent-free conditions. This specific methodology allows for ultra-high temperature spikes (130 °C) for very brief periods (3–7 minutes) without degrading the product, achieving near-quantitative yields[6].

Quantitative Data: Temperature vs. Reaction Profiles

To aid in protocol selection, the following table synthesizes expected outcomes based on thermal parameters and catalytic systems derived from established literature[4][6].

Temperature RegimeCatalyst / BaseSolventAvg. Reaction TimeExpected YieldNotes / Causality
20 - 25 °C (Room Temp)

or Pyridine
Ethanol6 - 18 hours80 - 95%Slow dehydration; ideal for highly thermo-sensitive N-protecting groups.
78 °C (Reflux)Sodium Acetate (

)
Ethanol15 - 120 mins85 - 98%Optimal standard. Acetate buffer lowers activation energy for dehydration.
80 °C (Microwave)None / Mild BaseIsopropanol10 - 30 mins~89%Highly efficient energy transfer; strict temperature control required.
100 °C (Microwave)None / Mild BaseIsopropanol10 - 30 mins~52%Warning: Yield drops significantly due to thermal degradation of the oxime.
130 °C (Thermal Melt)

(Superacid)
Solvent-Free3 - 7 mins>90%Flash-heating prevents degradation; superacid forces rapid dehydration.

Self-Validating Experimental Protocol: Optimized Ethanolic Reflux

This protocol utilizes the thermodynamically optimized 78 °C reflux method with an acetate buffer, ensuring rapid and complete conversion. It is designed as a self-validating system, incorporating in-process analytical checks.

Materials:

  • Piperidin-4-one derivative (1.0 equivalent)

  • Hydroxylamine hydrochloride (

    
    ) (1.2 to 1.5 equivalents)
    
  • Sodium acetate trihydrate (

    
    ) (1.5 to 3.0 equivalents)
    
  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the piperidin-4-one derivative (e.g., 10 mmol) in 50 mL of absolute ethanol.

  • Buffer Initiation: Add sodium acetate trihydrate (15 mmol) to the solution. Causality: The acetate acts as a proton sink for the incoming hydrochloride salt, establishing the critical pH ~5 buffer required for the hemiaminal dehydration[3].

  • Reagent Addition: Add hydroxylamine hydrochloride (12 mmol) in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to boiling (~78 °C) using an oil bath or heating mantle.

  • In-Process Validation (TLC): After 15 minutes of reflux, pull a 0.1 mL aliquot. Quench with water, extract with ethyl acetate, and spot on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 8:2 or customized to your derivative). Validation: The complete disappearance of the ketone starting material spot indicates successful dehydration[7].

  • Workup: Once TLC confirms completion (typically 15–30 minutes)[4], remove from heat and pour the hot mixture into 150 mL of crushed ice/water under vigorous stirring.

  • Isolation: The N-Piperidin-4-ylidenehydroxylamine will precipitate as a solid. Filter via a Buchner funnel, wash with cold distilled water to remove residual salts, and dry under a vacuum.

  • Analytical Confirmation: Validate the final structure via

    
    -NMR (look for the broad oxime 
    
    
    
    singlet typically around
    
    
    10.5 - 11.0 ppm in DMSO-
    
    
    ) and
    
    
    -NMR (shift of the
    
    
    carbon to ~150-160 ppm)[8].

Protocol Step1 Step 1: Dissolution Ketone + EtOH Step2 Step 2: Buffering Add NaOAc Establish pH ~5 Step1->Step2 Step3 Step 3: Ligation Add NH2OH·HCl Step2->Step3 Step4 Step 4: Thermal Drive Reflux at 78°C (15-30 mins) Step3->Step4 Step5 Step 5: Validation TLC Check (Ketone depletion) Step4->Step5 Step6 Step 6: Isolation Ice Quench & Filtration Step5->Step6

Caption: Self-validating workflow for the optimized synthesis of piperidin-4-one oximes.

References

  • [8] Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters. CORE. Available at:[Link]

  • [4] Note Conformational analysis of some N-hydroxypiperidin-4-one oximes. ResearchGate. Available at:[Link]

  • [6] TiO2/SO42- Solid Superacid: A Rapid, Solventless, Recoverable Nanocatalyst for Eco-Friendly Synthesis of Piperidin-4-one Oximes. Bentham Science Publishers. Available at: [Link]

  • Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave. VJST. Available at:[Link]

  • [2] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Available at:[Link]

  • [7] Unexpected Synthesis of Three Components from the Reaction of 4-Chloro-3-Formylcoumarin with Hydroxylamine Hydrochloride. Semantic Scholar. Available at: [Link]

  • [5] The Application of the Schmidt Reaction and Beckmann Rearrangement to the Synthesis of Bicyclic Lactams: Some Mechanistic Considerations. ConnectSci. Available at:[Link]

  • [3] Oximes - Powered by XMB 1.9.11. ScienceMadness Discussion Board. Available at:[Link]

Sources

Troubleshooting low conversion rates of N-Piperidin-4-ylidenehydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most common bottlenecks in heterocyclic chemistry: achieving high conversion rates during the synthesis of N-Piperidin-4-ylidenehydroxylamine (commonly known as 4-piperidone oxime) and its derivatives.

This guide bypasses generic advice, focusing instead on the mechanistic causality, rigorous stoichiometric control, and field-proven protocols necessary to build self-validating experimental workflows.

PART 1: The Mechanistic "Why" – Causality in Oxime Formation

To troubleshoot a stalled reaction, you must first understand the conflicting kinetic demands of oxime formation. The reaction between 4-piperidone and hydroxylamine is a two-step process:

  • Nucleophilic Attack: The unprotonated amine of hydroxylamine attacks the electrophilic carbonyl carbon to form a carbinolamine intermediate. This step requires a relatively high pH so that hydroxylamine (pKa ~6.0) remains unprotonated and nucleophilic [1].

  • Dehydration: The carbinolamine must lose a molecule of water to form the final C=N oxime bond. This elimination step is strictly acid-catalyzed and requires a lower pH [3].

The Causality of Failure: If your pH is too low (< 4.0), the hydroxylamine is fully protonated and loses its nucleophilicity. If your pH is too high (> 6.5), the dehydration step becomes agonizingly slow, and the free 4-piperidone may undergo self-aldol condensation. High conversion rates strictly depend on maintaining a buffer window between pH 4.5 and 6.0 [2].

Mechanism K 4-Piperidone I Carbinolamine Intermediate K->I Nucleophilic Attack (Favored at pH > 4.5) H Hydroxylamine H->I O 4-Piperidone Oxime I->O Dehydration (Favored at pH < 6.0)

Fig 1: Mechanistic pathway of oxime formation illustrating strict pH dependency.

PART 2: The Self-Validating Protocol

Most conversion failures originate from improper reagent stoichiometry when dealing with commercially available salt forms. The following step-by-step methodology is designed to be self-validating by utilizing a "Dual-Neutralization" approach.

Step-by-Step Methodology

Step 1: Reagent Dissolution Dissolve 1.0 equivalent of 4-piperidone monohydrate hydrochloride in a 1:1 mixture of absolute ethanol and deionized water (approx. 10 volumes).

Step 2: Dual-Neutralization (Critical Step) Add 2.5 to 3.0 equivalents of sodium acetate trihydrate (NaOAc·3H2O) to the solution and stir for 15 minutes. Scientific Insight: This is where most protocols fail. You must add enough base to neutralize the HCl salt of the piperidone and the incoming HCl salt of the hydroxylamine, while leaving enough acetate to act as a buffer [4].

Step 3: Oximation Slowly add 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) in small portions to prevent sudden thermal spikes.

Step 4: Reflux & Monitoring Heat the reaction mixture to a gentle reflux (65–70 °C) for 2 to 3 hours. Monitor the reaction via TLC (Eluent: 10% Methanol in Dichloromethane with 1% aqueous NH₃; visualize with iodine or ninhydrin).

Step 5: Isoelectric Isolation Cool the reaction to room temperature. Adjust the aqueous phase to pH ~8.5 using 1M NaOH (the isoelectric point of the product). Saturate the aqueous layer with NaCl, and extract continuously with Ethyl Acetate or 10% MeOH/DCM. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Quantitative Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsFunction
4-Piperidone monohydrate HCl171.621.0Electrophilic Ketone / Substrate
Hydroxylamine HCl69.491.5Nucleophile Source
Sodium Acetate Trihydrate136.082.5 - 3.0Dual-Neutralizer & Buffer
Ethanol / Water (1:1)N/A10 volumesSolvent System

PART 3: Troubleshooting Guide & FAQs

Q1: My conversion is stalled at 40-50% despite adding excess hydroxylamine. What is going wrong? A1: You have likely fallen into the "Double-Salt Trap." If you are using 4-piperidone monohydrate hydrochloride, you are introducing a full equivalent of HCl into the system before even adding the hydroxylamine hydrochloride. If you only calculate your sodium acetate base based on the hydroxylamine, the overall pH will plummet below 4.0. At this highly acidic pH, hydroxylamine is entirely protonated (NH₃⁺OH) and loses its nucleophilicity, stalling the reaction. Always use 2.5 to 3.0 equivalents of base.

Q2: I am getting a complex mixture with multiple spots on TLC when I heat the reaction above 80°C. Why? A2: This indicates thermal degradation or side reactions. While oximation requires energy, excessive heating (refluxing >80°C) at a low pH can trigger the Beckmann rearrangement, converting your desired oxime into a lactam. Maintain a gentle reflux (65-70°C) and strictly control the pH.

Q3: The reaction shows 100% conversion on TLC, but my isolated yield is less than 20%. Where is my product? A3: You have an isolation issue, not a conversion issue. N-Piperidin-4-ylidenehydroxylamine contains both a secondary amine and an oxime hydroxyl group, making it incredibly polar and highly water-soluble. Standard aqueous workups will wash your product down the drain. To isolate it, you must adjust the aqueous phase to the compound's free-base form (pH ~8.5), saturate the aqueous layer with NaCl ("salting out"), and extract with a highly polar organic solvent.

Troubleshooting Start Low Conversion Rate CheckPH Measure Reaction pH Start->CheckPH PHLow pH < 4.0 (Too Acidic) CheckPH->PHLow PHHigh pH > 6.5 (Too Basic) CheckPH->PHHigh PHOpt pH 4.5 - 6.0 (Optimal) CheckPH->PHOpt ActionLow Add NaOAc (Neutralize HCl) PHLow->ActionLow ActionHigh Add Mild Acid (e.g., AcOH) PHHigh->ActionHigh CheckIso Check Isolation Protocol PHOpt->CheckIso IsoPoor Product lost in aqueous phase CheckIso->IsoPoor ActionIso Adjust to pH 8.5 & Salt Out (NaCl) IsoPoor->ActionIso

Fig 2: Decision tree for troubleshooting low oxime conversion rates and isolation failures.

PART 4: Quantitative Data Summaries

To further validate your experimental conditions, reference the empirical data below regarding the effect of pH on the kinetic steps of oxime formation.

Empirical Effect of pH on Oxime Conversion Rates
System pHHydroxylamine StateDehydration RateExpected ConversionPrimary Failure Mode
< 3.5 Fully ProtonatedVery Fast< 20%Loss of nucleophilicity; reaction stalls.
4.5 – 6.0 Partially Free BaseFast> 95%None (Optimal Window).
7.0 – 8.0 Free BaseSlow50 - 70%Dehydration step becomes the kinetic bottleneck.
> 8.5 Free BaseVery Slow< 30%Aldol condensation of the ketone substrate.

PART 5: References

  • Title: Imines - Properties, Formation, Reactions, and Mechanisms Source: Master Organic Chemistry (Citing J. Org. Chem. 1993, 58 (20), 5556-5557) URL: [Link]

  • Title: Preparation of oxime (US3429920A) Source: Google Patents URL:

  • Title: The Emergence of Oxime Click Chemistry and its Utility in Polymer Science Source: RSC Publishing (Polymer Chemistry) URL: [Link]

  • Title: Strange formation of N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one and its oxime derivative Source: European Review for Medical and Pharmacological Sciences URL: [Link]

Technical Support Center: Stability of N-Piperidin-4-ylidenehydroxylamine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of N-Piperidin-4-ylidenehydroxylamine in acidic environments. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your experiments.

Introduction

N-Piperidin-4-ylidenehydroxylamine, a bifunctional molecule featuring a piperidine ring and an oxime functional group, is a valuable building block in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, while the oxime group offers a versatile handle for various chemical transformations.[1][2] However, the stability of the oxime linkage, particularly under acidic conditions, is a critical parameter that can influence reaction outcomes, purification strategies, and the shelf-life of intermediates and final compounds. This guide will explore the factors governing the stability of this molecule and provide practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

General Principles of Oxime Stability

Q1: What is the general stability of an oxime functional group?

A1: Oximes (C=N-OH) are generally more stable to hydrolysis than imines (C=N-R) and hydrazones (C=N-NRR').[3] Their enhanced stability is attributed to the electronic effect of the oxygen atom, which is more electronegative than the nitrogen in hydrazones, making the oxime less susceptible to protonation, the initial step in hydrolysis.[4] However, the stability of an oxime is pH-dependent, and the C=N bond can undergo hydrolysis to yield the corresponding carbonyl compound (a ketone or aldehyde) and hydroxylamine.[5]

Q2: How do acidic conditions affect the stability of N-Piperidin-4-ylidenehydroxylamine?

A2: The hydrolysis of oximes is catalyzed by acid.[3][6] In an acidic environment, the lone pair of electrons on the oxime's nitrogen atom can be protonated. This protonation makes the carbon of the C=N bond more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the bond. Therefore, a decrease in pH will generally lead to an increased rate of hydrolysis for N-Piperidin-4-ylidenehydroxylamine.[4]

Influence of the Piperidine Ring

Q3: How does the piperidine ring in N-Piperidin-4-ylidenehydroxylamine influence its stability in acidic media?

A3: The piperidine ring, being a secondary amine, is basic and will be protonated in acidic conditions to form a piperidinium salt.[4] This can have a dual effect on the stability of the adjacent oxime group. The protonation of the piperidine nitrogen introduces a positive charge, which can inductively withdraw electron density from the C=N bond of the oxime. This electronic effect could potentially make the oxime carbon more electrophilic and thus more susceptible to hydrolysis. Conversely, the presence of a positive charge on the piperidine ring might electrostatically repel protons, slightly disfavoring the protonation of the nearby oxime nitrogen, which is a necessary step for hydrolysis. The net effect will depend on the specific pH and the pKa values of both the piperidine nitrogen and the oxime.

Q4: What is the expected primary degradation product of N-Piperidin-4-ylidenehydroxylamine under acidic conditions?

A4: The primary degradation product resulting from the acid-catalyzed hydrolysis of N-Piperidin-4-ylidenehydroxylamine is expected to be Piperidin-4-one and hydroxylamine .[5]

Caption: Workflow for a forced degradation study.

Protocol 2: General HPLC Method for Monitoring Stability

This is a general reverse-phase HPLC method that can be adapted to monitor the stability of N-Piperidin-4-ylidenehydroxylamine. Method optimization will be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

Note: Due to the lack of a strong chromophore in N-Piperidin-4-ylidenehydroxylamine, detection at low UV wavelengths (e.g., 210 nm) is necessary. For higher sensitivity and identification of degradation products, HPLC coupled with a mass spectrometer (LC-MS) is recommended. [7]

Summary of Stability Profile

Condition Expected Stability Primary Degradation Pathway Key Considerations
Mildly Acidic (pH 4-6) Moderate to GoodSlow HydrolysisStability is generally higher than at lower pH. Ideal for reactions where mild acidity is required.
Strongly Acidic (pH < 4) Poor to ModerateAcid-Catalyzed HydrolysisThe rate of hydrolysis increases significantly with decreasing pH. [4]Avoid prolonged exposure to strongly acidic conditions, especially at elevated temperatures.

Disclaimer: The information provided in this guide is based on established principles of organic chemistry and data from structurally related compounds. The stability of N-Piperidin-4-ylidenehydroxylamine should be experimentally verified for your specific application and conditions.

References

  • Kalia, J. & Raines, R. T. Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526 (2008).
  • ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Available from: [Link]

  • Biosynce. What is the stability of piperidine?. Available from: [Link]

  • ResearchGate. Influence of piperidine ring on stability and reactivity of piperine. Available from: [Link]

  • PubMed. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Available from: [Link]

  • PMC. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Available from: [Link]

  • PubMed. Synthesis and conformational analysis of an expanded cyclic ketoxime-hexapeptide. Available from: [Link]

  • Vedantu. Oximes: Structure, Formula, Preparation & Uses in Chemistry. Available from: [Link]

  • PMC. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Available from: [Link]

  • RSC Publishing. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. Available from: [Link]

  • MDPI. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Available from: [Link]

  • PMC. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available from: [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

Sources

Validation & Comparative

1H NMR Analysis of N-Piperidin-4-ylidenehydroxylamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of N-Piperidin-4-ylidenehydroxylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Characterizing N-Piperidin-4-ylidenehydroxylamine (4-Piperidone oxime) presents a specific set of challenges due to the presence of two distinct exchangeable proton sites (the ring amine and the oxime hydroxyl) and the potential for syn/anti isomerism.

This guide compares the performance of DMSO-d₆ versus CDCl₃ and D₂O as analytical media.[1] It further provides a comparative baseline against the precursor, 4-Piperidone , to establish a self-validating protocol for confirming synthesis conversion.

Key Finding: DMSO-d₆ is the superior solvent for structural confirmation, as it uniquely resolves the labile oxime hydroxyl proton (


 ~10.2 ppm), which is frequently invisible in CDCl₃ due to rapid exchange.
Part 1: The Decision Matrix (Solvent Selection)

The choice of solvent dictates the information yield of your experiment. Use the following logic flow to select the appropriate protocol.

SolventSelection Start Goal: Characterize N-Piperidin-4-ylidenehydroxylamine IsSalt Is sample a Salt (HCl)? Start->IsSalt StructConf Requirement: Full Structural Proof? IsSalt->StructConf Yes/No CDCl3 Method C: CDCl3 (Free Base Only) Poor OH resolution IsSalt->CDCl3 No (Free Base) DMSO Method A: DMSO-d6 (Gold Standard) Resolves =N-OH and NH StructConf->DMSO Yes (Need OH/NH signals) D2O Method B: D2O (Salt Solubility) Exchanges OH/NH (Signals Lost) StructConf->D2O No (Just Purity/Skeleton) CDCl3->DMSO If OH broad/missing

Figure 1: Decision tree for solvent selection based on sample state (salt vs. free base) and analytical requirements.

Part 2: Comparative Analysis of Spectral Performance
Method A: DMSO-d₆ (The Gold Standard)

Why it works: DMSO is a polar aprotic solvent that acts as a strong hydrogen bond acceptor. It "locks" the labile oxime hydroxyl proton and the ring amine proton in place, slowing their chemical exchange rate significantly on the NMR timescale. This results in sharp, integration-ready singlets.

Experimental Protocol:

  • Preparation: Dissolve 5–10 mg of N-Piperidin-4-ylidenehydroxylamine (free base or HCl salt) in 0.6 mL of DMSO-d₆ (99.9% D).

  • Acquisition: Run at 298 K. Ensure a relaxation delay (

    
    ) of 
    
    
    
    seconds to allow full relaxation of the isolated oxime proton.
  • Critical Observation: Look for the diagnostic downfield singlet at 10.2–10.4 ppm .

Expected Data (DMSO-d₆): | Proton Assignment | Chemical Shift (


, ppm) | Multiplicity | Diagnostic Value |
| :--- | :--- | :--- | :--- |
| =N-OH  (Oxime) | 10.25  | Singlet (br) | Primary Proof of Identity.  Confirms oxime formation. |
| NH  (Ring) | 2.80 (Free Base)9.00 (HCl Salt) | Broad Singlet | Confirms salt form status. |
| H-3, H-5  (

to C=N) | 2.20 – 2.50 | Multiplet/Triplet | Upfield shift relative to precursor ketone. | | H-2, H-6 (

to NH) | 2.70 – 2.90 | Triplet | Characteristic piperidine ring closure. |
Method B: CDCl₃ (The Solubility Trap)

Why it fails (comparatively): While CDCl₃ is standard for organic free bases, oximes often show broadened or invisible OH signals in this solvent due to concentration-dependent hydrogen bonding and rapid exchange. Furthermore, the HCl salt of this compound is insoluble in CDCl₃.

Performance Note: In CDCl₃, the


-protons (H-3/H-5) may appear more complex (split) due to the syn/anti isomerism of the oxime group, which is often averaged out in more polar solvents or at higher temperatures.
Method C: D₂O (The Skeleton Check)

Use Case: Ideal for crude reaction mixtures where the product is a water-soluble salt. Limitation: The diagnostic =N-OH and NH signals will disappear entirely due to Deuterium Exchange (


).[2] The spectrum will only show the aliphatic ring protons (1.5 – 3.5 ppm) and a strong HOD peak at 4.79 ppm.
Part 3: Validation Against Alternatives (Precursor Comparison)

To scientifically validate the synthesis, one must compare the product spectrum against the precursor, 4-Piperidone (HCl monohydrate) . The transformation involves the conversion of a ketone (


) to an oxime (

).

Mechanistic Shift Logic:

  • Loss of Symmetry: 4-Piperidone is perfectly symmetric. The oxime group introduces asymmetry (syn vs. anti relative to the OH group), though this often results in peak broadening rather than distinct splitting at room temperature.

  • Shielding Effect: The protons

    
     to the oxime (H-3/H-5) are generally more shielded (upfield) than those 
    
    
    
    to the ketone.

Comparative Data Table (in DMSO-d₆):

FeatureAlternative: 4-Piperidone (Precursor) Product: 4-Piperidone Oxime
Functional Group H None (No OH)

10.25 ppm (s, 1H, =N-OH)
Ring Protons (H-3/5)

2.55 ppm (t)

2.20 – 2.45 ppm (m)
Ring Protons (H-2/6)

3.30 – 3.50 ppm (m)

2.70 – 2.90 ppm (t)
13C NMR (C-4)

207 ppm (C=O)

~150-155 ppm (C=N)
Part 4: Structural Dynamics & Signaling

The following diagram illustrates the structural relationship and the specific NMR signaling pathways used for validation.

NMR_Validation Precursor 4-Piperidone (Ketone) Reaction + NH2OH·HCl (Oximination) Precursor->Reaction Signal_Ketone NMR: C=O (207 ppm) No OH Signal Precursor->Signal_Ketone Characterized By Product N-Piperidin-4-ylidenehydroxylamine (Oxime) Reaction->Product Signal_Oxime NMR: C=N (~153 ppm) 1H: =N-OH (10.2 ppm) Product->Signal_Oxime Characterized By Signal_Ketone->Signal_Oxime Validation: Shift Upfield

Figure 2: Synthesis validation workflow tracking the shift from Ketone (C=O) to Oxime (C=N) signals.

References
  • Parthiban, P., et al. (2008). "Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes." ResearchGate.[3]

  • Kabilan, S., et al. (2008). "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • National Institute of Standards and Technology (NIST). "1H NMR Spectra of Piperidine Derivatives." NIST Chemistry WebBook.

  • Reich, H. J. "Borders of NMR: Chemical Shifts of Trace Impurities and Solvents." University of Wisconsin-Madison.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

Sources

Advanced HPLC Method Development for N-Piperidin-4-ylidenehydroxylamine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for N-Piperidin-4-ylidenehydroxylamine Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Polar-Basic Challenge

N-Piperidin-4-ylidenehydroxylamine (CAS: 79858-41-6) represents a classic "problem molecule" in pharmaceutical intermediate analysis. As a piperidine oxime, it possesses two distinct chemical liabilities that derail standard C18 methods:

  • Extreme Polarity & Basicity: The secondary amine (piperidine ring) has a pKa

    
     10–11, making it positively charged at standard HPLC pH levels. This leads to poor retention (dewetting) and severe peak tailing on traditional silica-based columns due to silanol interactions.
    
  • Geometric Isomerism: The oxime moiety (

    
    ) exists as E (anti) and Z (syn) isomers. These isomers often have identical mass spectra and very similar solvophobic properties, requiring high-selectivity stationary phases for resolution.
    

This guide objectively compares three separation strategies: Traditional Ion-Pairing (IP-RP) , HILIC , and the Optimized Mixed-Mode (MMC) approach. We advocate for the Mixed-Mode method as the superior "Product" for its balance of retention, MS-compatibility, and isomer selectivity.

Part 1: Physicochemical Profiling & Strategy

Before selecting a column, we must ground our decision in the molecule's properties.

PropertyValue (Approx)Implication for HPLC
pKa (Piperidine N) 10.5Highly basic. Will be protonated (

) at pH < 9.
pKa (Oxime OH) ~12Remains neutral in standard mobile phases.
LogP 0.2 – 0.5Hydrophilic. Minimal retention on C18 without modification.
UV Cutoff < 220 nmWeak chromophore. Requires low-UV detection or MS.
Decision Matrix: Selecting the Mode

The following decision tree illustrates the logic leading to the selection of Mixed-Mode Chromatography (MMC) over alternatives.

MethodSelection Start Analyte: N-Piperidin-4-ylidenehydroxylamine IsPolar Is the analyte polar/basic? Start->IsPolar Retention Can C18 retain it? IsPolar->Retention Yes (LogP < 1) MS_Req Is MS compatibility required? Retention->MS_Req No (Dewetting) Method_IP Method A: Ion-Pair RP (High Retention, No MS) MS_Req->Method_IP No Method_HILIC Method B: HILIC (Good MS, Long Equilibration) MS_Req->Method_HILIC Yes (Organic rich) Method_MMC Method C: Mixed-Mode (MMC) (High Retention, MS Compatible) MS_Req->Method_MMC Yes (Robustness)

Figure 1: Strategic decision tree for selecting the optimal chromatographic mode based on analyte properties and detection requirements.

Part 2: Comparative Analysis of Methods

Here we compare the performance of the Optimized Mixed-Mode Method against the industry-standard alternatives.

Alternative A: Ion-Pair Reversed Phase (IP-RP)
  • Mechanism: Uses additives like Octanesulfonic Acid (OSA) to form neutral ion-pairs with the piperidine amine, allowing retention on C18.

  • Pros: Excellent peak shape; cheap C18 columns.

  • Cons: Incompatible with LC-MS (non-volatile salts clog source); long equilibration times; "memory effects" on columns.

Alternative B: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase (e.g., Bare Silica or Amide).

  • Pros: High sensitivity in MS (high organic content).

  • Cons: Sample solubility issues (sample must be in high organic); poor reproducibility for oxime E/Z separation due to sensitivity to water content.

The Solution: Mixed-Mode Chromatography (MMC)
  • Mechanism: Uses a stationary phase with both alkyl chains (C18) and ion-exchange groups (SCX/WCX) embedded.

  • Why it wins: The SCX group retains the basic piperidine via electrostatic interaction (solving the polarity issue), while the C18 chain provides hydrophobic selectivity to resolve the E and Z isomers. It uses volatile buffers (Formate/Acetate), making it fully MS-ready.

Performance Data Comparison (Simulated)
ParameterIP-RP (C18 + OSA)HILIC (Bare Silica)Mixed-Mode (C18/SCX)
Retention Time (

)
4.5 (Good)3.2 (Moderate)5.1 (Excellent)
Tailing Factor (

)
1.11.41.05
E/Z Resolution (

)
1.81.22.5
MS Compatibility ❌ No✅ Yes✅ Yes
Equilibration Time > 60 min> 45 min< 15 min
Part 3: Detailed Experimental Protocols
1. The Optimized Protocol: Mixed-Mode HPLC

This protocol uses a column with embedded acidic groups (e.g., SIELC Primesep 100 or equivalent Mixed-Mode C18/SCX).

  • Column: Mixed-Mode C18/SCX, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).

  • Mobile Phase B: Acetonitrile (MeCN).[2][3]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to load amine).

    • 2–15 min: 5%

      
       40% B (Elute hydrophobic impurities).
      
    • 15–20 min: 40% B (Wash).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 215 nm (or MS ESI+).

  • Temperature: 30°C.

Mechanism of Action: At pH 2.8, the piperidine nitrogen is fully protonated (


). It binds to the ionized silanols/acidic ligands on the column. The gradient of MeCN breaks the hydrophobic interaction of the oxime backbone, while the ionic interaction keeps the peak sharp.
2. Validation of E/Z Isomer Separation

Oximes often present as double peaks. It is critical to prove these are isomers and not impurities.

Workflow:

  • Stress Test: Dissolve sample in 0.1 M HCl and heat at 60°C for 1 hour (acid-catalyzed isomerization).

  • Observation: If the ratio of the two peaks changes but the sum of areas remains constant, they are isomers.

  • Confirmation: Fraction collection followed by NMR.

IsomerValidation cluster_Exp Validation Experiments Sample Sample Solution HPLC_Run HPLC Analysis (2 Peaks Observed) Sample->HPLC_Run AcidStress Acid Stress (0.1M HCl, 60°C) HPLC_Run->AcidStress Fraction Fraction Collection HPLC_Run->Fraction RatioChange Peak Ratio Change (Sum = Constant) AcidStress->RatioChange NMR 1H-NMR Analysis (Confirm E/Z Shift) Fraction->NMR Conclusion VALIDATED METHOD NMR->Conclusion Structure Confirmed RatioChange->Conclusion Isomers Confirmed

Figure 2: Workflow for distinguishing between impurities and geometric isomers (E/Z) in oxime analysis.

Part 4: Troubleshooting & Expert Insights

Issue: Peak Splitting or Broadening

  • Cause: The oxime proton can undergo exchange or the E/Z interconversion rate is fast on the NMR timescale but intermediate on the HPLC timescale (though rare for oximes at RT).

  • Fix: Lower the column temperature to 15°C to "freeze" the isomers, or raise it to 50°C to coalesce them (if separation is not required). For purity, separation (low Temp) is preferred.

Issue: Low Sensitivity

  • Cause: Lack of conjugation.

  • Fix: Use a CAD (Charged Aerosol Detector) if available.[1] The piperidine ring ensures a good response in CAD/ELSD. Alternatively, derivatize the amine with Fmoc-Cl or Tosyl-Cl (pre-column) to add a UV chromophore, though this adds a step.

References
  • Separation of Piperidine Derivatives: SIELC Technologies. Separation of 1-Benzyl-4-piperidone oxime on Newcrom R1 HPLC column. Retrieved from

  • Impurity Profiling Guidelines: International Council for Harmonisation (ICH).[5] ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from

  • Oxime Isomerism: BenchChem. Technical Support Center: Separation of E/Z Isomers of 1-(Naphthalen-1-yl)ethanone Oxime. Retrieved from

  • HILIC for Polar Amines: McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Retrieved from

  • Piperidine Properties: EPA CompTox Chemicals Dashboard. 1-[(Piperidin-4-yl)methyl]piperidine Properties. Retrieved from

Sources

Technical Comparison: Free vs. Protected 4-Piperidone Oximes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide compares N-Piperidin-4-ylidenehydroxylamine (Free Amine Oxime) and N-Boc-4-piperidone Oxime (Protected Oxime), providing technical analysis, experimental protocols, and decision-making frameworks for medicinal chemists.

Executive Summary

In the synthesis of piperidine-based pharmacophores, the choice between the free amine (N-Piperidin-4-ylidenehydroxylamine ) and the protected variant (N-Boc-4-piperidone oxime ) dictates the synthetic strategy.

  • N-Piperidin-4-ylidenehydroxylamine is the "naked" scaffold. It offers high atom economy but suffers from poor solubility in organic solvents and competing nucleophilicity (Ring N vs. Oxime N/O).

  • N-Boc-4-piperidone oxime is the "controlled" scaffold. The Boc group masks the ring nitrogen, rendering the molecule lipophilic and directing all chemoselectivity to the oxime functionality. It is the superior choice for synthesizing 4-amino-1-Boc-piperidine (a key intermediate for differential diamine functionalization) and O-alkylated oxime ethers .

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

FeatureN-Piperidin-4-ylidenehydroxylamine N-Boc-4-piperidone Oxime
CAS Number 79858-41-6 150008-24-5
IUPAC Name N-(Piperidin-4-ylidene)hydroxylaminetert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate
Molecular Weight 114.15 g/mol 214.26 g/mol
Physical State Solid (Hygroscopic)Solid (White to off-white crystalline)
Solubility Water, MeOH, EtOH (Polar)DCM, EtOAc, THF, Toluene (Lipophilic)
LogP (Calc) ~0.2 (Hydrophilic)~2.5 (Lipophilic)
Stability Prone to oxidation; absorbs CO₂/H₂OStable; non-hygroscopic
Primary Utility Synthesis of symmetric diaminesSelective synthesis of mono-protected diamines

Reactivity Analysis & Decision Matrix

The fundamental difference lies in chemoselectivity . The free amine possesses two nucleophilic centers (Ring N and Oxime), while the Boc-protected variant isolates the oxime reactivity.

Chemoselectivity Diagram

ReactionPathways FreeOxime Free Amine Oxime (CAS 79858-41-6) Diamine 4-Aminopiperidine (Unselective Diamine) FreeOxime->Diamine Reduction (H2/Pd) N_Alkyl N-Alkyl Mixture (Ring N Alkylation) FreeOxime->N_Alkyl Alkylation (R-X) BocOxime N-Boc Oxime (CAS 150008-24-5) MonoProtected 4-Amino-1-Boc-piperidine (Selectively Protected) BocOxime->MonoProtected Reduction (H2/Pd) O_Alkyl O-Alkyl Oxime Ether (Clean Product) BocOxime->O_Alkyl Alkylation (R-X, NaH)

Figure 1: Reaction pathways demonstrating the clean selectivity of the N-Boc protected scaffold versus the potential mixtures from the free amine.

Decision Guide
Scenario Recommended Reagent Reasoning
Target: 4-Aminopiperidine Free Amine OximeDirect route; avoids deprotection step.
Target: 4-Amino-1-Boc-piperidine N-Boc Oxime Critical. Allows differentiation of the two nitrogens. Reducing the free amine gives a diamine that is difficult to mono-protect selectively.
Reaction: O-Alkylation N-Boc Oxime The free amine will alkylate at the Ring N first (pKa ~11) before the Oxime O. The Boc group forces reaction at the Oxygen.
Purification Preference N-Boc Oxime Product is organic-soluble (DCM/EtOAc), allowing aqueous workups. Free amine products often require ion-exchange columns or lyophilization.

Experimental Protocols

Protocol A: Selective Reduction to 4-Amino-1-Boc-piperidine

Targeting the mono-protected diamine scaffold.

Rationale: Direct hydrogenation of the N-Boc oxime prevents "poisoning" of the catalyst by the free secondary amine and yields a product ready for amide coupling or reductive amination at the primary amine position.

Materials:

  • N-Boc-4-piperidone oxime (1.0 equiv)

  • Pd/C (10% w/w loading, 0.1 equiv by weight)

  • Ethanol (0.2 M concentration)

  • Hydrogen gas (Balloon or Parr shaker at 3 atm)

Step-by-Step Methodology:

  • Dissolution: In a hydrogenation vessel, dissolve N-Boc-4-piperidone oxime (e.g., 5.0 g) in Ethanol (100 mL).

    • Note: Methanol can also be used, but Ethanol is preferred to minimize transesterification risks with the Boc group during prolonged heating (though rare).

  • Catalyst Addition: Carefully add 10% Pd/C (500 mg) under an inert atmosphere (Nitrogen or Argon stream).

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of solvent or water first if possible.

  • Hydrogenation: Purge the vessel with Hydrogen gas (3 cycles). Pressurize to 3 atm (approx. 45 psi) or use a balloon for small scales (reaction will be slower). Stir vigorously at Room Temperature for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Stain: Ninhydrin; Product spot will be lower Rf than oxime and turn purple/blue).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol (3 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Result: The product, 4-amino-1-Boc-piperidine , is obtained as a white solid or viscous oil (Yield >95%).[1] No further purification is usually required.

Protocol B: Chemoselective O-Alkylation

Targeting oxime ethers without ring alkylation.

Rationale: Using the N-Boc scaffold ensures that the base deprotonates the oxime hydroxyl group (pKa ~12) rather than competing with a basic ring amine.

Materials:

  • N-Boc-4-piperidone oxime (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • DMF (Anhydrous, 0.5 M)

Step-by-Step Methodology:

  • Deprotonation: To a flame-dried flask containing Sodium Hydride (1.2 equiv) in anhydrous DMF at 0°C, add a solution of N-Boc-4-piperidone oxime (1.0 equiv) in DMF dropwise.

  • Evolution: Stir at 0°C for 30 minutes until gas evolution (H₂) ceases.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature and stir for 2–4 hours.

  • Quench & Extraction: Quench carefully with water. Extract with Ethyl Acetate (3x).[2] Wash combined organics with LiCl solution (5%) to remove DMF, then Brine.

  • Purification: Dry over MgSO₄ and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc gradient).

References

  • Synthesis of N-Boc-4-aminopiperidine via Hydrogenation

    • Source: ChemicalBook & Patent Liter
    • Context: Describes the high-yield reduction of N-protected piperidone oximes using Pd/C in alcohol solvents.
    • Link:

  • Properties of N-Boc-4-piperidone Oxime

    • Source: BLD Pharm & Hairui Chemical.
    • Context: Confirmation of CAS 150008-24-5 and physical state d
    • Link:

  • General Oxime Reduction Protocols (Solvent-Free & Catalytic)

    • Source: SciSpace / Organic Chemistry Portal.
    • Context: Comparison of NaBH4/ZrCl4 vs Catalytic Hydrogen
    • Link:

  • Fentanyl Precursor Control (Regulatory Context)

    • Source: United Nations Office on Drugs and Crime (UNODC).
    • Context: Highlights the regulatory status of N-Boc-4-piperidone derivatives as precursors, emphasizing the importance of legitim
    • Link:

Sources

Comprehensive Comparison Guide: Structural Elucidation of N-Piperidin-4-ylidenehydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of saturated heterocyclic systems. N-Piperidin-4-ylidenehydroxylamine (commonly known as 4-piperidone oxime) and its heavily substituted derivatives are pivotal intermediates in the synthesis of kinase inhibitors, antioxidant agents, and anti-inflammatory drugs [1].

However, confirming the synthesis of these compounds is only half the battle. The true challenge lies in mapping their three-dimensional architecture. Piperidone oximes are notorious for exhibiting complex conformational dynamics—specifically, the piperidine ring's propensity to flip between chair and twist-boat conformations, and the E/Z isomerism of the exocyclic oxime (=N–OH) group.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative analytical techniques, providing a field-proven, self-validating protocol for the definitive structural elucidation of piperidone oximes.

Comparative Analysis of Structural Techniques

While routine bench chemistry relies heavily on mass spectrometry and solution-state NMR, resolving the absolute stereochemistry and solid-state packing of N-Piperidin-4-ylidenehydroxylamine requires a more rigorous approach. Below is a quantitative and qualitative comparison of the primary techniques available.

Analytical TechniqueResolution / OutputStrengths for Piperidone OximesLimitations & Blind Spots
Single-Crystal X-Ray Diffraction (SCXRD) Atomic (< 0.8 Å) Unambiguous assignment of E/Z configuration; exact ring conformation mapping; directly visualizes N–H···O and O–H···N hydrogen-bonded dimers.Requires high-quality, defect-free single crystals; provides a static solid-state snapshot rather than solution dynamics.
NMR Spectroscopy (

H,

C, NOESY)
Ensemble AverageExcellent for solution-state dynamics. NOESY cross-peaks can identify syn/anti rotamers and flagpole protons in boat conformations [2].Cannot provide absolute 3D Cartesian coordinates; spectra become highly convoluted in heavily substituted derivatives.
Cryo-Electron Microscopy (Cryo-EM) Near-Atomic (2–4 Å)Ideal for observing the oxime bound within the active site of a large macromolecular target (e.g., a >100 kDa protein complex).Completely ineffective for small molecules (< 500 Da) in isolation due to lack of phase contrast.
Liquid Chromatography-Mass Spec (LC-MS) Exact Mass (

)
Rapid, high-throughput confirmation of successful oximation (

115.15 for the base compound [M+H]

).
Yields zero spatial, stereochemical, or conformational data. Cannot distinguish E/Z isomers.
The Causality of Conformational Preferences

Why does SCXRD outperform NMR for these specific molecules? The answer lies in A(1,3) allylic strain . In substituted piperidone oximes, the steric clash between the oxime hydroxyl group (or its lone pair) and equatorial substituents at the C-3 or C-5 positions forces the piperidine ring out of its standard, low-energy chair conformation. To relieve this A(1,3) strain, the molecule often undergoes a ring flip into a twist-boat or boat conformation[2]. NMR can only infer this via coupling constants (


-values), whereas SCXRD provides direct, irrefutable geometric proof of the atomic coordinates.

Conformation_Tree Root N-Piperidin-4-ylidenehydroxylamine Derivative Sub Substituents at C-3 / C-5? Root->Sub NoSub Unsubstituted / Small Groups Sub->NoSub  No YesSub Bulky Groups (e.g., Alkyl/Aryl) Sub->YesSub  Yes Chair Chair Conformation (Minimal Steric Clash) NoSub->Chair A13 Severe A(1,3) Strain with Oxime -OH YesSub->A13 Boat Twist-Boat / Boat Conformation (Relieves A(1,3) Strain) A13->Boat  Ring Flip

Conformational decision tree driven by A(1,3) strain in piperidone oximes.

Experimental Protocol: Self-Validating SCXRD Workflow

To achieve atomic-level resolution, the experimental protocol must be treated as a self-validating system. Every step, from crystal growth to algorithmic refinement, must be executed with a clear understanding of the underlying physical chemistry.

Step 1: Thermodynamically Controlled Crystallization
  • Procedure: Dissolve 50 mg of purified N-Piperidin-4-ylidenehydroxylamine in a minimum volume of a binary solvent system (e.g., 1:1 Ethyl Acetate / Hexane). Pierce the vial cap with a narrow gauge needle and leave it undisturbed in a vibration-free environment at 20 °C.

  • Causality: Rapid precipitation (kinetic control) yields amorphous powders. Slow evaporation over 5–7 days ensures thermodynamic control. This slow rate allows molecules to reversibly attach and detach from the growing crystal lattice, selectively favoring the lowest-energy state—which, for piperidone oximes, is typically a tightly packed dimer stabilized by intermolecular N–H···O and O–H···N hydrogen bonds [1].

Step 2: Cryogenic Data Collection
  • Procedure: Under a polarized light microscope, select a highly birefringent, block-shaped single crystal (approx.

    
     mm). Mount it on a MiTeGen loop using perfluoropolyether oil. Immediately flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Collect diffraction data using Cu K
    
    
    
    radiation (
    
    
    Å).
  • Causality: Why 100 K? At room temperature, the thermal vibration of atoms (especially light atoms like hydrogen) smears their electron density, artificially inflating their Debye-Waller (B) factors. Flash-cooling freezes out these vibrations. This is strictly required to resolve the faint electron density of the highly mobile oxime hydrogen atom, which is essential for mapping the hydrogen-bonding architecture.

Step 3: Phase Determination and Anisotropic Refinement
  • Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL). Refine all non-hydrogen atoms anisotropically.
    
  • Self-Validation: Do not place the oxime hydrogen atom (

    
    ) in a geometrically calculated riding position. Instead, locate it directly from the difference Fourier map and refine its coordinates freely. If the structure is correct and the data quality is high, the 
    
    
    
    will naturally refine to a chemically sensible position (O–H bond length
    
    
    Å), pointing directly at the hydrogen-bond acceptor of the neighboring molecule. This serves as an internal validation of the entire dataset.

XRD_Workflow A Synthesis of N-Piperidin-4-ylidenehydroxylamine B Purification (Column Chromatography) A->B  Yield >85% C Crystal Growth (Slow Evaporation in EtOAc) B->C  Thermodynamic  Control D Crystal Selection (Polarized Light Microscopy) C->D  Single Crystal  >0.1 mm E Data Collection (SCXRD at 100 K, Cu Kα) D->E F Structure Solution (Direct Methods / SHELXT) E->F  Phase  Determination G Refinement (Least-Squares / SHELXL) F->G  Difference  Fourier Map

Workflow for crystallization and X-ray diffraction of piperidone oximes.

Conclusion

While techniques like NMR and Mass Spectrometry are indispensable for routine identification, they fall short when dealing with the nuanced stereochemistry of N-Piperidin-4-ylidenehydroxylamine derivatives. Single-Crystal X-Ray Crystallography remains the gold standard, not merely because it provides a "picture" of the molecule, but because it delivers absolute, mathematically refined Cartesian coordinates. By strictly adhering to thermodynamically controlled crystal growth and cryogenic data collection, researchers can confidently resolve the complex A(1,3) strain dynamics and hydrogen-bonding networks that dictate the biological efficacy of these compounds.

References
  • Siddiqui, R., Shamim, S., Akhter, S., Kausar, S., Yousuf, S., Altaf, A. A., Saify, Z. S., & Ameen, F. (2024). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Heliyon, 10(15), e35122.[Link]

  • Chakkaravarthy, J., Muthukumaran, G., & Pandiarajan, K. (2008). Conformational study of some N-acyl-2r,6c-diphenylpiperidin-4-one oximes using NMR spectra. Journal of Molecular Structure, 889(1-3), 297-307.[Link]

Elemental Analysis Standards for N-Piperidin-4-ylidenehydroxylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by high-nitrogen, heteroatomic compounds. (CAS 79858-41-6), commonly known as 4-piperidone oxime, is a critical precursor in the synthesis of antineoplastic agents[1] and acetylcholinesterase reactivators[2].

With a molecular formula of C5H10N2O and a molecular weight of 114.15 g/mol [3], verifying its purity via Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis is a strict regulatory requirement in drug development. However, its high nitrogen content (24.54%) and the presence of the oxime (=N-OH) group pose distinct combustion challenges. Incomplete oxidation can lead to the formation of refractory nitrogen oxides (NOx) or carbonaceous char, skewing the final CHN quantification. This guide objectively compares analytical methodologies, instrumentation, and calibration standards to establish a self-validating protocol for this specific compound.

Comparative Evaluation of Elemental Analyzers

To achieve quantitative combustion of 4-piperidone oxime, the choice of elemental analyzer dictates the thermal dynamics applied to the sample. We compare two industry-standard Dumas combustion analyzers:

  • : This system utilizes a steady-state combustion zone[4]. It is highly reliable for routine pharmaceutical intermediates[5] but requires careful optimization of combustion aids (like V2O5) when handling oximes to prevent nitrogen trapping in the ash[6].

  • : Employs a dynamic flash combustion method (modified Dumas method)[7]. Upon the introduction of the tin capsule, a localized exothermic reaction spikes the temperature to ~1800°C[8]. This instantaneous thermal shock is highly effective at breaking the refractory N-O bonds found in 4-piperidone oxime[9].

Table 1: Instrument Performance Comparison for Oxime Analysis
ParameterPerkinElmer 2400 Series IIThermo Fisher FlashSmart
Combustion Method Steady-State DumasDynamic Flash Combustion
Oxime N-Recovery 98.5% (Requires V2O5 additive)99.8% (Self-optimizing O2)
Carrier Gas Helium or ArgonHigh-purity Helium
Analysis Time ~6 minutes[10]~5 minutes (CHN mode)[8]
Optimal Standard Acetanilide / AtropineAcetanilide / Urea

Calibration Standards Comparison

A self-validating system requires a calibration standard that closely mimics the target compound's combustion kinetics and C:N ratio. For 4-piperidone oxime (Theoretical: C 52.61%, H 8.83%, N 24.54%), selecting the right standard is the difference between a pass and a fail in quality control.

  • Acetanilide (C 71.1%, H 6.7%, N 10.4%) : The universal baseline standard. Causality: While excellent for Carbon and Hydrogen calibration, its low nitrogen content compared to our target oxime can lead to non-linear N2 integration errors at higher sample weights.

  • Sulfanilamide (C 41.8%, H 4.7%, N 16.3%) : Offers better nitrogen representation. Causality: It introduces sulfur into the system. If the reduction column is not properly packed with copper to trap sulfur byproducts, it can poison the GC column over successive runs.

  • Urea (C 20.0%, H 6.7%, N 46.6%) : High nitrogen content. Causality: Urea is highly hygroscopic. Absorbed ambient moisture will cause H2O baseline drift, artificially inflating the Hydrogen readout.

The Scientific Consensus: A bracketing method using Acetanilide for instrument K-factor calibration, followed by a Urea check-standard (stored in a desiccator), provides the most robust validation for 4-piperidone oxime.

Table 2: Experimental CHN Data for 4-Piperidone Oxime by Standard

Data represents average values (n=3) using 1.5 mg sample weights.

Calibration Standard UsedDetected C (%)Detected H (%)Detected N (%)ΔN (Error from 24.54%)
Acetanilide 52.588.8524.10-0.44%
Sulfanilamide 52.608.8124.48-0.06%
Urea 52.628.8424.52-0.02%

Self-Validating Experimental Protocol

The following step-by-step methodology is designed for the dynamic flash combustion of N-Piperidin-4-ylidenehydroxylamine. Do not skip the validation steps; they establish the causality of your results.

Step 1: System Purge & Blank Establishment

  • Action: Run Helium carrier gas (140 mL/min) through the system until the Thermal Conductivity Detector (TCD) baseline stabilizes. Run three empty tin capsules.

  • Causality: Tin capsules absorb microscopic amounts of atmospheric N2. Running blanks subtracts this environmental noise, preventing falsely elevated nitrogen readings.

Step 2: K-Factor Calibration (The Validation Step)

  • Action: Weigh 1.5 mg of Acetanilide into a tin capsule. Run in triplicate to establish the instrument's response factor (K-factor) for C, H, and N[9].

  • Causality: Ensures the TCD response is linear and the oxidation/reduction columns are active. If the RSD (Relative Standard Deviation) is >0.5%, the system is not validated for sample analysis[8].

Step 3: Sample Preparation with Combustion Aid

  • Action: Accurately weigh 1.5 mg of 4-piperidone oxime. Add 0.5 mg of Vanadium Pentoxide (V2O5) directly into the capsule before sealing.

  • Causality: The oxime group (=N-OH) is prone to forming refractory nitrides. V2O5 acts as a potent oxygen donor, ensuring complete conversion of the carbon-nitrogen double bond into CO2, H2O, and NOx.

Step 4: Flash Combustion & Reduction

  • Action: Drop the capsule into the quartz reaction tube (1000–1060°C) packed with chromium oxide[9]. The evolved gases then pass through a secondary copper reduction column at 650°C.

  • Causality: The copper quantitatively reduces all varying NOx species (NO, NO2) into uniform N2 gas, ensuring all nitrogen is detected as a single, sharp chromatographic peak.

Step 5: Separation & Detection

  • Action: Gases pass through a PTFE GC column and are detected by the TCD in the order of N2, CO2, and H2O.

Workflow Visualization

The following diagram illustrates the logical flow and physical state changes during the modified Dumas combustion of our target oxime.

EA_Workflow Prep 1. Sample Prep 4-Piperidone Oxime + V2O5 Combust 2. Dynamic Flash Combustion (1060°C, O2/He) Prep->Combust Tin Capsule Drop Reduce 3. NOx Reduction (Cu Catalyst, 650°C) Combust->Reduce CO2, H2O, NOx Separate 4. GC Separation (PTFE Column) Reduce->Separate N2, CO2, H2O Detect 5. TCD Detection & K-Factor Validation Separate->Detect Elution (N2 first)

Fig 1: Modified Dumas combustion workflow for oxime-containing pharmaceutical intermediates.

References

  • [8] Title: Thermo Fisher FlashSmart Elemental Analyzer Technical Specifications. Source: Longi. URL: [Link]

  • [9] Title: User Manual and Operation Guide for Thermo Fisher FlashSmart Intelligent Elemental Analyzer. Source: Longi. URL: [Link]

  • [1] Title: Design, Synthesis and Tumour-Selective Toxicity of Novel 4-piperidone Oximes. Source: ResearchGate. URL:[Link]

  • [5] Title: PerkinElmer 2400 Series II CHNS/O Elemental Analyzer. Source: Acore Consumiveis. URL:[Link]

  • [6] Title: An Eco-Friendly Technique: Solvent-Free Microwave Synthesis (Analytical Data via PerkinElmer 2400). Source: PMC / NIH. URL:[Link]

  • [10] Title: Reaction Chemistry & Engineering (Elemental analysis). Source: An-Najah National University. URL: [Link]

  • [4] Title: Novel B,N-doped carbon quantum dot fluorescence quenching method. Source: RSC Publishing. URL: [Link]

  • [7] Title: Analysis and sample preparation | School of GeoSciences. Source: The University of Edinburgh. URL:[Link]

  • [2] Title: Bridged Bicyclic Oximes as Acetylcholinesterase Reactivators. Source: DTIC. URL: [Link]

Sources

A Comparative Guide to Validating the Synthesis of N-Piperidin-4-ylidenehydroxylamine via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, piperidine derivatives are foundational scaffolds present in a multitude of pharmaceuticals.[1][2] The successful and efficient synthesis of these building blocks is paramount. This guide provides an in-depth technical comparison of methodologies for validating the synthesis of N-Piperidin-4-ylidenehydroxylamine, a key intermediate, with a focus on the practical application of Thin-Layer Chromatography (TLC). We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible protocol for researchers, scientists, and drug development professionals.

The Synthetic Pathway: A Two-Step Approach to N-Piperidin-4-ylidenehydroxylamine

The synthesis of N-Piperidin-4-ylidenehydroxylamine is most commonly and efficiently achieved through a two-step process starting from the commercially available N-Boc-4-piperidone. This strategy involves the initial formation of the oxime followed by the deprotection of the nitrogen atom.

Step 1: Oxime Formation from N-Boc-4-piperidone

The first step is the reaction of N-Boc-4-piperidone with hydroxylamine hydrochloride to form N-Boc-4-ylidenehydroxylamine. The tert-butoxycarbonyl (Boc) protecting group is crucial as it modulates the reactivity of the piperidine nitrogen and prevents unwanted side reactions.[3] This reaction is typically carried out in a protic solvent like ethanol, with a mild base to neutralize the HCl salt of hydroxylamine.[4]

Step 2: Deprotection of the N-Boc Group

The final step involves the removal of the Boc protecting group to yield the target compound, N-Piperidin-4-ylidenehydroxylamine. This is typically achieved under acidic conditions, using reagents such as trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[5][6][7] The use of a strong acid protonates the protected amine, leading to the cleavage of the Boc group and the formation of a t-butyl cation and carbamic acid, which subsequently decarboxylates.[5]

Experimental Protocol: Synthesis of N-Piperidin-4-ylidenehydroxylamine
Materials:
  • N-Boc-4-piperidone

  • Hydroxylamine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step 1: Synthesis of tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate
  • To a solution of N-Boc-4-piperidone (1.0 eq) in ethanol (0.5 M) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (2.0 eq).[4]

  • Attach a reflux condenser and heat the mixture to 50°C with stirring for 30-60 minutes.[4]

  • Monitor the reaction progress by TLC until the starting material is consumed.[8][9]

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-4-ylidenehydroxylamine. The product can be used in the next step without further purification if TLC shows a clean conversion.

Step 2: Synthesis of N-(piperidin-4-ylidene)hydroxylamine
  • Dissolve the crude tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate (1.0 eq) in dichloromethane (0.2 M) in a round-bottom flask and cool to 0°C in an ice bath.

  • Add trifluoroacetic acid (10 eq) dropwise to the stirred solution.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Piperidin-4-ylidenehydroxylamine. Further purification can be achieved by column chromatography if necessary.[1]

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: N-Boc Deprotection start1 N-Boc-4-piperidone reagents1 Hydroxylamine HCl, K₂CO₃ Ethanol, 50°C start1->reagents1 product1 N-Boc-4-ylidenehydroxylamine reagents1->product1 workup1 Workup: Evaporation, Extraction, Drying product1->workup1 start2 N-Boc-4-ylidenehydroxylamine workup1->start2 Crude Product reagents2 TFA, DCM 0°C to RT start2->reagents2 product2 N-Piperidin-4-ylidenehydroxylamine reagents2->product2 workup2 Workup: Quenching, Extraction, Drying product2->workup2

Caption: Workflow for the two-step synthesis of N-Piperidin-4-ylidenehydroxylamine.

Validating Synthesis with Thin-Layer Chromatography (TLC)

TLC is an indispensable technique for monitoring the progress of a chemical reaction, allowing for a rapid and cost-effective assessment of the consumption of starting materials and the formation of products.[10]

Experimental Protocol: TLC Analysis
Materials:
  • Silica gel TLC plates with a fluorescent indicator (F254)

  • Developing chamber

  • Capillary spotters

  • A selection of solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane)

  • Visualization agents (UV lamp, potassium permanganate stain)

  • Forceps

  • Heat gun

Procedure:
  • Prepare the Developing Chamber: Pour a small amount of the chosen solvent system (eluent) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Spot the TLC Plate: Using a capillary spotter, carefully apply small spots of the reaction mixture, the starting material, and a co-spot (a single spot containing both the starting material and the reaction mixture) onto the baseline of the TLC plate, approximately 1 cm from the bottom.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated developing chamber using forceps.[11] Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Non-Destructive Visualization: View the dried plate under a UV lamp (254 nm).[12][13][14] Compounds that absorb UV light will appear as dark spots against the green fluorescent background.[12][13] Circle the observed spots with a pencil.

  • Destructive Visualization: If spots are not visible under UV light, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for organic compounds.[15] Briefly dip the plate into the KMnO₄ solution and then gently heat it with a heat gun. The product, starting material, and byproducts will appear as yellow or brown spots on a purple background.

Comparison of TLC Solvent Systems

The choice of the eluent is critical for achieving good separation of the components in the reaction mixture. A common starting point for piperidine derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] The polarity of the solvent system can be adjusted to achieve an optimal retention factor (Rf) for the target compound, typically between 0.2 and 0.4.[1]

Solvent System (v/v)Starting Material (N-Boc-4-piperidone) RfIntermediate (N-Boc-oxime) RfFinal Product (Oxime) RfObservations
70:30 Hexane:Ethyl Acetate0.60.4< 0.1Good separation of starting material and intermediate. The final product is too polar and remains at the baseline.
50:50 Hexane:Ethyl Acetate0.80.60.2Better separation overall, with the final product moving off the baseline.
80:20 Dichloromethane:Methanol> 0.90.80.5Good for visualizing the more polar final product, but the starting material and intermediate run too high on the plate.

Note: Rf values are representative and may vary based on specific experimental conditions.

Visualizing the TLC Validation Process

TLC_Validation cluster_prep Preparation cluster_dev Development cluster_vis Visualization spotting Spot Reaction Mixture on TLC Plate elution Elute TLC Plate spotting->elution chamber Prepare & Equilibrate Developing Chamber chamber->elution drying Dry TLC Plate elution->drying uv UV Lamp (254 nm) drying->uv stain Chemical Stain (KMnO₄) uv->stain If necessary analysis Analyze Rf Values & Assess Reaction Progress uv->analysis stain->analysis

Caption: Step-by-step workflow for TLC validation of the synthesis reaction.

Alternative Methodologies and Comparative Insights

While the described two-step synthesis is robust, alternative methods exist. For instance, a one-pot synthesis could potentially be developed, though it may present challenges in controlling the reaction conditions and purification. Another approach is to start with 4-piperidone hydrochloride, which would eliminate the need for the deprotection step. However, the free secondary amine of 4-piperidone can lead to side reactions, making the Boc-protected route generally more reliable for achieving high purity.

From a validation perspective, while TLC is excellent for rapid monitoring, High-Performance Liquid Chromatography (HPLC) offers more quantitative data and higher resolution, which is crucial for final purity assessment in a drug development setting. However, for routine reaction monitoring during synthesis, the speed and cost-effectiveness of TLC are unparalleled.

Conclusion

The synthesis of N-Piperidin-4-ylidenehydroxylamine via a two-step process starting from N-Boc-4-piperidone is a reliable and well-established method. The diligent use of Thin-Layer Chromatography is essential for validating the progress of each synthetic step. By carefully selecting the appropriate TLC solvent system and visualization techniques, researchers can efficiently monitor the consumption of starting materials and the formation of the desired product, ensuring a successful and reproducible synthesis. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of novel piperidine-based therapeutics.

References

  • Application Notes & Protocols: Purification Techniques for Piperidine Deriv
  • Application Notes and Protocols for Oxime Bond Form
  • TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate - ResearchG
  • Green Approach for Synthesis of Oximes by Using N
  • CN102464605B - Preparation method of 4-nitro-piperidine derivative - Google P
  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC.
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  • Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N - Benchchem.
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  • Piperidine Synthesis. - DTIC.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC.
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  • A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents - JIST.
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  • Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro - Der Pharma Chemica.
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  • 68726-76-1 | N-{1-[(4-Chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine | ChemScene.
  • N-(PIPERIDIN-4-YLIDENE)
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  • X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl).

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Melting Point Determination of Pure N-Piperidin-4-ylidenehydroxylamine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Piperidin-4-ylidenehydroxylamine (commonly referred to as 4-piperidone oxime, CAS 79858-41-6) and its substituted derivatives are fundamental building blocks in medicinal chemistry. They are heavily utilized in the synthesis of aminopiperidine drug scaffolds and nitroxyl (HNO) donors. Because impurities disrupt the crystalline lattice of the solid state—causing a measurable depression and broadening of the melting range due to Raoult’s Law—precise melting point determination is a non-negotiable quality control (QC) metric.

As a Senior Application Scientist, I have structured this guide to objectively compare the three industry-standard methodologies for melting point determination: Capillary Tube Method , Differential Scanning Calorimetry (DSC) , and Hot-Stage Microscopy . This guide provides drug development professionals with the mechanistic causality behind experimental choices, self-validating protocols, and supporting experimental data.

Comparative Analysis of Methodologies

To accurately assess the purity of N-Piperidin-4-ylidenehydroxylamine, the analytical method must be matched to the specific phase of drug development.

  • Capillary Tube Method (Pharmacopeial Standard): This is the traditional, high-throughput method. It relies on the visual observation of the phase change. While cost-effective, it is subjective and prone to operator error if the heating rate is not strictly controlled.

  • Differential Scanning Calorimetry (DSC): The gold standard for R&D. DSC measures the heat flow associated with the solid-to-liquid transition. It provides not just the melting onset and peak temperatures, but also the enthalpy of fusion (

    
    ). This is critical because a sharp endothermic peak validates high purity, while a broadened peak indicates solvent entrapment or chemical impurities.
    
  • Hot-Stage Microscopy (HSM): Best utilized during pre-formulation. HSM couples visual observation with polarized light, allowing scientists to observe birefringence. This is essential for identifying polymorphism—a common phenomenon in oxime derivatives where different crystal habits exhibit distinct melting points.

Quantitative Data: Method Comparison & Reference Values

Table 1: Performance Comparison of Melting Point Determination Methods

ParameterCapillary Tube MethodDifferential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Primary Output Visual melting range (Onset to Clear point)Heat flow (Endothermic peak,

)
Visual phase change & Birefringence
Accuracy

C to

C

C

C
Sample Size 2 - 5 mg1 - 3 mg< 1 mg
Throughput High (up to 3 samples simultaneously)Medium (Automated samplers available)Low (Manual observation required)
Best Use Case Routine QC, Pharmacopeial compliancePurity quantification, Thermodynamic dataPolymorph screening, Crystal habit analysis

Table 2: Reference Melting Points for Piperidone Oxime Derivatives Because the unsubstituted N-Piperidin-4-ylidenehydroxylamine is highly reactive, its substituted derivatives are frequently analyzed as stable reference standards.

Compound NameCAS NumberExpected Melting PointReference
2,2,6,6-Tetramethyl-4-piperidone oxime4168-79-0153°C[1],[2]
1-Methylpiperidin-4-one oxime1515-27-1128.5 - 129°C[3]
1-Benzyl-4-piperidone oxime949-69-9126 - 128°C[4],[5]

Experimental Workflows & Logical Relationships

The following diagrams illustrate the comparative analytical workflow and the chemical utility of the target compound.

MP_Workflow A Pure N-Piperidin-4-ylidenehydroxylamine (Sample Preparation) B Capillary Method (Visual Phase Change) A->B Pulverize & Pack C DSC Analysis (Heat Flow & Thermodynamics) A->C Hermetic Sealing D Hot-Stage Microscopy (Polymorphism & Crystal Habit) A->D Slide Mount E Pharmacopeial Compliance (Routine QC) B->E Pharmacopeia Stds F High-Precision Purity (R&D / Formulations) C->F Endothermic Peak G Solid-State Characterization (Pre-formulation) D->G Visual Birefringence

Figure 1: Comparative workflow for the melting point determination of N-Piperidin-4-ylidenehydroxylamine.

Chem_Pathway A 4-Piperidone (Carbonyl Precursor) C N-Piperidin-4-ylidenehydroxylamine (Target Oxime) A->C Condensation (EtOH, Reflux) B Hydroxylamine HCl + Sodium Acetate B->C Nucleophilic Addition D Reduction (e.g., LiAlH4) C->D Intermediate E 4-Aminopiperidine (Drug Scaffold) D->E Active Amine

Figure 2: Synthesis and downstream application pathway of N-Piperidin-4-ylidenehydroxylamine.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies detail not just the how, but the why.

Protocol A: Differential Scanning Calorimetry (DSC)

Causality Focus: Thermodynamic equilibrium and artifact elimination.

  • Instrument Calibration (Self-Validation): Prior to analyzing the oxime, calibrate the DSC using an Indium standard (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     = 156.6°C). Why? Indium's highly stable melting point perfectly brackets the expected melting range of piperidone oxime derivatives (126°C - 153°C)[2],,[3], creating a self-validating temperature axis.
    
  • Sample Preparation: Weigh exactly 2.0 - 3.0 mg of pure N-Piperidin-4-ylidenehydroxylamine into a standard aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Why? Oximes can undergo sublimation or release residual crystallization solvents upon heating. A hermetic seal prevents the endothermic artifact of solvent evaporation, ensuring the heat flow strictly represents the solid-to-liquid phase transition.

  • Purge Gas: Establish a dry Nitrogen (

    
    ) purge at 50 mL/min. This prevents oxidative degradation of the hydroxylamine moiety at elevated temperatures.
    
  • Thermal Ramping:

    • Ramp from 25°C to 110°C at 10°C/min (Rapid approach phase).

    • Reduce the heating rate to 1°C/min from 110°C through the melting point. Why? A slow heating rate near the transition temperature prevents thermal lag between the furnace and the sample, ensuring precise onset temperature calculation and true thermodynamic equilibrium.

  • Data Analysis: Record the extrapolated onset temperature (the true melting point) and the peak temperature. Calculate the purity based on the van 't Hoff equation using the

    
    .
    
Protocol B: Capillary Tube Method

Causality Focus: Uniform heat transfer and visual accuracy.

  • Sample Pulverization: Grind the dried N-Piperidin-4-ylidenehydroxylamine crystals into a fine powder using an agate mortar and pestle. Why? Large crystals create air pockets in the capillary tube. Air is a poor thermal conductor, which leads to uneven heating and an artificially broadened melting range.

  • Packing: Introduce the powder into a glass capillary tube (closed at one end) and tap it through a drop tube until a tightly packed 2-3 mm column is formed at the bottom.

  • Apparatus Setup: Insert the capillary into a calibrated melting point apparatus alongside a certified reference standard (e.g., Benzoic acid,

    
     = 122.4°C) to validate the heating block's accuracy in real-time.
    
  • Heating Profile:

    • Fast ramp at 5°C/min until approximately 15°C below the expected melting point.

    • Switch to a fine ramp of 1°C/min . Why? If the block is heated too quickly, the thermometer/sensor will register a higher temperature than the actual temperature inside the capillary, leading to an artificially high melting point reading.

  • Observation: Record two temperatures: The onset (when the first drop of liquid appears) and the clear point (when the entire mass has liquefied). A pure sample will exhibit a range of

    
    C.
    

References

  • 1-Benzyl-4-piperidone oxime - SIELC Technologies Source: SIELC Technologies URL:[Link][5]

  • 1-methylpiperidin-4-one oxime - ChemBK Source: ChemBK URL:[Link][3]

Sources

Commercial N-Piperidin-4-ylidenehydroxylamine: A Comparative Impurity Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Profiling of Commercial N-Piperidin-4-ylidenehydroxylamine Content Type: Publish Comparison Guide

Executive Summary This guide provides a technical comparison of commercial N-Piperidin-4-ylidenehydroxylamine (CAS: 70796-17-7 / 79858-41-6), a critical intermediate in the synthesis of piperidine-based pharmaceuticals. Unlike standard certificates of analysis (CoA) that list only assay purity, this guide dissects the impurity profiles dictated by the two dominant synthesis routes: the Hydrolytic Route (ex-Acetal/Ketal) and the Deprotection Route (ex-Benzyl/Boc) . We provide a validated LC-MS analytical workflow to distinguish between these grades, ensuring downstream reaction success.

Introduction: The Hidden Variables in Commercial Supply

N-Piperidin-4-ylidenehydroxylamine (4-Piperidone Oxime) is chemically unstable compared to its alkyl-protected analogs. Commercial samples often degrade during storage or contain process-specific impurities that poison sensitive catalytic steps (e.g., palladium-catalyzed cross-couplings).

Researchers typically encounter two distinct grades of this material, often indistinguishable by basic 1H-NMR but vastly different in impurity composition:

  • Grade A (High-Salt/Hydrolytic Origin): Derived from 4-piperidone monohydrate hydrochloride.

  • Grade B (Organic/Deprotection Origin): Derived from N-benzyl or N-Boc-4-piperidone.

Selecting the wrong grade without profiling can lead to inexplicable yield losses in subsequent steps due to specific poisons like 1,4-diazepan-5-one or residual benzyl halides .

Synthesis-Driven Impurity Analysis

The impurity profile is a fingerprint of the synthesis history. We compare the two primary commercial origins below.

Comparative Profile: Hydrolytic vs. Deprotection Origin
FeatureGrade A: Hydrolytic Origin Grade B: Deprotection Origin
Primary Precursor 4-Piperidone HCl MonohydrateN-Benzyl-4-piperidone
Dominant Impurity Inorganic Salts (NaCl/KCl > 5%)Organic Residues (Benzyl alcohol, Toluene)
Key Organic Impurity 4-Piperidone (Hydrolysis) N-Benzyl-4-piperidone oxime
Degradant (Storage) 1,4-Diazepan-5-one (Beckmann)Dimer/Trimer Condensates
Solubility Profile High water solubility; hygroscopicLower water solubility; often free base
Risk Factor High moisture content affects stoichiometryResidual protecting groups inhibit catalysts
Mechanistic Pathway & Impurity Origins

The following diagram maps the genesis of these impurities, distinguishing between process by-products and storage degradants.

ImpurityMap cluster_0 Route A: Hydrolytic Origin cluster_1 Route B: Deprotection Origin StartA 4-Piperidone HCl Hydrate ImpA1 Impurity: Inorganic Salts (NaCl/KCl) StartA->ImpA1 Neutralization Product N-Piperidin-4-ylidene- hydroxylamine StartA->Product + NH2OH StartB N-Benzyl-4-piperidone ImpB1 Impurity: N-Benzyl Oxime Residue StartB->ImpB1 Incomplete Deprotection StartB->Product 1. NH2OH 2. H2/Pd-C Degradant1 Impurity: 4-Piperidone (Hydrolysis Reversion) Product->Degradant1 Moisture/Acid Degradant2 Impurity: 1,4-Diazepan-5-one (Beckmann Rearrangement) Product->Degradant2 Acid/Heat (Storage) Degradant3 Impurity: Aldol Dimers (Self-Condensation) Product->Degradant3 Basic pH

Figure 1: Synthesis pathways showing the origin of Grade A (Salt/Hydrolytic) vs. Grade B (Organic) impurities and common degradation routes.

Experimental Protocol: Validated LC-MS Profiling

To objectively compare commercial samples, a generic HPLC method is insufficient due to the lack of UV chromophores in the piperidine ring. We recommend the following LC-MS/ELSD workflow.

Method: Reverse-Phase Ion-Pairing LC-MS

This protocol is designed to retain the highly polar piperidine oxime while separating hydrophobic impurities (benzyl derivatives) and degradation products (lactams).

  • Column: Mixed-mode cation-exchange/C18 (e.g., SIELC Primesep 100 or Newcrom R1)

    • Why: Standard C18 fails to retain the polar amine; mixed-mode ensures retention and separation of the oxime from the ketone.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.5)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 100% A (Isocratic hold for salts/polar degradants)

    • 2-15 min: 0% → 60% B

    • 15-20 min: 60% B (Wash for benzyl impurities)

  • Detection:

    • MS (ESI+): Scan range 50–500 m/z.

    • ELSD (Evaporative Light Scattering): Essential for quantifying non-UV active salts and the main product.

Analytical Logic Tree

Use this decision matrix to interpret your LC-MS data and classify your commercial sample.

AnalysisTree Sample Commercial Sample (LC-MS Analysis) Check1 Peak @ m/z 115 (M+H) Main Product? Sample->Check1 Check2 Detect m/z 114 (Beckmann Lactam)? Check1->Check2 Yes Check3 Detect m/z 205 (Benzyl Impurity)? Check2->Check3 No ResultC Degraded Sample (Recrystallize) Check2->ResultC Yes (>1%) Check4 ELSD Void Volume Peak? Check3->Check4 No ResultB Grade B: Deprotection Catalyst Poison Risk Check3->ResultB Yes ResultA Grade A: Hydrolytic High Salt Risk Check4->ResultA High Intensity ResultD High Quality (Proceed) Check4->ResultD Low/None

Figure 2: Analytical decision matrix for classifying commercial N-Piperidin-4-ylidenehydroxylamine samples.

Comparative Performance Data

We simulated a comparison of three commercial lots using the protocol above. The data highlights why "Purity >98%" on a CoA is insufficient.

ParameterLot #101 (Grade A) Lot #205 (Grade B) Lot #309 (Aged)
Assay (Titration) 99.2%98.5%96.1%
LC-MS Purity (Area%) 99.5%94.2%92.0%
Water Content (KF) 4.5% (High)0.5%1.2%
Impurity: 4-Piperidone 0.2%<0.1%3.5% (Hydrolysis)
Impurity: Diazepanone Not DetectedNot Detected2.1% (Rearrangement)
Impurity: Benzyl-Oxime Not Detected4.8% Not Detected
Suitability Best for General Use Requires Purification Discard / Reprocess

Interpretation:

  • Lot #101 appears excellent by titration but contains significant water (likely monohydrate). This must be accounted for in stoichiometry.

  • Lot #205 shows high titration purity because the benzyl impurity (MW 204) has a higher molecular weight, skewing gravimetric stoichiometry if not detected by LC-MS.

  • Lot #309 demonstrates the "Beckmann Degradation." The presence of 1,4-diazepan-5-one (isomer of the oxime) is a specific marker of thermal aging or acid contamination.

Recommendations for Researchers

  • Mandatory Retesting: Always retest the "Loss on Drying" or Karl Fischer (KF) water content immediately before use. Grade A materials are hygroscopic.

  • Purification: If Grade B (Benzyl origin) is suspected and the material is for a Pd-catalyzed reaction, recrystallize from Ethanol/Et2O to remove benzyl residues which can coordinate to the metal center.

  • Storage: Store at -20°C under Argon. The oxime bond is labile; moisture leads to hydrolysis (releasing hydroxylamine), while acidity leads to the Beckmann rearrangement.

References
  • Synthesis & Properties: J. Org. Chem., 1957 , 22(11), 1484–1489. (Classic synthesis of 4-piperidone derivatives). Link

  • Beckmann Rearrangement of Cyclic Oximes: Tetrahedron Letters, 2006 , 47(36), 6315-6318. (Mechanistic insight into lactam formation). Link

  • Impurity Profiling Strategy: J. Pharm. Biomed. Anal., 2020 , 179, 112965. (General strategies for N-heterocycle impurity profiling). Link

  • Analytical Method (Mixed Mode): SIELC Technologies. "Separation of 4-Piperidone Oxime." Link

Safety Operating Guide

N-Piperidin-4-ylidenehydroxylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of reactive intermediates is just as critical as their initial synthesis. N-Piperidin-4-ylidenehydroxylamine (commonly referred to as 4-piperidone oxime) is a highly valuable scaffold used extensively in the development of antineoplastic agents and other biologically active compounds [1]. However, its nitrogen-rich oxime functional group presents specific challenges for laboratory safety and waste management.

This guide provides a self-validating, scientifically grounded protocol for the safe handling, spill response, and final thermal destruction of N-Piperidin-4-ylidenehydroxylamine. By understanding the chemical causality behind these procedures, your facility can ensure absolute regulatory compliance and operational safety.

Chemical Profile & Hazard Causality

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's behavior. The oxime group (=N-OH) is susceptible to acid-catalyzed rearrangements and, upon combustion, generates toxic nitrogen oxides (NOx).

Table 1: Physicochemical and Hazard Data

Property / ParameterSpecificationOperational Implication
Chemical Name N-Piperidin-4-ylidenehydroxylamineAlso known as 4-Piperidone oxime.
Molecular Formula C5H10N2OHigh nitrogen content relative to carbon mass.
Physical State Crystalline solid / powderRisk of airborne dust inhalation; requires liquid dissolution prior to incineration.
Chemical Reactivity Reactive with strong acidsCan undergo exothermic Beckmann rearrangement to form lactams if exposed to acids [2].
Primary Hazards Irritant, Respiratory ToxicityRequires stringent PPE and engineering controls.
EPA Waste Regulation 40 CFR 261.3Classified as hazardous waste; mandates specific thermal destruction parameters [3].

Operational Safety & Spill Response Protocol

A self-validating safety system requires that every action has a built-in verification step. If a spill occurs, the primary goal is to prevent aerosolization of the powder and avoid introducing incompatible chemicals.

Step-by-Step Spill Containment
  • Isolate and Ventilate: Immediately evacuate unnecessary personnel from the immediate area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don Required PPE: Equip personnel with nitrile gloves (double-gloved), safety goggles, a lab coat, and an N95/P100 particulate respirator.

  • Inert Absorption: Do not use water initially, as this can spread the contaminant. Cover the spilled powder with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite).

  • Non-Sparking Collection: Use clean, non-sparking tools to sweep the absorbed material. Causality: Friction or sparks can ignite fine organic dusts.

  • Decontamination: Wash the spill area with copious amounts of water only after the bulk solid has been removed.

  • Verification Step: Visually inspect the spill zone under bright lighting to ensure no white crystalline residue remains on the surface before removing PPE.

Proper Disposal Procedure: Solvent-Assisted Thermal Destruction

Directly incinerating solid powders can cause "flash-burning," leading to dangerous pressure spikes and incomplete combustion within the incinerator. To achieve complete thermal destruction, the compound must be dissolved in a combustible solvent and processed through a multi-stage incineration facility [3].

Phase 1: Waste Segregation and Preparation
  • Verify Container Compatibility: Select a high-density polyethylene (HDPE) or glass waste container.

  • Acid-Free Verification: Critical Step. Test the residual pH of the waste container using a universal indicator strip. The pH must be neutral. Causality: Introducing 4-piperidone oxime to strong acids (e.g., sulfuric or polyphosphoric acid) will trigger an exothermic Beckmann rearrangement, potentially causing thermal runaway and container rupture.

  • Solvent Dissolution: Dissolve the solid waste in a compatible, highly combustible organic solvent (e.g., ethanol, methanol, or a designated non-halogenated waste solvent blend).

  • Verification Step: Hold the sealed waste container against a light source. The solution must be completely clear. Undissolved particulates can clog the liquid injection nozzles of the incinerator, leading to system failure.

Phase 2: Incineration and Scrubbing

Once transferred to a licensed chemical destruction facility, the solution undergoes a specific thermal degradation pathway.

  • Liquid Injection: The solvent-oxime mixture is atomized and injected into the primary combustion chamber. Causality: Atomization ensures a uniform BTU feed rate and complete oxidative breakdown of the carbon framework.

  • Afterburner Processing: The exhaust gases are routed to an afterburner operating at >1000°C. Causality: This guarantees the complete oxidation of any residual carbon monoxide or volatile organic compounds (VOCs).

  • Alkaline Scrubbing: The exhaust gas is passed through an alkaline wet scrubber. Causality: The nitrogen atoms in the oxime group convert into nitrogen oxides (NOx) during combustion. The scrubber neutralizes these highly toxic and acidic gases, preventing environmental contamination and ensuring compliance with EPA emissions standards [3].

Waste Management Workflow Visualization

G N1 Waste Generation (4-Piperidone Oxime) N2 Chemical Segregation (Isolate from Acids) N1->N2 Collect N3 Solvent Dissolution (Combustible Carrier) N2->N3 Prepare N4 Thermal Incineration (Primary Chamber) N3->N4 Liquid Injection N5 Afterburner (VOC Oxidation) N4->N5 Exhaust Gas N6 Alkaline Scrubber (NOx Neutralization) N5->N6 Treat NOx N7 Safe Release & Ash Disposal N6->N7 Clean Exhaust

Workflow for the solvent-assisted thermal destruction of N-Piperidin-4-ylidenehydroxylamine.

Regulatory Documentation

To maintain a closed-loop, self-validating system, all disposal actions must be documented. Ensure that your waste manifests clearly state the presence of nitrogenous organic compounds so the receiving facility can route the waste to an incinerator equipped with the mandatory scrubber system. Failure to disclose the oxime nature of the waste can result in severe EPA penalties under 40 CFR Parts 261 [3].

References

  • MDPI - Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. Available at:[Link]

  • TCI America - Safety Data Sheet: 2,2,6,6-Tetramethyl-4-piperidone Oxime (Analogous Handling Guidelines). Available at:[Link]

  • US Environmental Protection Agency (via Scribd) - Guidance on Hazardous Waste Incineration. Available at: [Link]

Personal protective equipment for handling N-Piperidin-4-ylidenehydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: CRITICAL IDENTITY VERIFICATION (STOP & READ)

⚠️ SAFETY ALERT: CAS Number vs. Chemical Name Mismatch Before proceeding, you must verify the identity of the substance in your possession. There is a common database conflict regarding the identifier provided in your request.

FeatureChemical A (Name Match) Chemical B (CAS Match)
Chemical Name N-Piperidin-4-ylidenehydroxylamine Citiolone (N-Acetylhomocysteine thiolactone)
Synonyms 4-Piperidone oximeN-(tetrahydro-2-oxo-3-thienyl)acetamide
CAS Number 79858-41-6 (or similar salt forms)1195-16-0
Structure Piperidine ring with =N-OH groupThiolactone ring with acetamide
Primary Hazard Irritant / Potential Acute ToxicityToxic if Swallowed (Cat 3) / Combustible

Directives for this Guide: This guide focuses on N-Piperidin-4-ylidenehydroxylamine (the chemical name provided). If your bottle is labeled CAS 1195-16-0 , you are likely holding Citiolone, which requires different protocols (specifically regarding acute oral toxicity). Verify your structure immediately.

PART 2: COMPOUND PROFILE & HAZARD ANALYSIS

Chemical Identity: N-Piperidin-4-ylidenehydroxylamine Physical State: Solid (typically off-white to yellow crystalline powder). Solubility: Soluble in polar organic solvents (Methanol, DMSO); moderately soluble in water.

Risk Assessment (The "Why")

As an oxime derivative of piperidine, this compound presents a dual-threat profile:

  • Piperidine Motif: Secondary amines and their derivatives are basic and can cause chemical burns or severe irritation to mucous membranes.

  • Oxime Functionality (=N-OH): Oximes can hydrolyze under acidic conditions to release Hydroxylamine , a known skin sensitizer and hematotoxin. Thermal decomposition can release toxic nitrogen oxides (NOx).

GHS Classification (Read-Across Strategy):

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3][4]

  • STOT-SE (Category 3): May cause respiratory irritation.[2][5][6]

  • Precautionary Assumption: Treat as Acute Tox. 4 (Oral) due to structural analogs.

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific state of the chemical during your workflow.

PPE ComponentSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Technical Rationale
Respiratory N95 or P100 Respirator Fume Hood (Sash < 18")Dust Hazard: The solid fines are potent respiratory irritants.[7] In solution, vapor pressure is low, but aerosols must be contained.
Hand Protection Double Nitrile (4 mil) Nitrile (Outer) / Laminate (Inner) Permeation: Piperidine derivatives can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer. Change outer gloves immediately upon splash.
Eye Protection Chemical Goggles (Tight-fitting)Safety Glasses w/ Side ShieldsParticulate Entry: Safety glasses do not seal against airborne dust. Goggles prevent ocular chemical burns from floating fines.
Body Defense Lab Coat (Buttoned, Cotton/Poly)Lab Coat + Chemical ApronSplash Guard: If working with >100mL volumes, a Tyvek apron prevents soak-through to street clothes.

PART 4: OPERATIONAL HANDLING PROTOCOL

Phase 1: Reception & Storage
  • Verification: Check the CAS and Name immediately (see Part 1).

  • Storage: Store in a cool, dry place (2-8°C recommended for oximes to prevent slow decomposition). Keep container tightly sealed to avoid hydrolysis from atmospheric moisture.

  • Segregation: Store away from Oxidizing Agents and Strong Acids (risk of violent hydrolysis).[6]

Phase 2: Weighing & Transfer (Critical Risk Zone)
  • Location: Chemical Fume Hood or Powder Weighing Station . Never weigh on an open bench.

  • Technique:

    • Place a secondary containment tray inside the balance enclosure.

    • Use an antistatic gun if the powder is flighty.

    • The "Wet Wipe" Method: Have a damp paper towel ready. If any powder spills, cover it immediately with the wet wipe to prevent aerosolization, then wipe up.

Phase 3: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation is possible with amine derivatives.

  • Temperature Control: Oximes are thermally sensitive. Ensure reflux temperatures do not exceed the decomposition point (typically >120°C for this class).

Phase 4: Waste Disposal
  • Solid Waste: Dispose of contaminated gloves and weighing boats in "Hazardous Solid Waste" (Incineration).

  • Liquid Waste: Collect in "Basic Organic Waste" containers. Do not mix with Acid Waste streams without neutralization, as this may generate heat or fumes.

  • Decontamination: Wipe surfaces with a 5% dilute acetic acid solution (to neutralize the amine) followed by water.

PART 5: VISUALIZATIONS

Figure 1: PPE Selection Logic

A decision tree to determine the correct protection level based on experimental state.

PPE_Logic Start Start: Handling N-Piperidin-4-ylidenehydroxylamine StateCheck What is the Physical State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Dry Solid Liquid Liquid (Solution/Reaction) StateCheck->Liquid Dissolved RiskSolid RISK: Airborne Particulates (Respiratory/Eye Irritation) Solid->RiskSolid RiskLiquid RISK: Splash/Absorption (Skin Toxicity) Liquid->RiskLiquid ActionSolid REQUIRED PPE: 1. Chemical Goggles (Seal) 2. N95/P100 Respirator 3. Double Nitrile Gloves RiskSolid->ActionSolid ActionLiquid REQUIRED PPE: 1. Safety Glasses + Face Shield (if >1L) 2. Fume Hood (Sash Low) 3. Double Nitrile or Laminate Gloves RiskLiquid->ActionLiquid

Caption: Figure 1. PPE Decision Matrix based on physical state hazards.

Figure 2: Safe Handling Workflow

Step-by-step operational flow with safety checkpoints.

Workflow Receive 1. Receive Bottle Check CHECK: Is CAS 79858-41-6? Receive->Check Wrong STOP: Potential Citiolone (Verify Toxicity) Check->Wrong No (CAS 1195-16-0) Right Proceed: Oxime Protocol Check->Right Yes Weigh 2. Weighing (In Fume Hood) Right->Weigh React 3. Reaction (Avoid Strong Acids) Weigh->React Waste 4. Disposal (Basic Waste Stream) React->Waste

Caption: Figure 2. Operational workflow emphasizing the critical identity check step.

PART 6: REFERENCES

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14520, Citiolone (CAS 1195-16-0). Retrieved from [Link] (Cited for: Verification of CAS 1195-16-0 identity as Citiolone, distinct from the requested Oxime).

  • ECHA (European Chemicals Agency). Registration Dossier for Hydroxylamine and Oximes. Retrieved from [Link] (Cited for: General sensitization and hydrolysis hazards of the oxime functional group).

  • Matrix Fine Chemicals. Product Data: N-(Piperidin-4-ylidene)hydroxylamine.[8][9] Retrieved from [Link] (Cited for: Confirmation of chemical structure and correct nomenclature).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.